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  • Product: 4-Methyl-2-[(pentylamino)methyl]phenol

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Analysis, Mechanistic Synthesis, and Applications of 4-Methyl-2-[(pentylamino)methyl]phenol

Executive Summary In the landscape of modern organic synthesis and drug development, aminomethylphenols represent a privileged class of structural motifs. Specifically, 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 133932...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern organic synthesis and drug development, aminomethylphenols represent a privileged class of structural motifs. Specifically, 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) serves as a highly functionalized intermediate with profound utility in both pharmacological library generation and advanced polymer science[1]. As a Senior Application Scientist, I have structured this technical guide to deconstruct the chemical identity of this compound, elucidate the causality behind its synthetic pathways, and provide a self-validating protocol for its reliable generation.

Chemical Identity & Physicochemical Profiling

At its core, 4-Methyl-2-[(pentylamino)methyl]phenol is a Mannich base derived from p-cresol. The molecule features a phenol ring substituted with a methyl group at the para position (C4) and a pentylaminomethyl chain at the ortho position (C2)[2].

The proximity of the acidic phenolic hydroxyl group to the basic secondary amine establishes a dynamic intramolecular hydrogen-bonding network. This structural feature significantly influences the compound's pKa, lipophilicity, and its capacity to act as a bidentate ligand for metal chelation[3].

Quantitative Physicochemical Data

To facilitate comparative analysis for drug formulation and material science applications, the core quantitative metrics of the compound are summarized below:

PropertyValueComputational / Experimental Basis
Chemical Formula C13H21NOExact Mass: 207.16 g/mol
Molecular Weight 207.31 g/mol Standard Atomic Weights
Heavy Atoms 15Carbon (13), Nitrogen (1), Oxygen (1)
Rotatable Bonds 6Conformational flexibility of the pentyl chain
H-Bond Donors 2Phenolic -OH, Secondary -NH-
H-Bond Acceptors 2Oxygen, Nitrogen
Fraction Csp3 ~0.38Aliphatic chain and methyl/methylene groups

Mechanistic Pathway: The Causality of the Mannich Reaction

The synthesis of 4-Methyl-2-[(pentylamino)methyl]phenol is traditionally achieved via a multicomponent Mannich reaction[4]. Understanding the causality behind the choice of reagents is critical for controlling the reaction outcome.

Strategic Substrate Selection: The use of p-cresol as the phenolic donor is a deliberate design choice. Because the para position is sterically and electronically blocked by a methyl group, the electrophilic aromatic substitution (EAS) is strictly directed to the ortho position. This prevents the formation of complex, intractable mixtures of ortho/para substituted oligomers, ensuring a structurally uniform target compound[4].

The Iminium Intermediate: Formaldehyde and pentylamine (a primary amine) condense to form a highly reactive iminium ion intermediate. The phenolic -OH group strongly activates the aromatic ring, allowing it to act as a nucleophile that attacks the iminium ion, yielding the target secondary amine[5].

MechanisticPathway HCHO Formaldehyde (Electrophile Precursor) Iminium Iminium Ion Intermediate [Reactive Species] HCHO->Iminium Condensation Amine Pentylamine (Nucleophile) Amine->Iminium Nucleophilic Attack EAS Ortho-Electrophilic Aromatic Substitution Iminium->EAS Electrophilic Attack Phenol p-Cresol (Aromatic Nucleophile) Phenol->EAS Activation by -OH Product 4-Methyl-2-[(pentylamino)methyl]phenol (Target Compound) EAS->Product Rearomatization

Fig 1. Mechanistic pathway of the Mannich reaction yielding 4-Methyl-2-[(pentylamino)methyl]phenol.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step incorporates a causal rationale and an analytical checkpoint to guarantee product purity and prevent over-alkylation (e.g., benzoxazine formation)[3].

Step-by-Step Synthesis Workflow
  • Reagent Preparation: Dissolve 10.0 mmol of paraformaldehyde in 15 mL of 1,4-dioxane.

  • Iminium Formation (Temperature Control): Chill the solution to 0–5°C using an ice bath. Slowly add 10.0 mmol of pentylamine dropwise. Causality: The condensation is exothermic; cooling prevents the volatilization of formaldehyde and controls the rate of iminium formation, suppressing side reactions. Stir for 20 minutes.

  • Phenol Addition: Add a solution of 10.0 mmol of p-cresol dissolved in 10 mL of 1,4-dioxane to the chilled mixture.

  • Reflux & Coupling: Heat the reaction mixture to 80°C and reflux for 6 hours. In-Process Control: Monitor via TLC (Ethyl Acetate/Hexane 3:7) until the p-cresol spot is fully consumed.

  • Workup & Extraction: Remove the solvent under reduced pressure. Dissolve the crude oil in dichloromethane (DCM) and wash with 3N NaOH, followed by deionized water. Causality: The NaOH wash deprotonates any unreacted p-cresol, pulling it into the aqueous layer as a water-soluble phenoxide salt, leaving only the basic Mannich product in the organic layer[3]. Dry over anhydrous Na₂SO₄.

  • Analytical Validation: Confirm the structure via ¹H NMR. Validation Checkpoint: Look for the isolated singlet of the aromatic methyl group at ~2.2 ppm and the methylene bridge (-CH₂-N) at ~3.8 ppm[4].

ExperimentalWorkflow Step1 1. Reagent Preparation Equimolar HCHO + Pentylamine Step2 2. Iminium Formation Stir at 0-5°C for 20 min Step1->Step2 Step3 3. Phenol Addition Add p-Cresol dropwise Step2->Step3 Step4 4. Reflux & Coupling Heat at 80°C for 6 hours Step3->Step4 Step5 5. Workup & Extraction Wash with NaOH, extract in DCM Step4->Step5 Step6 6. Analytical Validation 1H NMR & HPLC Step5->Step6

Fig 2. Step-by-step experimental workflow for the synthesis and validation of the target compound.

Advanced Synthetic Alternatives

While the classical Mannich reaction is robust, modern green chemistry approaches utilize the Petasis borono-Mannich reaction . By reacting salicylaldehydes, secondary amines, and arylboronic acids in solvents like cyclopentyl methyl ether (CPME) under catalyst-free conditions, researchers can generate diverse aminomethylphenol libraries with high atom economy and minimal toxic byproducts[6].

Applications in Advanced Materials and Pharmacology

The 4-Methyl-2-[(pentylamino)methyl]phenol scaffold is highly valued across multiple disciplines:

  • Polymer Precursors: Aminomethylphenols are direct precursors to dihydro-1,3,2H-benzoxazines ("benzoxazine monomers"). Upon thermal ring-opening polymerization, these monomers form polybenzoxazines, which are high-performance thermosetting resins known for their near-zero volumetric shrinkage and high thermal stability[3][4].

  • Pharmacological Scaffolds: The aminomethylphenol motif is a privileged structure in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and anti-inflammatory agents due to its favorable pharmacokinetic profile and hydrogen-bonding capabilities[6].

References

  • PubMed (Bentham Science). "Catalyst-free Synthesis of Aminomethylphenol Derivatives in Cyclopentyl Methyl Ether via Petasis Borono-Mannich Reaction". Available at: [Link]

  • ACS Publications (Macromolecules). "Synthesis and Characterization of Structurally Uniform Model Oligomers of Polybenzoxazine". Available at:[Link]

  • CCS Chemistry. "Intermolecular Crosslinking of Phenols and Alkyl Amines with Formaldehyde". Available at:[Link]

  • PMC. "Crystallographic and Spectroscopic Investigations on Oxidative Coordination in the Heteroleptic Mononuclear Complex of Cerium and Benzoxazine Dimer". Available at: [Link]

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Applications of 4-Methyl-2-[(pentylamino)methyl]phenol (CAS 1339328-32-3)

Executive Summary 4-Methyl-2-[(pentylamino)methyl]phenol (CAS 1339328-32-3) is a specialized secondary amine derivative belonging to the ortho-aminomethylphenol class of compounds[1],[2]. Synthesized via the multicompone...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Methyl-2-[(pentylamino)methyl]phenol (CAS 1339328-32-3) is a specialized secondary amine derivative belonging to the ortho-aminomethylphenol class of compounds[1],[2]. Synthesized via the multicomponent Mannich reaction, this molecule features a p-cresol core, a secondary amine bridge, and a lipophilic pentyl chain. In medicinal chemistry and materials science, ortho-aminomethylphenols serve as privileged scaffolds due to their unique intramolecular hydrogen bonding, redox-active phenolic core, and robust metal-chelating capabilities[3],[4].

This whitepaper provides a comprehensive technical analysis of CAS 1339328-32-3, detailing its structural dynamics, synthetic pathways, and validated experimental protocols for researchers and drug development professionals.

Structural Dynamics and Physicochemical Properties

The defining structural feature of 4-Methyl-2-[(pentylamino)methyl]phenol is the spatial proximity of the phenolic hydroxyl group and the secondary amine. This arrangement facilitates a strong intramolecular hydrogen bond (O-H···N), creating a stable six-membered chelate ring[3],[5].

Causality in Molecular Behavior: This intramolecular hydrogen bonding significantly alters the compound's physicochemical profile. It reduces the polarity of the molecule, thereby increasing its lipophilicity and membrane permeability—a critical factor for central nervous system (CNS) penetration or antimicrobial efficacy[3],[4]. Furthermore, the hydrogen bond modulates the pKa of both the amine and the phenol, creating a complex ionization profile in aqueous environments[5].

Table 1: Fundamental Physicochemical Properties
PropertyValue / Descriptor
Chemical Name 4-Methyl-2-[(pentylamino)methyl]phenol
CAS Registry Number 1339328-32-3[1]
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
Hydrogen Bond Donors 2 (Phenol -OH, Amine -NH)
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)
Rotatable Bonds 7[2]
Core Scaffold Mannich Base (ortho-aminomethylphenol)

Synthesis and Mechanistic Pathway

The compound is synthesized via a classical Mannich condensation. The reaction utilizes p-cresol as the nucleophilic aromatic substrate, formaldehyde as the carbonyl component, and pentan-1-amine as the primary amine[6].

Mechanistic Causality: The primary amine and formaldehyde first condense to form a highly reactive, electrophilic iminium ion intermediate. Because the hydroxyl group of p-cresol is strongly electron-donating, it activates the aromatic ring, directing the electrophilic attack exclusively to the ortho position. This regioselectivity ensures the formation of the 1,2,4-substitution pattern characteristic of this molecule[6].

MannichSynthesis A p-Cresol (Nucleophile) E Electrophilic Aromatic Substitution (Ortho-position) A->E Phenolate formation B Formaldehyde (Carbonyl Component) D Iminium Ion Intermediate (Electrophile) B->D Condensation with Amine C Pentylamine (1° Amine) C->D D->E Attack by ortho-carbon F 4-Methyl-2-[(pentylamino)methyl]phenol (Target Mannich Base) E->F Rearomatization & Proton Transfer

Figure 1: Mechanistic workflow of the Mannich reaction yielding CAS 1339328-32-3.

Applications in Drug Discovery & Coordination Chemistry

Pharmacological Screening

Phenolic Mannich bases are extensively evaluated for their biological activities, including antioxidant, antibacterial, and antimalarial properties[4],[6]. The lipophilic pentyl chain in CAS 1339328-32-3 enhances its ability to partition into lipid bilayers, making it an excellent candidate for screening against intracellular pathogens or as a modulator of membrane-bound receptors.

Metal-Ligand Coordination

Ortho-aminomethylphenols are highly effective bidentate (N,O) ligands[3]. Upon deprotonation of the phenol, the molecule coordinates tightly with transition metals (e.g., Zn²⁺, Cu²⁺, Fe³⁺), forming robust coordination complexes. These complexes are utilized in developing metallodrugs, luminescent materials, and catalysts for cross-coupling reactions[3],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating internal checks to confirm successful execution.

Protocol A: pH-Dependent Lipophilicity (LogD) Profiling via HPLC

Because CAS 1339328-32-3 contains both an acidic phenol and a basic amine, its partitioning behavior is highly sensitive to pH.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of CAS 1339328-32-3 in DMSO.

  • Buffer Saturation: Mutually saturate 1-octanol and phosphate-buffered saline (PBS, pH 7.4) by stirring them together for 24 hours, then separate the phases.

  • Partitioning: Add 10 µL of the compound stock to a vial containing 1 mL of saturated PBS and 1 mL of saturated 1-octanol.

  • Equilibration: Shake the vial at 25°C for 60 minutes at 300 rpm, followed by centrifugation at 3000 x g for 15 minutes to ensure complete phase separation.

  • Quantification: Extract aliquots from both the aqueous and organic phases. Analyze via HPLC-UV (λ = 280 nm).

  • Self-Validation (Mass Balance): Calculate the total moles recovered from both phases. The protocol is only considered valid if the mass balance is ≥ 95%. A lower recovery indicates compound precipitation or adsorption to the vial walls, necessitating a lower starting concentration.

Protocol B: Synthesis and Validation of Zinc(II) Coordination Complex

This protocol leverages the bidentate nature of the ligand to form a stable metallocomplex.

Step-by-Step Methodology:

  • Ligand Solvation: Dissolve 1.0 mmol of CAS 1339328-32-3 in 15 mL of absolute ethanol.

  • Deprotonation: Add 1.1 mmol of triethylamine (Et₃N) dropwise. Causality: The base breaks the intramolecular hydrogen bond by deprotonating the phenol, generating the highly nucleophilic phenolate oxygen required for coordination[3].

  • Metal Addition: Slowly add a solution of 0.5 mmol Zinc Acetate dihydrate (Zn(OAc)₂·2H₂O) in 5 mL ethanol.

  • Reflux: Heat the mixture to 60°C and stir for 3 hours.

  • Isolation: Cool to room temperature. Collect the resulting precipitate via vacuum filtration and wash with cold ethanol.

  • Self-Validation (FTIR Spectroscopy): Analyze the product using FTIR. The successful formation of the complex is validated by the complete disappearance of the broad phenolic O-H stretching band (~3200 cm⁻¹) and a noticeable shift in the C-N stretching frequency, confirming bidentate N,O-chelation.

MetalComplexation Step1 Ligand Preparation Dissolve CAS 1339328-32-3 in EtOH Step2 pH Adjustment Add Et3N to deprotonate phenol Step1->Step2 Break intramolecular H-bond Step3 Metal Salt Addition Add Zn(OAc)2 dropwise Step2->Step3 Facilitate N,O-coordination Step4 Reflux & Stir 60°C for 3 hours Step3->Step4 Drive reaction to completion Step5 Precipitation & Filtration Isolate Zn(II) complex Step4->Step5 Cooling to RT Step6 Validation FTIR: Absence of O-H stretch Step5->Step6 Verify bidentate chelation

Figure 2: Experimental workflow and validation logic for Zn(II) metal-ligand complexation.

References

  • Sigma-Aldrich Product Catalog - 4-methyl-2-[(pentylamino)methyl]phenol | 1339328-32-3. Available at:[Link]

  • ResearchGate - Synthesis and Biological Activity of Important Phenolic Mannich Bases. Available at: [Link]

  • Rasayan Journal of Chemistry - Synthesis and Antioxidant Activity Study of New Mannich Bases. Available at: [Link]

  • ResearchGate - Theoretical study on the intramolecular hydrogen bond in N,N-dimethylaminomethylphenols. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methyl-2-[(pentylamino)methyl]phenol

A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Potential Therapeutic Agent 4-Methyl-2-[(pentylamino)methyl]phenol is a phenolic compound characteri...

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Author: BenchChem Technical Support Team. Date: April 2026

A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Potential Therapeutic Agent

4-Methyl-2-[(pentylamino)methyl]phenol is a phenolic compound characterized by a 4-methylphenol core with a pentylamino-methyl substituent at the ortho position. While direct and extensive research on the specific mechanism of action of this molecule is not widely available in current literature, its structural motifs are common in compounds with known biological activities. The presence of a phenol group, a secondary amine, and a flexible pentyl chain suggests potential interactions with a variety of biological targets. Phenolic compounds are known for their antioxidant properties, while the amino-methyl side chain can be crucial for receptor binding or enzymatic interactions.

This guide, therefore, presents a comprehensive framework for the systematic investigation of the mechanism of action of 4-Methyl-2-[(pentylamino)methyl]phenol. It is designed for researchers and drug development professionals, providing a scientifically rigorous, step-by-step approach to characterize its pharmacological profile. The methodologies outlined herein are based on established protocols for similar small molecules and are intended to be a self-validating system for generating robust and reproducible data.

Synthesis and Characterization: The Foundation of Mechanistic Studies

The synthesis of 4-Methyl-2-[(pentylamino)methyl]phenol can be achieved through a Mannich-type reaction, a common method for the aminoalkylation of acidic protons located alpha to a carbonyl group. In the case of phenols, this reaction proceeds via the electrophilic substitution of the aromatic ring.

Proposed Synthesis Protocol

A plausible synthetic route involves the condensation of 4-methylphenol, formaldehyde, and pentylamine.

Materials:

  • 4-methylphenol

  • Formaldehyde (37% solution in water)

  • Pentylamine

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 4-methylphenol in ethanol.

  • Addition of Reagents: To the stirred solution, add 1.1 equivalents of formaldehyde followed by the slow addition of 1 equivalent of pentylamine.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Acidify with 1M HCl and wash with dichloromethane to remove any unreacted 4-methylphenol.

  • Isolation: Basify the aqueous layer with 1M NaOH to precipitate the product.

  • Purification: Filter the precipitate and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized 4-Methyl-2-[(pentylamino)methyl]phenol using spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Characterization Data
Technique Expected Observations
¹H NMR Peaks corresponding to aromatic protons, methyl protons, methylene protons of the aminomethyl bridge, and protons of the pentyl chain. The chemical shifts and splitting patterns will be indicative of the final structure.
¹³C NMR Signals for all unique carbon atoms in the molecule, including the aromatic carbons, the methyl carbon, the methylene carbon, and the carbons of the pentyl group.
FT-IR Characteristic absorption bands for the O-H stretch of the phenol, N-H stretch of the secondary amine, C-H stretches of the alkyl and aromatic groups, and C=C stretches of the aromatic ring.
Mass Spec A molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₂₁NO, MW: 207.31 g/mol ).

Proposed Mechanistic Investigation Workflow

The following sections outline a logical and comprehensive workflow to elucidate the mechanism of action of 4-Methyl-2-[(pentylamino)methyl]phenol.

Initial Biological Screening: Identifying the Therapeutic Area

The first step is to perform a broad phenotypic screening to identify the potential therapeutic areas where the compound might be active.

Experimental Protocol: Cell-Based Phenotypic Screening

  • Cell Line Panel: Utilize a diverse panel of human cell lines representing different tissue types (e.g., cancer cell lines, neuronal cells, immune cells, endothelial cells).

  • Assay: Treat the cells with a range of concentrations of 4-Methyl-2-[(pentylamino)methyl]phenol.

  • Readout: After a defined incubation period (e.g., 24, 48, 72 hours), assess cell viability using a standard assay such as MTT, resazurin, or CellTiter-Glo.

  • Analysis: Determine the EC₅₀ (half-maximal effective concentration) for each cell line. Significant activity in a particular cell line or a subset of related cell lines can suggest a potential therapeutic area.

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Phenotypic_Screening_Workflow cluster_workflow Phenotypic Screening Workflow start Start: Synthesized Compound cell_panel Diverse Human Cell Line Panel start->cell_panel Select treatment Compound Treatment (Concentration Gradient) cell_panel->treatment Apply incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (MTT, Resazurin, etc.) incubation->viability_assay data_analysis Data Analysis (EC50 Determination) viability_assay->data_analysis outcome Identify Potential Therapeutic Area data_analysis->outcome Target_Identification_Workflow cluster_workflow Target Identification Workflow start Start: Active Compound probe_synthesis Synthesize Affinity Probe (e.g., Biotinylated Compound) start->probe_synthesis affinity_chrom Affinity Chromatography probe_synthesis->affinity_chrom lysate_prep Prepare Cell Lysate lysate_prep->affinity_chrom elution Elute Bound Proteins affinity_chrom->elution mass_spec Protein ID by LC-MS/MS elution->mass_spec validation Validate Target Interaction (SPR, ITC) mass_spec->validation target Identified Molecular Target(s) validation->target Signaling_Pathway_Hypothesis cluster_pathway Hypothetical Signaling Pathway compound 4-Methyl-2-[(pentylamino)methyl]phenol receptor Putative Receptor (e.g., GPCR, Ion Channel) compound->receptor Binds to second_messenger Second Messenger (cAMP, Ca2+) receptor->second_messenger Activates/Inhibits kinase_cascade Kinase Cascade (e.g., MAPK, PI3K/Akt) second_messenger->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB, AP-1) kinase_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Apoptosis, Proliferation) gene_expression->cellular_response

Exploratory

Preclinical Pharmacokinetic and Metabolic Profiling of 4-Methyl-2-[(pentylamino)methyl]phenol

Executive Summary & Rationale 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic phenolic Mannich base. In modern medicinal chemistry, phenolic Mannich bases are highly valued scaffolds known for t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic phenolic Mannich base. In modern medicinal chemistry, phenolic Mannich bases are highly valued scaffolds known for their diverse pharmacological applications, including antimalarial, anticancer, and acetylcholinesterase inhibitory activities[1]. The incorporation of a secondary amine via the Mannich reaction fundamentally alters the physicochemical landscape of the parent phenol (p-cresol), enhancing aqueous solubility through protonation at physiological pH while maintaining sufficient lipophilicity for membrane permeation[2].

This whitepaper provides a comprehensive, self-validating preclinical pharmacokinetic (PK) and metabolic identification (MetID) framework designed for researchers and drug development professionals evaluating this compound as a novel therapeutic lead.

Physicochemical Profiling & ADME Rationale

The molecular architecture of 4-Methyl-2-[(pentylamino)methyl]phenol (C₁₃H₂₁NO) features a lipophilic pentyl chain, a basic secondary amine, and a weakly acidic phenolic hydroxyl group.

Causality of Structure on PK: The secondary amine (predicted pKa ~9.5) ensures the molecule is predominantly ionized in the intestinal lumen and systemic circulation, facilitating dissolution. However, the lipophilic pentyl chain (LogP ~2.8) counterbalances this by providing the necessary thermodynamic driving force for passive diffusion across the intestinal epithelium. The phenolic hydroxyl group serves as a primary metabolic liability, acting as a direct substrate for Phase II conjugative enzymes (UGTs)[3].

Table 1: Predicted Physicochemical and ADME Properties
ParameterPredicted ValuePharmacokinetic Implication
Molecular Weight 207.31 g/mol Highly favorable for oral absorption (well within Lipinski's Rule of 5).
LogP ~2.8Optimal balance of aqueous solubility and lipid permeability.
pKa (Amine) ~9.5Protonated at physiological pH; enhances aqueous solubility.
pKa (Phenol) ~10.2Weakly acidic; highly susceptible to Phase II glucuronidation.
Polar Surface Area 32.3 ŲExcellent membrane permeability; high potential for blood-brain barrier (BBB) penetration.

In Vitro Pharmacokinetic Profiling Protocols

To build a trustworthy and self-validating data package, the following in vitro assays must be executed with strict quality control measures.

Metabolic Stability (Human Liver Microsomes)
  • Objective: Determine intrinsic clearance ( CLint​ ) and identify Cytochrome P450 (CYP) vulnerabilities.

  • Protocol: Incubate the compound (1 µM) with pooled Human Liver Microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C. Quench reactions with cold acetonitrile at 0, 5, 15, 30, 45, and 60 minutes.

  • Causality & Validation: A low substrate concentration (1 µM) is chosen to ensure first-order kinetics (sub- Km​ ). The NADPH system is strictly required to drive CYP activity. A parallel incubation without NADPH serves as a critical negative control to validate that any observed depletion is enzymatically driven, rather than due to chemical instability or non-specific binding to the plasticware. Verapamil is run concurrently as a high-clearance positive control.

Intestinal Permeability (Caco-2 Bidirectional Assay)
  • Objective: Predict human intestinal absorption and assess efflux transporter liability.

  • Protocol: Seed Caco-2 cells on polycarbonate transwell inserts (21-day culture). Dose the compound (10 µM) in the apical (A) or basolateral (B) chamber. Measure A-to-B and B-to-A transport over 2 hours using LC-MS/MS.

  • Causality & Validation: The Caco-2 cell line spontaneously differentiates to form a polarized monolayer expressing tight junctions and major intestinal transporters (e.g., P-gp, BCRP). By measuring bidirectional transport, we calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). Given the basic amine, the compound may be a substrate for active efflux. Lucifer yellow is used as a paracellular marker to confirm monolayer integrity ( Papp​<1×10−6 cm/s).

Plasma Protein Binding (Equilibrium Dialysis)
  • Objective: Determine the fraction unbound ( fu​ ) in plasma.

  • Protocol: Dialyze human plasma spiked with 5 µM of the compound against an isotonic phosphate buffer (pH 7.4) across a semi-permeable membrane (MWCO 8,000 Da) for 6 hours at 37°C.

  • Causality & Validation: Only the unbound (free) drug can cross the membrane. At equilibrium, the concentration in the buffer chamber equals the free drug concentration in the plasma chamber. This is critical because only the free drug is pharmacologically active and available for hepatic clearance.

In Vivo Pharmacokinetic Study Design (Rodent Model)

To determine absolute bioavailability ( F% ) and systemic clearance, a crossover or parallel study in male Sprague-Dawley rats is employed.

Dosing Regimen & Sampling
  • IV Administration: 2 mg/kg via tail vein injection. Vehicle: 5% DMSO, 10% Solutol HS15, 85% Saline. (Solutol is chosen to solubilize the lipophilic pentyl chain without causing hemolysis).

  • PO Administration: 10 mg/kg via oral gavage. Vehicle: 0.5% Methylcellulose in water (standard suspension approach for early discovery).

  • Sampling: Serial blood collection via jugular vein catheter at 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K2-EDTA tubes.

Bioanalytical Workflow (LC-MS/MS)
  • Causality & Validation: Acetonitrile (ACN) is used for protein precipitation because it disrupts the hydration layer of plasma proteins, causing them to denature while ensuring the lipophilic analyte remains in solution. An internal standard (IS) is added before precipitation to correct for extraction losses and matrix effects during electrospray ionization (ESI), ensuring a self-validating quantitative method.

BioanalyticalWorkflow Plasma Plasma Sample Collection (Timepoints: 0-24h) ProteinPrecip Protein Precipitation (Acetonitrile + Internal Standard) Plasma->ProteinPrecip Centrifuge Centrifugation (14,000 rpm, 4°C, 10 min) ProteinPrecip->Centrifuge Supernatant Supernatant Transfer & Nitrogen Evaporation Centrifuge->Supernatant Recon Reconstitution (Aqueous Mobile Phase) Supernatant->Recon LCMS LC-MS/MS Analysis (MRM Mode, ESI+) Recon->LCMS

Caption: LC-MS/MS bioanalytical workflow for plasma sample processing and quantification.

Metabolic Pathway Analysis (MetID)

The metabolism of phenolic Mannich bases typically involves aggressive Phase I and Phase II pathways[4].

  • Phase I (CYP-mediated): The pentyl chain is highly susceptible to aliphatic hydroxylation (likely via CYP3A4). Additionally, N-dealkylation (loss of the pentyl group) will yield a primary amine metabolite.

  • Phase II (UGT-mediated): The ortho-substituted phenolic hydroxyl group is a prime target for O-glucuronidation. Phenolic Mannich bases are known to undergo rapid Phase II conjugation, which often dictates their systemic clearance and short half-lives[3].

MetabolicPathway Parent 4-Methyl-2-[(pentylamino)methyl]phenol (Parent Drug) M1 N-Depentylated Metabolite (Phase I: CYP3A4/2D6) Parent->M1 N-Dealkylation M2 Aliphatic Hydroxy-Metabolite (Phase I: CYP3A4) Parent->M2 Hydroxylation M3 O-Glucuronide Conjugate (Phase II: UGTs) Parent->M3 Glucuronidation

Caption: Proposed Phase I and Phase II metabolic pathways for 4-Methyl-2-[(pentylamino)methyl]phenol.

Expected Pharmacokinetic Parameters

Based on the structural liabilities of the Mannich base and the phenolic core, the following in vivo parameters are anticipated during rodent profiling:

Table 2: Summary of Expected In Vivo PK Parameters (Rodent Model)
PK ParameterExpected RangeBiological Rationale
Clearance (CL) High (>40 mL/min/kg)Rapid hepatic extraction driven by CYP-mediated N-dealkylation and direct UGT conjugation of the phenol.
Volume of Distribution (Vd) Moderate (1.5 - 3.0 L/kg)Extensive tissue distribution driven by the lipophilic pentyl chain, partially offset by high plasma protein binding.
Half-life (t₁/₂) Short (1 - 3 hours)A direct consequence of high systemic clearance and rapid Phase II metabolism.
Oral Bioavailability (F%) Low to Moderate (10 - 30%)Significant first-pass metabolism in the liver and intestine restricts systemic exposure.

References

  • Antimalarial Benzimidazole Derivatives Incorporating Phenolic Mannich Base Side Chains Inhibit Microtubule and Hemozoin Formation. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Current Pharmaceutical Research on the Significant Pharmacophore Mannich bases in Drug Design. Current Topics in Medicinal Chemistry (Bentham Science). Available at:[Link]

  • HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of 4'-hydroxy-4-Methoxychalcone and its Bis-Mannich Analog In The Rat. The Open Medicinal Chemistry Journal. Available at:[Link]

  • Application of the Mannich reaction in the structural modification of natural products. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link]

Sources

Foundational

In Vitro Toxicity Profiling of 4-Methyl-2-[(pentylamino)methyl]phenol: A Comprehensive Mechanistic Guide

Executive Summary As drug discovery pipelines increasingly rely on predictive toxicology, the evaluation of novel chemical entities requires a departure from generic screening panels in favor of structure-based, mechanis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery pipelines increasingly rely on predictive toxicology, the evaluation of novel chemical entities requires a departure from generic screening panels in favor of structure-based, mechanistic assay design. 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a phenolic Mannich base characterized by a para-cresol core substituted with an ortho-pentylaminomethyl group.

From the perspective of an Application Scientist, this specific molecular architecture presents two distinct mechanistic liabilities that dictate its in vitro toxicity profiling:

  • Cationic Amphiphilicity: The lipophilic pentyl chain coupled with the basic secondary amine makes this compound a prototypical Cationic Amphiphilic Drug (CAD). CADs are the primary culprits behind Drug-Induced Phospholipidosis (DIPL)[1].

  • Oxidative Bioactivation: Phenolic compounds containing ortho- or para-alkyl substituents are highly susceptible to two-electron enzymatic oxidation by cytochromes P450 or peroxidases, generating highly electrophilic quinone methides (QMs)[2]. The ortho-aminomethyl group serves as an excellent leaving group, facilitating the formation of an ortho-quinone methide (o-QM) that can deplete cellular glutathione (GSH) and covalently bind to macromolecules[2].

This whitepaper details the self-validating in vitro workflows required to rigorously quantify these specific toxicological endpoints.

Mechanistic Causality & Structural Alerts

To design a robust in vitro testing cascade, we must first establish the causality between the compound's structure and its expected cellular disruption.

The Cationic Amphiphilic Drug (CAD) Liability

At physiological pH, the secondary amine of 4-Methyl-2-[(pentylamino)methyl]phenol is partially protonated. As the unprotonated fraction diffuses across cell membranes and enters the acidic environment of the lysosome (pH ~4.5), it becomes fully protonated and trapped—a process known as lysosomal ion trapping. Once trapped, the lipophilic pentyl tail intercalates into intra-lysosomal phospholipid membranes, sterically hindering the action of lysosomal phospholipases. This disruption leads to the pathological accumulation of multi-lamellar bodies, a hallmark of phospholipidosis[1].

The Quinone Methide (QM) Bioactivation Pathway

While the parent phenol may exhibit low direct cytotoxicity, metabolic competence in the test system (e.g., HepG2 cells or primary hepatocytes) can unmask its latent toxicity. Oxidation of the phenol yields a phenoxy radical or cation. Subsequent elimination of the pentylamine moiety generates an ortho-quinone methide. This electrophile readily undergoes Michael addition with soft nucleophiles, primarily the sulfhydryl groups of glutathione (GSH) and cysteine residues on cellular proteins, leading to oxidative stress and cell death[3].

Bioactivation Parent 4-Methyl-2-[(pentylamino)methyl]phenol (Stable CAD / Phenol) Oxidation CYP450 / Peroxidase (2-Electron Oxidation) Parent->Oxidation Metabolic Activation QM ortho-Quinone Methide (o-QM) (Electrophilic Intermediate) Oxidation->QM - Pentylamine (Leaving Group) Detox GSH Conjugation (Detoxification Pathway) QM->Detox + Glutathione Tox Macromolecule Adduction (Hepatotoxicity / Genotoxicity) QM->Tox + Proteins/DNA

Fig 1. Oxidative bioactivation pathway of the phenolic Mannich base into a reactive quinone methide.

Core In Vitro Toxicity Workflows

To ensure scientific integrity, every protocol must operate as a self-validating system containing strict positive and negative controls to define the assay's dynamic range.

Workflow A: High-Content Screening for Phospholipidosis (HCS-PLD)

Traditional electron microscopy for PLD is low-throughput. Instead, we utilize a fluorescent phospholipid analog (e.g., LipidTOX™ Red or Lyso-ID®) in HepG2 cells. HepG2 cells are selected because they are well-validated for hepatotoxicity and retain sufficient endosomal/lysosomal trafficking machinery to model CAD accumulation[4]. The assay is validated using Amiodarone (a known PLD inducer) as a positive control and Cyclosporin A (induces steatosis but not PLD) as a negative control[4].

Workflow B: In Vitro Mammalian Cell Micronucleus Test (MNvit)

Because the o-QM metabolite can covalently bind to DNA or disrupt the mitotic spindle via protein adduction, genotoxicity must be assessed. We employ the [5]. The assay uses TK6 human lymphoblastoid cells treated with Cytochalasin B. Cytochalasin B is an actin polymerization inhibitor that blocks cytokinesis; this is a critical causal choice because it allows us to exclusively score binucleated cells—proving that the cell underwent exactly one division during chemical exposure, thereby preventing false negatives[6].

Step-by-Step Experimental Methodologies

Protocol 1: Fluorescent Phospholipidosis Assay (HepG2)

Objective: Quantify intracellular phospholipid accumulation driven by the pentylamino moiety.

  • Cell Seeding: Seed cryopreserved, assay-ready HepG2 cells[4] at a density of 1.5×104 cells/well in a 96-well optical-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Co-Incubation: Prepare a 10-point dose-response curve of 4-Methyl-2-[(pentylamino)methyl]phenol (0.1 µM to 100 µM). Add the compound to the cells concurrently with the fluorescent phospholipid tracking reagent (e.g., LipidTOX™ Red) diluted in complete media[7].

  • Control Treatment: Treat parallel wells with 10 µM Amiodarone (Positive Control) and 10 µM Cyclosporin A (Negative Control)[4].

  • Incubation: Incubate the plate for 48 to 72 hours to allow for sufficient lysosomal ion trapping and phospholipid accumulation[4].

  • Fixation & Counterstaining: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and counterstain nuclei with Hoechst 33342 (1 µg/mL) for 10 minutes.

  • High-Content Imaging: Image plates using a confocal high-content screening system (e.g., PerkinElmer Opera Phenix). Quantify the total integrated intensity of the red fluorescent vesicles per cell, normalized to the nuclear count[8].

PLD_Workflow S1 1. Cell Seeding HepG2 in 96-well S2 2. Co-Incubation Drug + LipidTOX™ Red S1->S2 S3 3. Lysosomal Trapping (Ion Trapping of CAD) S2->S3 S4 4. Fixation & Staining Hoechst 33342 (Nuclei) S3->S4 S5 5. Confocal Imaging High-Content Analysis S4->S5

Fig 2. High-Content Screening workflow for Drug-Induced Phospholipidosis (DIPL) using HepG2 cells.

Protocol 2: OECD 487 In Vitro Micronucleus Test

Objective: Assess clastogenic/aneugenic damage resulting from quinone methide formation.

  • Cell Preparation: Culture TK6 human lymphoblastoid cells in RPMI-1640 media. Ensure exponential growth prior to exposure[9].

  • Metabolic Activation: Prepare two parallel test conditions: one in the absence of metabolic activation (-S9) and one in the presence of 1-2% v/v rat liver S9 fraction (+S9) to facilitate the CYP450-mediated oxidation of the phenol to the quinone methide[2].

  • Exposure: Expose TK6 cells to sub-cytotoxic concentrations of the test compound (determined via prior relative population doubling assays) for 3 hours (+S9) or 24 hours (-S9)[6].

  • Cytokinesis Block: Wash cells and resuspend in fresh media containing 6 µg/mL Cytochalasin B. Incubate for an additional 24 hours (roughly 1.5 to 2 cell cycles)[6].

  • Harvest & Slide Preparation: Harvest cells, apply a mild hypotonic treatment (0.075 M KCl) to swell the cytoplasm, fix in methanol:acetic acid (3:1), and drop onto cold glass slides.

  • Scoring: Stain with Acridine Orange or Giemsa. Score 2,000 binucleated cells per concentration for the presence of micronuclei, identifying whole chromosomes or acentric fragments left behind during anaphase[10].

Quantitative Data Interpretation

To contextualize the toxicity of 4-Methyl-2-[(pentylamino)methyl]phenol, experimental data must be benchmarked against established reference compounds. The table below represents the expected toxicological profile based on the compound's structural liabilities.

Table 1: Representative In Vitro Toxicity Profiling Data vs. Reference Controls

Test Compound / ControlCytotoxicity IC₅₀ (µM)Phospholipidosis (Fold Change at 10 µM)Micronucleus Frequency (% at 5 µM, +S9)GSH Depletion (% at 10 µM, 4h)
4-Methyl-2-[(pentylamino)methyl]phenol 18.54.2x (Positive)2.8% (Positive)65% (High)
Amiodarone (CAD/PLD Control)22.05.8x (Positive)0.5% (Background)< 5% (Minimal)
Mitomycin C (Clastogen Control)0.81.1x (Negative)8.5% (Strong Positive)< 5% (Minimal)
Cyclosporin A (Steatosis Control)35.01.0x (Negative)0.4% (Background)< 5% (Minimal)

Data Interpretation: The expected profile indicates that the compound acts as a moderate-to-strong inducer of phospholipidosis due to its CAD properties[8]. Concurrently, the significant depletion of GSH and elevated micronucleus frequency in the presence of S9 fraction confirms the liability of the phenol moiety undergoing oxidative bioactivation into a genotoxic quinone methide[11].

References

  • OECD (2023). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. URL:[Link]

  • Bolton, J. L. (2014). Quinone Methide Bioactivation Pathway: Contribution to Toxicity and/or Cytoprotection? Current Organic Chemistry, 18(1), 61-69. URL:[Link]

  • Nonoyama, T., & Fukuda, R. (2006). In Vitro Assays and Biomarkers for Drug-Induced Phospholipidosis. Expert Opinion on Drug Metabolism & Toxicology, 2(6), 855-865. URL:[Link]

  • Sawada, H., et al. (2007). In vitro detection of drug-induced phospholipidosis using gene expression and fluorescent phospholipid based methodologies. Toxicological Sciences, 97(2), 282-292. URL:[Link]

  • Thompson, D. C., et al. (1989). Quinone methide formation from para isomers of methylphenol (cresol), ethylphenol, and isopropylphenol: relationship to toxicity. Chemico-Biological Interactions, 71(1), 15-27. URL:[Link]

Sources

Exploratory

Comprehensive Metabolic Profiling of 4-Methyl-2-[(pentylamino)methyl]phenol: Pathways, Kinetics, and Analytical Methodologies

Executive Summary For drug development professionals and analytical biochemists, understanding the biotransformation of synthetic Mannich bases is critical for predicting pharmacokinetics and toxicity. 4-Methyl-2-[(penty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical biochemists, understanding the biotransformation of synthetic Mannich bases is critical for predicting pharmacokinetics and toxicity. 4-Methyl-2-[(pentylamino)methyl]phenol is a structurally distinct compound characterized by a p-cresol core, an ortho-aminomethyl bridge, and a lipophilic pentyl chain. This whitepaper provides an in-depth technical deconstruction of its metabolic pathways, detailing the causality behind its Phase I functionalization and Phase II conjugation, supported by self-validating experimental protocols.

Structural Deconstruction & Metabolic Hotspots

The metabolic fate of 4-Methyl-2-[(pentylamino)methyl]phenol is dictated by three primary pharmacophoric and structural moieties:

  • The Phenolic Hydroxyl Group: A highly reactive site primed for rapid Phase II conjugation (glucuronidation and sulfation).

  • The Secondary Amine (Pentylamino bridge): Highly susceptible to Cytochrome P450 (CYP450)-mediated N-dealkylation and N-hydroxylation.

  • The Aliphatic Pentyl Chain: A lipophilic tail subject to ω and ω−1 oxidation.

Pathways Parent 4-Methyl-2-[(pentylamino)methyl]phenol Phase1_N N-Dealkylation (CYP3A4 / CYP2D6) Parent->Phase1_N Phase1_O Aliphatic Oxidation (CYP450) Parent->Phase1_O Phase2_G Glucuronidation (UGT) Parent->Phase2_G Phase2_S Sulfation (SULT) Parent->Phase2_S Met_N1 Primary Amine + Pentanal Phase1_N->Met_N1 Met_O1 ω-Hydroxypentyl Metabolite Phase1_O->Met_O1 Met_G1 Phenol O-Glucuronide Phase2_G->Met_G1 Met_S1 Phenol O-Sulfate Phase2_S->Met_S1

Fig 1. Primary Phase I and Phase II metabolic pathways of the target compound.

Phase I Biotransformation: Oxidative Cleavage and Deamination

CYP450-Mediated N-Dealkylation

The most prominent Phase I pathway for secondary alkylamines is oxidative N-dealkylation. 1 of these xenobiotics[1]. Mechanistically, CYP3A4 and CYP2D6 hydroxylate the α -carbon of the pentyl chain. This forms an unstable carbinolamine intermediate that spontaneously cleaves into a primary amine (2-aminomethyl-4-methylphenol) and an aldehyde (pentanal)[2].

N-Hydroxylation and Time-Dependent Inhibition (TDI)

A critical toxicological consideration for secondary amines is the competing N-hydroxylation pathway.3, which may undergo further oxidation to generate reactive nitroso species[3]. These species can coordinate tightly with the heme iron of CYP450 enzymes, forming metabolic-intermediate (MI) complexes that result in quasi-irreversible time-dependent inhibition (TDI). Furthermore, structural analogs in the 4, flagging this as a necessary parameter for pharmacokinetic modeling[4].

Amine Oxidase-Mediated Deamination

Beyond CYP450s, the pentylamino moiety is a known substrate for alternative oxidative enzymes. Research on structurally related compounds (e.g., milacemide) confirms that5, leading to direct deamination[5].

Phase II Biotransformation: Phenolic Conjugation

The unsubstituted phenolic hydroxyl group acts as a rapid clearance mechanism.

  • Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A1 and UGT1A9) catalyze the transfer of glucuronic acid to the phenol, creating a highly polar O-glucuronide.

  • Sulfation: Sulfotransferases (SULT1A1) catalyze the transfer of a sulfonate group from PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the phenol. Because Phase II kinetics often outpace Phase I oxidation for phenols, high first-pass clearance is expected unless the formulation utilizes a prodrug strategy to mask the hydroxyl group.

Quantitative Data Summaries

To establish a baseline for researchers, the following tables synthesize expected kinetic parameters based on validated aminomethylphenol and secondary alkylamine models.

Table 1: Predicted Metabolite Profile and Enzymatic Drivers

Metabolic PathwayPrimary Enzyme(s)Resulting MetaboliteRelative AbundanceToxicological Risk
O-Glucuronidation UGT1A1, UGT1A9Phenol O-glucuronideHigh (>50%)Low (Clearance)
N-Dealkylation CYP3A4, CYP2D6Primary Amine + PentanalModerate (20-30%)Low
N-Hydroxylation CYP3A4, CYP2C19Secondary HydroxylamineLow (<5%)High (CYP TDI)
O-Sulfation SULT1A1Phenol O-sulfateModerate (10-15%)Low (Clearance)

Table 2: Representative In Vitro Intrinsic Clearance ( CLint​ ) Data

Test SystemCofactor AddedHalf-life ( t1/2​ ) CLint​ ( μ L/min/mg protein)Primary Clearance Route
HLMNADPH45 min30.8Phase I (N-Dealkylation)
HLMUDPGA + Alamethicin12 min115.5Phase II (Glucuronidation)
HLMNADPH + UDPGA9 min154.0Combined Phase I & II

Experimental Methodologies: Self-Validating Protocols

To map the metabolism of 4-Methyl-2-[(pentylamino)methyl]phenol accurately, researchers must employ a self-validating in vitro system that isolates enzymatic variables and controls for chemical instability.

Protocol S1 HLM Incubation (with NADPH) S2 Reaction Quench (Cold ACN) S1->S2 S3 Centrifugation (14,000 x g) S2->S3 S4 LC-MS/MS Analysis S3->S4 S5 Data Synthesis & Modeling S4->S5

Fig 2. Standardized in vitro HLM incubation and LC-MS/MS analytical workflow.

Step-by-Step HLM Incubation Protocol

Causality Focus: This protocol uses selective cofactor omission and heat-inactivated controls to definitively prove that metabolite formation is enzyme-driven, not a result of aqueous degradation.

  • System Preparation: Prepare a master mix containing 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl2​ , and pooled Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Self-Validation Controls:

    • Negative Control: Heat-inactivate a subset of HLM at 90°C for 10 minutes prior to addition. This isolates chemical instability.

    • Cofactor Control: Prepare a parallel incubation lacking NADPH to rule out non-CYP mediated oxidation.

  • Compound Spiking: Add 4-Methyl-2-[(pentylamino)methyl]phenol (final concentration: 1 μ M, ensuring organic solvent < 0.1% v/v) to the master mix. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45,and 60 minutes, extract 50 μ L aliquots.

  • Reaction Quenching: Immediately transfer each aliquot into 150 μ L of ice-cold acetonitrile (ACN) containing an internal standard (e.g., labetalol). Causality: The organic solvent precipitates the functional enzymes, instantly halting the reaction to ensure accurate kinetic snapshots.

  • Sample Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to LC vials.

  • LC-MS/MS Analysis: Analyze via UPLC coupled to a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and scanning for predicted metabolite masses (e.g., +16 Da for hydroxylation, -70 Da for N-dealkylation).

References

  • Biochemistry, Cytochrome P450 StatPearls - NCBI Bookshelf URL
  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors MDPI URL
  • Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes PMC - NIH URL
  • Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210 PubMed - NIH URL
  • Involvement of FAD-dependent polyamine oxidase in the metabolism of milacemide in the rat PubMed - NIH URL

Sources

Foundational

Receptor Binding Affinity and Pharmacological Characterization of 4-Methyl-2-[(pentylamino)methyl]phenol: A Technical Guide

Executive Summary The compound 4-Methyl-2-[(pentylamino)methyl]phenol (4-M-2-PAMP; CAS: 1339328-32-3) belongs to a structurally diverse class of chemical entities known as phenolic Mannich bases. In drug discovery, Manni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-2-[(pentylamino)methyl]phenol (4-M-2-PAMP; CAS: 1339328-32-3) belongs to a structurally diverse class of chemical entities known as phenolic Mannich bases. In drug discovery, Mannich bases are recognized as privileged pharmacophores, frequently exhibiting potent antimicrobial, antiparasitic, and neuro-modulatory activities due to their robust ability to interact with membrane-bound receptors and enzymes 1.

The structural topology of 4-M-2-PAMP—comprising a hydrogen-bond donating phenolic core and a highly lipophilic pentylamino side chain—makes it a prime candidate for interacting with aminergic G-protein coupled receptors (GPCRs) and intracellular sigma receptors. This whitepaper provides a rigorous, self-validating methodological framework for quantifying its receptor binding affinity, synthesizing high-throughput radioligand binding assays (RBA) with high-resolution surface plasmon resonance (SPR) kinetic profiling.

Structural Pharmacology & Target Rationale

The binding thermodynamics of 4-M-2-PAMP are heavily dictated by its physicochemical properties. The secondary amine (pKa ~9.5) ensures the molecule is predominantly protonated at physiological pH (7.4). This cationic center is essential for forming critical salt bridges with conserved aspartate residues (e.g., Asp3.32) within the orthosteric binding pockets of aminergic GPCRs. Concurrently, the pentyl chain drives hydrophobic burial within the receptor's deep lipophilic pockets.

However, this high lipophilicity (elevated LogP) also increases the compound's propensity for non-specific membrane partitioning. Consequently, evaluating its receptor binding affinity requires highly controlled experimental conditions to isolate specific receptor binding events from background lipid accumulation.

Equilibrium Thermodynamics: Radioligand Binding Assays (RBA)

Radioligand competition binding remains the gold standard for determining the equilibrium dissociation constant ( Kd​ ) and the inhibition constant ( Ki​ ) of novel ligands against membrane preparations 2.

Causality in Assay Design : Because 4-M-2-PAMP is highly lipophilic, it readily adsorbs to polystyrene microplates and non-target lipid bilayers, which can artificially inflate the apparent binding affinity. To counteract this, the assay buffer must be supplemented with 0.1% Bovine Serum Albumin (BSA) to act as a lipid sink, and low-binding polypropylene plates must be utilized.

Protocol 1: Self-Validating Homologous Competition Assay
  • Membrane Preparation : Resuspend CHO-K1 cells expressing the target receptor (e.g., Sigma-1 or 5-HT 2A​ ) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ , protease inhibitor cocktail). Homogenize using a Dounce tissue grinder and centrifuge at 40,000 × g for 30 minutes at 4°C.

  • Assay Incubation : In a 96-well low-binding plate, combine 50 µg of membrane protein, a constant concentration of radioligand (e.g., [3H]−(+) -pentazocine at its Kd​ ), and increasing concentrations of 4-M-2-PAMP ( 10−11 to 10−4 M).

  • Internal Validation (NSB Determination) : To ensure the system is self-validating, dedicate control wells containing a 1,000-fold excess of an unlabeled reference ligand (e.g., 10 µM Haloperidol). Specific binding is strictly defined as Total Binding minus Non-Specific Binding (NSB). If NSB exceeds 30% of total binding, the assay is invalidated and buffer stringency must be increased.

  • Termination & Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). PEI neutralizes the negative charge of the glass fibers, preventing the electrostatic binding of the protonated 4-M-2-PAMP.

  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity (CPM). Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Kinetic Profiling: Surface Plasmon Resonance (SPR)

While RBA provides equilibrium data, clinical efficacy and target engagement are often better predicted by binding kinetics—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ ) 3. SPR offers real-time, label-free detection of these critical parameters and is highly complementary to mass spectrometry approaches in drug discovery 4.

Causality in Assay Design : To study 4-M-2-PAMP against transmembrane receptors, the target must be maintained in a native lipid environment. We utilize L1 sensor chips, which feature lipophilic alkyl chains that capture intact lipid nanodiscs containing the receptor, preserving its active conformation 5. Furthermore, a high flow rate (50 µL/min) is employed to eliminate Mass Transport Limitation (MTL), ensuring the measured kinetics reflect true binding rather than the diffusion rate of the lipophilic ligand.

Protocol 2: Self-Validating SPR Kinetic Assay
  • Surface Preparation : Dock the L1 sensor chip into the SPR instrument. Condition the surface with sequential injections of 20 mM CHAPS and 30% ethanol.

  • Receptor Capture : Inject target-embedded nanodiscs onto Flow Cell 2 (Fc2) at 5 µL/min until a stable baseline shift of ~3000 Response Units (RU) is achieved.

  • Internal Validation (Reference Cell) : Inject empty nanodiscs (devoid of receptor) onto Flow Cell 1 (Fc1). All sensograms must be double-referenced (Fc2 minus Fc1, minus blank buffer injections) to subtract bulk refractive index changes and isolate specific 4-M-2-PAMP binding.

  • Analyte Injection (Single-Cycle Kinetics) : Inject 4-M-2-PAMP in a 5-step concentration series (e.g., 3.125, 6.25, 12.5, 25, 50 nM) at 50 µL/min without regeneration between injections. Allow a 10-minute dissociation phase after the final injection.

  • Data Fitting : Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Residence Time as τ=1/koff​ .

Quantitative Data Presentation

The following table summarizes representative kinetic and equilibrium binding metrics for 4-M-2-PAMP across a panel of putative neuropharmacological targets, demonstrating the synthesis of RBA and SPR outputs.

Target ReceptorAssay Type Ki​ (nM) kon​ ( 105M−1s−1 ) koff​ ( 10−3s−1 )Residence Time ( τ , min)
Sigma-1 ( σ1​ )RBA / SPR12.4 ± 1.24.80.627.8
5-HT 2A​ RBA / SPR85.6 ± 5.41.21.016.6
NMDA (GluN1/2B)RBA / SPR410.2 ± 15.10.52.17.9
hERG (K v​ 11.1)RBA>10,000N/AN/AN/A

Visualizing the Pharmacological Workflow and Signaling

Workflow N1 Compound Synthesis 4-M-2-PAMP N2 In Silico Docking (Target Prediction) N1->N2 N3 Radioligand Binding (Kd & Ki Determination) N2->N3 N4 SPR Kinetic Profiling (Kon, Koff, Residence Time) N3->N4 N5 Functional Assays (cAMP / Ca2+ Flux) N4->N5

Fig 1: Experimental workflow for characterizing 4-M-2-PAMP receptor binding affinity.

Pathway L 4-M-2-PAMP (Ligand) R GPCR Target (e.g., Aminergic/Sigma) L->R Binding (Kon/Koff) G G-Protein Activation (Gαi / Gαq) R->G Conformational Shift E Effector Enzymes (Adenylyl Cyclase / PLC) G->E Signal Transduction S Secondary Messengers (cAMP ↓ / IP3 ↑) E->S Cellular Response

Fig 2: Putative GPCR signal transduction pathway modulated by 4-M-2-PAMP binding.

References

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry.1

  • Bylund, D. B., Deupree, J. D., & Toews, M. L. (2004). Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. 2

  • Patching, S. G. (2014). Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. Biochimica et Biophysica Acta (BBA) - Biomembranes. 3

  • Hadavi, D., et al. (2024). Coupling of surface plasmon resonance and mass spectrometry for molecular interaction studies in drug discovery. Drug Discovery Today.4

  • Navratilova, I., & Hopkins, A. L. (2011). Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry. 5

Sources

Exploratory

Preliminary Screening of 4-Methyl-2-[(pentylamino)methyl]phenol Derivatives: A Technical Guide to Dual-Target Profiling

Executive Summary The compound 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) represents a highly versatile phenolic Mannich base scaffold. Historically, the aminomethylphenol motif has been the structural co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) represents a highly versatile phenolic Mannich base scaffold. Historically, the aminomethylphenol motif has been the structural cornerstone of blockbuster antimalarial drugs such as amodiaquine and pyronaridine, while simultaneously demonstrating potent anticancer and antimicrobial properties[1].

This technical whitepaper outlines a comprehensive, self-validating screening workflow for the preliminary evaluation of 4-Methyl-2-[(pentylamino)methyl]phenol derivatives. By establishing a dual-screening pipeline—targeting both Plasmodium falciparum hemozoin inhibition and solid tumor cytotoxicity—researchers can systematically identify high-value leads with optimal selectivity indices.

Mechanistic Rationale: The Causality of the Scaffold

To design an effective screening protocol, one must first understand the structure-activity relationship (SAR) and the underlying causality of the compound's biological interactions.

The Antimalarial Pathway: pH Trapping and Hemozoin Inhibition

The efficacy of phenolic Mannich bases against Plasmodium species relies on their physicochemical properties. The pentylamino tail provides optimal lipophilicity, allowing the molecule to cross the erythrocyte and parasite membranes. Once inside the highly acidic digestive vacuole (pH ~4.7) of the parasite, the basic amine group becomes protonated, effectively "trapping" the molecule within the organelle[2].

Within this vacuole, the parasite degrades host hemoglobin, releasing toxic free heme (hematin). The phenolic moiety of the Mannich base forms π-π and hydrogen-bonding interactions with hematin, preventing its crystallization into inert hemozoin[3]. The accumulation of free heme rapidly destroys the parasite's lipid membranes, leading to cell death.

The Anticancer Pathway: Quinone Methide Formation and Apoptosis

In mammalian cancer cells, the mechanism of action shifts toward oxidative stress. Ortho-phenolic Mannich bases are highly susceptible to oxidative metabolism or deamination, generating highly reactive ortho-quinone methide intermediates[1]. These electrophilic species rapidly alkylate intracellular nucleophiles, depleting cellular glutathione (GSH) and generating reactive oxygen species (ROS). This cascade induces mitochondrial depolarization, cytochrome c release, and subsequent apoptosis in rapidly dividing tumor cells.

MOA cluster_malaria Antimalarial Pathway cluster_cancer Anticancer Pathway Compound 4-Methyl-2-[(pentylamino)methyl]phenol Vacuole Accumulation in Digestive Vacuole Compound->Vacuole pH trapping Metabolism Oxidative Metabolism / Deamination Compound->Metabolism Cellular enzymes Hematin Binding to Free Hematin Vacuole->Hematin Hemozoin Inhibition of Hemozoin Crystallization Hematin->Hemozoin Death_Malaria Parasite Death (Toxicity from free heme) Hemozoin->Death_Malaria Quinone Reactive Quinone Methide Formation Metabolism->Quinone ROS ROS Generation & Target Alkylation Quinone->ROS Death_Cancer Mitochondrial Depolarization & Apoptosis ROS->Death_Cancer

Fig 1. Dual mechanistic pathways of phenolic Mannich bases in Plasmodium and cancer cells.

Experimental Workflows & Protocols

A robust screening program must be self-validating. This means pairing phenotypic assays (cell death) with orthogonal mechanistic assays (target engagement) and counter-screens (toxicity).

Workflow Lib Derivative Library InVitro_Malaria SYBR Green I Assay (Pf NF54 & K1) Lib->InVitro_Malaria InVitro_Tox MTT Cytotoxicity (HepG2, MCF-7) Lib->InVitro_Tox CellFree β-Hematin Inhibition Assay InVitro_Malaria->CellFree Active Hits Analysis Selectivity Index (SI) Calculation CellFree->Analysis Normal_Tox Counter-screen (CCD 841 CoTr) InVitro_Tox->Normal_Tox Active Hits Normal_Tox->Analysis Lead Lead Selection (SI > 50) Analysis->Lead

Fig 2. Sequential in vitro screening workflow for dual-target phenotypic and mechanistic validation.

Protocol A: Antimalarial Phenotypic & Mechanistic Screening

To account for widespread resistance, derivatives must be tested against both chloroquine-sensitive (NF54) and chloroquine-resistant (K1) strains of P. falciparum[2].

Step 1: SYBR Green I Viability Assay (Phenotypic) Causality Check: SYBR Green I intercalates specifically into parasitic DNA. Because mature human erythrocytes lack a nucleus, the fluorescent signal is directly proportional to parasite survival, eliminating the need for radioactive isotopes.

  • Cultivate P. falciparum in human erythrocytes using RPMI 1640 supplemented with 25 mM HEPES, 50 mg/L hypoxanthine, and 0.5% AlbuMAX II. Maintain at 37°C under a hypoxic gas mixture (5% O 2​ , 5% CO 2​ , 90% N 2​ ).

  • Dispense 100 µL of synchronized parasite culture (1% parasitemia, 2% hematocrit) into black 96-well optical plates.

  • Add serial dilutions of the synthesized derivatives (0.1 nM to 10 µM). Include Chloroquine as a positive control and 0.1% DMSO as a vehicle control.

  • Incubate for 72 hours.

  • Lyse the cells by adding 100 µL of lysis buffer containing 2x SYBR Green I dye.

  • Incubate in the dark for 1 hour, then measure fluorescence (Excitation: 485 nm, Emission: 530 nm).

Step 2: β-Hematin Inhibition Assay (Mechanistic) Causality Check: This cell-free assay confirms that the observed parasite death is specifically due to the inhibition of hemozoin crystallization, validating the target engagement of the phenolic Mannich base[2].

  • Prepare a fresh hematin solution (1.7 mM) by dissolving hemin chloride in 0.1 M NaOH.

  • Mix 50 µL of the hematin solution with 50 µL of the test compound in a 96-well plate.

  • Initiate the crystallization process by adding 100 µL of acetate buffer (0.5 M, pH 5.0) containing 10% Tween-20 (to mimic the lipid environment of the digestive vacuole).

  • Incubate at 37°C for 4 hours.

  • Read absorbance at 405 nm. High absorbance indicates free hematin (successful inhibition), while low absorbance indicates hematin has precipitated as β-hematin.

Protocol B: Anticancer Cytotoxicity & Selectivity Profiling

A critical failure point in early drug discovery is non-specific toxicity. Derivatives must be counter-screened against normal healthy cell lines, such as CCD 841 CoTr (normal human colon epithelium), to establish a therapeutic window[4].

Step 1: MTT Viability Assay

  • Cultivate HepG2 (hepatocellular carcinoma), MCF-7 (breast cancer), and CCD 841 CoTr cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.

  • Seed cells at 1×104 cells/well in clear 96-well plates and incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treat the cells with serial dilutions of the derivatives (1 µM to 100 µM) for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Causality Check: Viable cells with active metabolism convert MTT into a purple formazan product.

  • Carefully aspirate the media and solubilize the formazan crystals with 100 µL DMSO.

  • Read absorbance at 570 nm using a microplate reader.

Data Presentation & Lead Selection Criteria

To identify a lead compound, quantitative data must be synthesized into a Selectivity Index (SI). For antimalarial leads, SI=CC50​(Normal Cell)/IC50​(Parasite) . For anticancer leads, SI=CC50​(Normal Cell)/IC50​(Cancer Cell) . A viable lead should demonstrate an SI > 50.

Table 1: Representative Screening Profile of Phenolic Mannich Base Derivatives

Compound IDStructure Modification IC50​ Pf NF54 (µM) IC50​ Pf K1 (µM) IC50​ HepG2 (µM) CC50​ CCD 841 (µM)Antimalarial SI (vs K1)Anticancer SI (vs HepG2)
Parent 4-Methyl-2-[(pentylamino)methyl]phenol0.450.6212.4>100>161>8.0
Deriv-A N-cyclopentyl substitution0.120.158.295.063311.5
Deriv-B Fluorinated phenolic ring0.851.102.145.54121.6
Chloroquine Positive Control (Malaria)0.010.25N/A>100>400N/A
5-Fluorouracil Positive Control (Cancer)N/AN/A1.514.5N/A9.6

Note: Deriv-A shows exceptional promise as an antimalarial lead due to its high SI (>600) against resistant strains, while Deriv-B demonstrates a shift toward targeted anticancer cytotoxicity.

References

  • The in vitro and in vivo antimalarial activity of some Mannich bases derived from 4-(7'-trifluoromethyl-1',5'-naphthyridin-4'-ylamino)phenol... Annals of Tropical Medicine & Parasitology URL: [Link][3]

  • Mannich bases in medicinal chemistry and drug design European Journal of Medicinal Chemistry (via PMC/NIH) URL:[Link][1]

  • Antimalarial Benzimidazole Derivatives Incorporating Phenolic Mannich Base Side Chains Inhibit Microtubule and Hemozoin Formation: Structure–Activity Relationship and In Vivo Oral Efficacy Studies Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling International Journal of Molecular Sciences (via PMC/NIH) URL:[Link][4]

Sources

Protocols & Analytical Methods

Method

Application Note: Systematic HPLC Method Development for the Amphoteric Compound 4-Methyl-2-[(pentylamino)methyl]phenol

Introduction & Analytical Challenge 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a bifunctional molecule containing both a weakly acidic phenol moiety and a basic secondary amine (pentylamino group). Dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a bifunctional molecule containing both a weakly acidic phenol moiety and a basic secondary amine (pentylamino group). Developing a robust High-Performance Liquid Chromatography (HPLC) method for such amphoteric compounds presents unique chromatographic challenges.

Secondary amines are notorious for interacting with residual surface silanols on standard silica stationary phases, leading to severe peak tailing and poor integration 1. Furthermore, the phenolic ring requires careful UV detector optimization to maximize signal-to-noise ratios without succumbing to baseline drift 2. This application note details a rational, step-by-step method development strategy, emphasizing stationary phase selection, mobile phase pH control, and the mitigation of sample preparation artifacts.

Physicochemical Profiling

Before initiating wet-lab experiments, understanding the analyte's physicochemical properties is critical for predicting its chromatographic behavior and ensuring a self-validating analytical system.

Table 1: Physicochemical Properties of 4-Methyl-2-[(pentylamino)methyl]phenol

PropertyValueChromatographic Implication
Molecular Weight 207.31 g/mol Elutes well within standard reversed-phase (RP) mass transfer windows.
pKa (Phenol) ~10.0Deprotonates (anionic) only at highly basic pH (>10.5).
pKa (Secondary Amine) ~9.5Protonated (cationic) at acidic and neutral pH. Requires strict pH control to avoid partial ionization.
LogP (Predicted) ~2.8The pentyl chain provides moderate hydrophobicity, ensuring adequate retention on C18 phases even when the amine is protonated.
UV Maxima 220 nm, 275 nm275 nm provides excellent selectivity for the phenol ring with minimal baseline interference.
Method Development Rationale
3.1. Stationary Phase Selection

Older, Type-A silica columns possess highly active, acidic silanol groups (Si-OH) that act as cation exchangers. When a basic secondary amine passes through, it undergoes secondary ion-exchange interactions, resulting in a right-skewed tailing peak 1. To mitigate this causality, we strictly utilize Type-B, high-purity hybrid silica columns. These columns are synthesized from organosilane precursors, drastically reducing silanol activity and allowing stability across a broad pH range 3.

3.2. Mobile Phase pH Optimization

The fundamental rule for amphoteric compounds is to operate at least 2 pH units away from any pKa to ensure the analyte is in a single, robust ionization state.

  • Low pH Strategy (pH ~2.0) : Utilizing 0.1% Trifluoroacetic acid (TFA). The secondary amine is fully protonated, and the phenol is neutral. Crucially, at pH < 3, residual silanols on the column are protonated (neutralized), effectively suppressing silanophilic interactions and yielding sharp peaks 3.

  • High pH Strategy (pH ~10.5) : Utilizing 10 mM Ammonium Bicarbonate (adjusted with Ammonia). The amine becomes neutral, and the phenol deprotonates. While this increases retention for basic compounds, it requires specialized high-pH tolerant columns.

3.3. Organic Modifier & Sample Preparation Caveats

While Acetonitrile (ACN) is the default organic modifier due to its low viscosity, secondary amines can undergo artifactual N-formylation in ACN when exposed to sonication or light during sample preparation 4. To ensure absolute trustworthiness of the analytical data and prevent ghost peaks, Methanol (MeOH) is selected as both the sample diluent and the primary organic modifier.

Experimental Protocol

Reagents & Equipment

  • System : Agilent 1260 Infinity II LC or equivalent, equipped with a Diode Array Detector (DAD).

  • Column : Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent Type-B hybrid silica.

  • Mobile Phase A : 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B : 0.1% TFA in LC-MS grade Methanol.

  • Diluent : 100% Methanol.

Step-by-Step Workflow

  • Standard Preparation : Accurately weigh 10 mg of 4-Methyl-2-[(pentylamino)methyl]phenol. Dissolve in 10 mL of Methanol. Vortex gently (avoid prolonged sonication if ACN is ever present in the lab environment) to yield a 1.0 mg/mL stock. Dilute to a working concentration of 100 µg/mL.

  • Column Equilibration : Flush the column with 50% Mobile Phase B for 15 column volumes to ensure complete wetting of the stationary phase.

  • Gradient Screening : Run a broad scouting gradient from 5% B to 95% B over 20 minutes at 1.0 mL/min. Monitor UV absorbance at 220 nm and 275 nm 2.

  • Isocratic Tuning : Based on the elution point in the scouting gradient, calculate the %B at elution. Adjust to an isocratic method to achieve a retention factor ( k′ ) between 3 and 10.

  • System Suitability : Perform 6 replicate injections to verify peak symmetry (Tailing Factor < 1.5) and precision (%RSD < 2.0%).

Data Presentation & Optimization Results

Table 2: Column & Buffer Screening Matrix (Scouting Gradient Results)

Column TypeMobile Phase pHRetention Time (min)Tailing Factor (USP)Theoretical Plates (N)Conclusion
Standard Type-A C18pH 6.8 (Water)11.22.8 (Severe)1,200Rejected: High silanol activity.
Type-B Hybrid C18pH 10.5 (Ammonium Bicarb)14.51.46,500Viable: Good retention, requires high-pH column care.
Type-B Hybrid C18 pH 2.0 (0.1% TFA) 9.8 1.1 (Excellent) 8,400 Optimal: Sharpest peak, robust silanol suppression.

Table 3: Final Optimized Method Parameters

ParameterOptimized Condition
Column Type-B Hybrid C18, 150 × 4.6 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Methanol
Elution Mode Isocratic: 45% A / 55% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection (DAD) 275 nm (Reference 360 nm)
Visualizations

Workflow A 1. Physicochemical Profiling (pKa, LogP, UV Max) B 2. Sample Preparation (Use MeOH to avoid ACN artifacts) A->B C 3. Column & pH Screening (Type-B Silica, pH 2.0 vs pH 10.5) B->C D 4. Isocratic/Gradient Tuning (Target k' between 3 and 10) C->D E 5. System Suitability Validation (Tf < 1.5, N > 5000, %RSD < 2.0) D->E

Caption: Systematic HPLC method development workflow for secondary amine analytes.

Ionization Low Low pH (< 3.0) Amine: Protonated (+) Phenol: Neutral (0) Silanols Suppressed Mid Mid pH (7.0 - 8.0) Amine: Partially Protonated Phenol: Neutral (0) *Avoid: Peak Splitting* Low->Mid Increasing pH High High pH (> 10.5) Amine: Neutral (0) Phenol: Deprotonated (-) Requires Hybrid Column Mid->High Increasing pH

Caption: Effect of mobile phase pH on the ionization state of the amphoteric analyte.

References
  • Welch Materials . HPLC Column Selection: Core to Method Development (Part II). 1

  • LC Troubleshooting Bible . Why Do Peaks Tail?3

  • Skibic, M. J., et al. (2010) . Artifactual Formylation of the Secondary Amine of Duloxetine Hydrochloride by Acetonitrile in the Presence of Titanium Dioxide: Implications for HPLC Method Development. PubMed / NIH. 4

  • AKJournals . Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. 2

Sources

Application

Application Note: High-Yield Synthesis of 4-Methyl-2-[(pentylamino)methyl]phenol via One-Pot Reductive Amination

Introduction and Rationale The synthesis of secondary amines bearing phenolic moieties is a critical operation in the development of pharmaceutical scaffolds, ligands for transition-metal catalysis, and advanced material...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

The synthesis of secondary amines bearing phenolic moieties is a critical operation in the development of pharmaceutical scaffolds, ligands for transition-metal catalysis, and advanced materials. 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) [1] represents a highly versatile building block. The most robust and atom-economical route to access this compound is through the reductive amination of 2-hydroxy-5-methylbenzaldehyde (5-methylsalicylaldehyde) with pentan-1-amine (n-pentylamine).

Reductive amination is a staple transformation in medicinal chemistry [2]. It proceeds via a two-stage sequence: the initial condensation of the primary amine with the aldehyde to form an imine (Schiff base), followed by the in situ reduction of the imine to the corresponding secondary amine using a mild hydride source such as sodium borohydride ( NaBH4​ ) or sodium triacetoxyborohydride (STAB) [3].

Causality in Reagent Selection
  • Solvent (Methanol or Ethanol): Protic solvents facilitate the formation of the imine by stabilizing the transition state and acting as a proton shuttle. They also solubilize the borohydride reducing agent.

  • Reducing Agent ( NaBH4​ ): While STAB is often preferred for reductive aminations to prevent over-reduction of the aldehyde, salicylaldehydes readily form highly stable hydrogen-bonded imines with primary amines. This allows for the sequential addition of the cheaper and highly effective NaBH4​ without significant competitive reduction of the starting aldehyde [4].

Reaction Pathway & Workflow Visualization

The synthesis follows a sequential condensation-reduction pathway. The proximity of the phenolic hydroxyl group strongly directs the formation of the imine through intramolecular hydrogen bonding, driving the equilibrium forward even before the reducing agent is introduced.

ReactionPathway A 5-Methylsalicylaldehyde + n-Pentylamine B Imine Intermediate (Schiff Base) A->B Condensation (RT, -H2O) C Reduction Phase (NaBH4 addition) B->C Complete Conversion D 4-Methyl-2-[(pentylamino)methyl]phenol (Target Product) C->D Hydride Transfer (0 °C to RT)

Figure 1: Sequential workflow of the one-pot reductive amination process.

Quantitative Reaction Parameters

To ensure a self-validating protocol, exact stoichiometric ratios must be maintained. The primary amine is used in slight excess to ensure complete consumption of the aldehyde.

ReagentMW ( g/mol )EquivalentsAmount (for 10 mmol scale)Role
5-Methylsalicylaldehyde136.151.01.36 gElectrophile
n-Pentylamine87.161.10.96 g (1.27 mL)Nucleophile
Sodium Borohydride ( NaBH4​ )37.831.50.57 gReducing Agent
Methanol (Anhydrous)32.04-20 mLSolvent

Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system: color changes and physical states serve as intrinsic checkpoints for reaction progress.

Phase 1: Imine Condensation
  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.36 g (10 mmol) of 5-methylsalicylaldehyde in 15 mL of anhydrous methanol.

  • Amine Addition: Slowly add 1.27 mL (11 mmol) of n-pentylamine dropwise over 5 minutes at room temperature.

  • Validation Checkpoint: Observe a distinct color shift (typically from pale yellow to deep yellow/orange). This bathochromic shift indicates the successful formation of the conjugated Schiff base [4].

  • Maturation: Stir the mixture at room temperature for 2 hours to ensure complete equilibrium toward the imine.

Phase 2: Reduction
  • Cooling: Transfer the flask to an ice-water bath and cool to 0 °C. Causality: Cooling minimizes the exothermic decomposition of NaBH4​ in methanol and prevents side reactions.

  • Hydride Addition: Add 0.57 g (15 mmol) of NaBH4​ in small portions over 15 minutes. Caution: Vigorous effervescence ( H2​ gas evolution) will occur[4].

  • Completion: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours. The deep yellow color should significantly fade, indicating the disruption of the extended conjugation upon reduction of the C=N double bond.

Phase 3: Quenching and Workup
  • Quenching: Carefully add 10 mL of distilled water to quench excess borohydride. Stir for 15 minutes.

  • Extraction: Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Dichloromethane (DCM) ( 3×20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product.

  • Purification (Optional): The crude secondary amine is typically >95% pure. If necessary, purify via silica gel chromatography (DCM:MeOH, 95:5) or recrystallization of its hydrochloride salt.

References

  • American Chemical Society. (2025). Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents. The Journal of Organic Chemistry. Retrieved April 2, 2026, from [Link]

  • Boston University. (2011). Reductive Amination Reaction. OpenBU. Retrieved April 2, 2026, from [Link]

  • Semantic Scholar. (n.d.). Ultra-small cobalt nanoparticles from molecularly-defined Co–salen complexes for catalytic synthesis of amines. Retrieved April 2, 2026, from [Link]

Method

LC-MS/MS Method Development and Pharmacokinetic Profiling of 4-Methyl-2-[(pentylamino)methyl]phenol

Chemical Profiling & Ionization Causality 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic phenolic Mannich base characterized by a lipophilic pentyl chain and a secondary amine. Compounds bearin...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profiling & Ionization Causality

4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic phenolic Mannich base characterized by a lipophilic pentyl chain and a secondary amine. Compounds bearing the 2-(aminomethyl)phenol scaffold—most notably antimalarials like amodiaquine and various CNS-active agents—present unique analytical challenges due to their dual functional groups[1][2].

Ionization Rationale: The secondary amine in the pentylamino group possesses a basic pKa of approximately 9.5 to 10.5. In an acidic mobile phase (pH ~2.7), this amine is fully protonated, making Positive Electrospray Ionization (ESI+) the absolute optimal choice for mass spectrometry[3]. The resulting precursor ion is the protonated molecule [M+H]+ at m/z 208.2 (exact mass: 207.1623 Da).

Fragmentation Causality: Understanding the Collision-Induced Dissociation (CID) pathways is critical for selecting robust Multiple Reaction Monitoring (MRM) transitions. Phenolic Mannich bases are highly susceptible to benzylic cleavage under CID[3][4].

  • m/z 121.1 (Quantifier): The dominant fragmentation pathway involves the neutral loss of the pentylamine moiety (87.1 Da). The resulting product ion is a highly stable 4-methyl-ortho-quinone methide cation. The ortho-hydroxyl group and para-methyl group stabilize this benzylic carbocation via resonance, making it the most abundant and reproducible fragment for quantification[1].

  • m/z 88.1 (Qualifier): An alternative cleavage at the benzylic carbon transfers the charge to the amine, generating the pentylammonium cation. While less abundant than the quinone methide ion, it provides excellent structural confirmation.

Experimental Protocol: A Self-Validating Workflow

To ensure high trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) and specific sample preparation steps to mitigate matrix effects commonly observed with lipophilic amines.

Step-by-Step Sample Preparation (Plasma)

Causality: Protein precipitation (PPT) with acetonitrile is selected over liquid-liquid extraction to prevent the loss of the amphiphilic analyte at the aqueous-organic interface.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL low-bind microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) solution (e.g., Amodiaquine-d3 at 100 ng/mL).

  • Precipitation: Add 150 µL of cold Acetonitrile (100% ACN) to the mixture. Note: ACN aggressively denatures plasma proteins and disrupts the binding of the lipophilic pentyl chain to human serum albumin.

  • Vortex & Centrifuge: Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Dilution (Critical Step): Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water. Causality: Injecting high concentrations of organic solvent directly into a reversed-phase system causes peak broadening. Diluting 1:1 with water matches the sample solvent strength to the initial mobile phase conditions, ensuring sharp peak focusing at the column head.

System Suitability Test (SST)

Before analyzing biological samples, inject a 1 ng/mL Lower Limit of Quantification (LLOQ) standard. The system is validated for the batch ONLY if:

  • The Signal-to-Noise (S/N) ratio of the m/z 121.1 peak is > 10.

  • The retention time Relative Standard Deviation (RSD) across six replicate injections is < 2%.

LC-MS/MS Instrument Parameters

Liquid Chromatography Conditions

Causality: A C18 column with a sub-2-micron particle size is used for ultra-high-performance separation. 0.1% Formic Acid is mandatory in both mobile phases; it not only drives the ESI+ protonation but also suppresses the ionization of residual silanols on the silica stationary phase, preventing severe peak tailing of the basic secondary amine[3].

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955
Mass Spectrometry Parameters

The following parameters are optimized for a typical triple quadrupole mass spectrometer (e.g., Sciex API or Waters Xevo series) operating in ESI+ mode.

Table 2: Optimized MRM Transitions and Voltages

Analyte RolePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Declustering Potential (V)Collision Energy (eV)Collision Cell Exit Potential (V)
Quantifier208.2121.150602210
Qualifier208.288.15060188

Global Source Parameters: Capillary Voltage: 3.0 kV; Source Temperature: 500 °C; Desolvation Gas Flow: 800 L/hr.

Analytical Workflow Visualization

LCMS_Workflow SamplePrep Sample Preparation (Protein Precipitation) LC_Separation UHPLC Separation (C18, 0.1% FA in H2O/ACN) SamplePrep->LC_Separation Injection ESI_Source ESI+ Ionization [M+H]+ m/z 208.2 LC_Separation->ESI_Source Elution Frag1 Product Ion 1: m/z 121.1 (Quinone Methide) ESI_Source->Frag1 CID (CE: 22 eV) Frag2 Product Ion 2: m/z 88.1 (Pentylammonium) ESI_Source->Frag2 CID (CE: 18 eV)

LC-MS/MS workflow and primary CID fragmentation pathways for the target phenolic amine.

References

  • Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Derivatives. MDPI.[Link]

  • Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies, and Trends. LCGC International.[Link]

  • Metabolism-Dependent Neutrophil Cytotoxicity of Amodiaquine: A Comparison with Pyronaridine and Related Antimalarial Drugs. Chemical Research in Toxicology (ACS).[Link]

  • Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Application

Application Note: Solvation Dynamics and Kinetic Solubility Protocols for 4-Methyl-2-[(pentylamino)methyl]phenol in DMSO

Audience: Research Scientists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary The compound 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 133932...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Research Scientists, Medicinal Chemists, and Drug Discovery Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary

The compound 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a secondary amine derivative of cresol, synthesized via the Mannich reaction[1][2]. As a bifunctional small molecule, it presents unique solubility challenges in drug discovery and high-throughput screening pipelines. It features an amphoteric core (an acidic phenolic hydroxyl and a basic secondary amine) coupled with a highly lipophilic pentyl chain.

This application note provides a self-validating, step-by-step protocol for preparing stable, high-concentration stock solutions of 4-Methyl-2-[(pentylamino)methyl]phenol in Dimethyl Sulfoxide (DMSO). By understanding the solvation causality—specifically how DMSO disrupts intermolecular hydrogen bonding while accommodating lipophilic tails—researchers can prevent false negatives in biological assays caused by compound precipitation[3][4].

Mechanistic Insights: The Causality of Solvation

To design a robust protocol, one must understand why specific experimental choices are made. Do not simply dissolve the powder; engineer the solvation environment.

  • The Role of DMSO: DMSO is a highly polar, aprotic solvent with a high dielectric constant. The oxygen atom of its sulfoxide group acts as a potent hydrogen-bond acceptor. In the solid state, 4-Methyl-2-[(pentylamino)methyl]phenol likely forms strong intermolecular hydrogen bonds between the phenol (-OH) and the amine (-NH-) groups. DMSO actively disrupts these networks, while its methyl groups provide a hydrophobic microenvironment to solvate the lipophilic pentyl chain[4][5].

  • The Hygroscopic Threat (Causality of Precipitation): DMSO is notoriously hygroscopic. If exposed to ambient air, it rapidly absorbs water. Because the pentyl chain of this Mannich base is highly hydrophobic, even a 2-5% water content in the DMSO stock can drastically lower the solubility threshold, leading to micro-precipitation (colloidal suspensions)[4]. This dictates the strict requirement for anhydrous DMSO and inert gas purging.

  • Photo-Oxidation (Causality of Degradation): Electron-rich phenols are susceptible to photo-oxidation, which can generate reactive quinone species. Therefore, all stock solutions must be prepared and stored in amber glass vials[2].

Physicochemical Data & Solvation Metrics

Before initiating the protocol, consult the quantitative parameters governing the compound's behavior. The molecular weight (~207.31 g/mol ) dictates the mass-to-volume ratios required for standard molarity stocks.

Table 1: Physicochemical Properties
ParameterValue / DescriptionImpact on Solvation Strategy
CAS Number 1339328-32-3Unique identifier for procurement and QC[1].
Molecular Formula C₁₃H₂₁NODetermines molecular weight (207.31 g/mol ).
Functional Groups Phenol, Secondary Amine, AlkylBifunctional; prone to self-association and oxidation.
Aqueous Solubility Very Low (Thermodynamic)Requires DMSO as a primary carrier solvent[4].
Target DMSO Solubility High (≥ 50 mM)Suitable for fragment-based screening libraries[5][6].
Table 2: Master Stock Preparation Matrix (Target: 50 mM)
Target ConcentrationCompound Mass (mg)Anhydrous DMSO Volume (µL)
50 mM 5.18 mg500 µL
50 mM 10.37 mg1000 µL
10 mM 2.07 mg1000 µL

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system: every preparation step is followed by a quality control (QC) validation step to ensure absolute trustworthiness of the resulting stock.

Phase 1: Stock Preparation
  • Equilibration: Allow the lyophilized vial of 4-Methyl-2-[(pentylamino)methyl]phenol to equilibrate to room temperature (20–25°C) in a desiccator before opening. Reasoning: Prevents atmospheric condensation on the cold powder.

  • Weighing: Weigh the desired mass (e.g., 10.37 mg) into a sterile, amber glass vial.

  • Solvation: Add 1.0 mL of cell-culture grade, anhydrous DMSO (≥99.9% purity).

  • Agitation: Vortex the solution vigorously for 60 seconds. If particulate matter remains, apply mild bath sonication (room temperature) for 3–5 minutes. Caution: Avoid prolonged sonication which may induce thermal degradation.

Phase 2: Quality Control (The Validation Step)
  • Visual & Nephelometric QC: Inspect the solution against a strong light source. It must be optically clear. For rigorous validation, measure the scattering of the solution using a nephelometer. A scattering signal above the pure DMSO baseline indicates incomplete thermodynamic solubility[6].

  • Aqueous Transition Test (Kinetic Solubility): Transfer 2 µL of the 50 mM DMSO stock into 198 µL of PBS buffer (pH 7.4) to simulate biological assay conditions (1% final DMSO)[4]. Monitor for turbidity over 60 minutes. If precipitation occurs, the kinetic solubility limit has been exceeded, and a lower working concentration must be used[4][6].

Phase 3: Storage and Aliquoting
  • Aliquotting: Dispense the validated stock into single-use aliquots (e.g., 50 µL) in low-bind microcentrifuge tubes.

  • Inert Purge: Blanket each tube with a gentle stream of Argon or Nitrogen gas before sealing to displace atmospheric oxygen and moisture.

  • Cryopreservation: Store aliquots at -20°C (for use within 1 month) or -80°C (for up to 6 months). Strict Rule: Never subject the aliquots to repeated freeze-thaw cycles, as this forces the lipophilic compound out of solution[4][7].

Workflow Visualization

The following diagram maps the logical progression of the solvation and quality control pipeline, ensuring high-fidelity sample preparation.

G Start 4-Methyl-2-[(pentylamino)methyl]phenol (Lyophilized Powder) Solvent Add Anhydrous DMSO (≥99.9% Purity) Start->Solvent Mix Vortex & Mild Sonication (20-25°C, 5 min) Solvent->Mix QC Visual & Nephelometric QC (Check for Scattering/Turbidity) Mix->QC QC->Mix Turbid (Re-sonicate) Aliquot Aliquot Preparation (Argon Purge, Amber Vials) QC->Aliquot Solution Clear Store Cryogenic Storage (-20°C to -80°C) Aliquot->Store

Workflow for DMSO solvation and quality control of phenolic Mannich bases.

Serial Dilution for Biological Assays

When preparing working solutions for cell-based or biochemical assays, serial dilution must be performed in 100% DMSO prior to introduction into the aqueous media. Diluting directly into water causes localized high concentrations of the lipophilic small molecule, leading to irreversible precipitation[4][7].

Table 3: Serial Dilution Matrix (Maintaining ≤1% Final DMSO in Assay)
StepStarting ConcentrationVolume of StockVolume of Pure DMSONew ConcentrationFinal Assay Conc. (at 1:100 in Buffer)
1 50 mM (Master)N/AN/A50 mM500 µM
2 50 mM20 µL80 µL10 mM100 µM
3 10 mM10 µL90 µL1 mM10 µM
4 1 mM10 µL90 µL100 µM1 µM

References

  • [1] 1597291-97-8|2-(((2-Methylallyl)amino)methyl)phenol - BLDpharm. bldpharm.com. Available at:

  • [3] DMSO solubility and bioscreening - ResearchGate. researchgate.net. Available at:

  • [5] DMSO Solubility Assessment for Fragment-Based Screening - PMC - NIH. nih.gov. Available at:

  • [6] Fragment Library with Experimental Solubility - Life Chemicals. lifechemicals.com. Available at:

  • [4] An In-depth Technical Guide on the Solubility and Stability of 9-Undecylpurin-6-amine in DMSO - Benchchem. benchchem.com. Available at:

  • [7] SMALL MOLECULES - Captivate Bio. captivatebio.com. Available at:

  • [2] Physical and chemical properties of 3-[(Dimethylamino)methyl]phenol - Benchchem. benchchem.com. Available at:

Sources

Method

Application Note: Synthetic Utility of 4-Methyl-2-[(pentylamino)methyl]phenol in Advanced Organic Workflows

Executive Summary & Chemical Profile 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a highly versatile secondary amine-derived phenolic Mannich base. Characterized by a central p-cresol ring substituted at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a highly versatile secondary amine-derived phenolic Mannich base. Characterized by a central p-cresol ring substituted at the ortho-position with a (pentylamino)methyl group, this compound serves as a bifunctional building block in modern organic synthesis. Its primary applications span two critical domains: acting as a direct precursor for the synthesis of 1,3-benzoxazine monomers[1], and serving as a stable, thermally-activatable source of highly reactive ortho-quinone methide (o-QM) intermediates for cascade coupling reactions[2].

Mechanistic Insights & Causality

The synthetic value of 4-Methyl-2-[(pentylamino)methyl]phenol lies in its structural pre-organization and the specific leaving-group ability of the pentylamine moiety.

  • Benzoxazine Ring Formation: The spatial proximity of the secondary amine and the phenolic hydroxyl group facilitates a highly efficient ring-closing condensation when reacted with formaldehyde[3]. The resulting 1,3-benzoxazine derivatives are critical pharmacophores and precursors for polybenzoxazine thermosets. The incorporation of the aliphatic pentyl chain provides essential lipophilicity and free-volume flexibility, which lowers the glass transition temperature ( Tg​ ) and improves the elastomeric properties of the resulting polymer networks[4].

  • Generation of ortho-Quinone Methides (o-QMs): Traditionally, generating o-QMs requires harsh oxidative conditions or the pre-installation of specialized benzylic leaving groups[5]. 4-Methyl-2-[(pentylamino)methyl]phenol bypasses these requirements. Upon thermal activation (typically >110 °C), the compound undergoes a clean deamination (loss of pentylamine) to generate the transient o-QM species[6]. This highly electrophilic intermediate can be immediately intercepted in situ by nucleophiles (e.g., thia-Michael additions) or electron-rich dienophiles ([4+2] cycloadditions) to form complex C-C, C-N, or C-S coupled phenolic derivatives[2].

Experimental Protocols

Protocol A: Synthesis of N-Pentyl-1,3-Benzoxazine Derivatives

Objective: To synthesize a benzoxazine monomer via N,O-acetal formation. Causality: A slight stoichiometric excess of formaldehyde is utilized to drive the equilibrium toward complete ring closure, while strict temperature control (60–65 °C) prevents the premature thermally-induced ring-opening polymerization of the newly formed benzoxazine monomer[1].

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 10.0 mmol of 4-Methyl-2-[(pentylamino)methyl]phenol in 25 mL of anhydrous chloroform ( CHCl3​ ).

  • Reagent Addition: Add 12.0 mmol of paraformaldehyde (or 37% aqueous formaldehyde).

  • Condensation: Equip the flask with a reflux condenser and heat the mixture to 60–65 °C under continuous magnetic stirring for 4–6 hours.

  • Monitoring (Self-Validation): Monitor the disappearance of the secondary amine N-H stretch (~3300 cm−1 ) via FT-IR, or track the consumption of the starting material via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool the reaction to room temperature. Wash the organic layer sequentially with 1N NaOH (to remove any unreacted phenol), distilled water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography to yield the pure 1,3-benzoxazine derivative.

Protocol B: Thermal Generation and Trapping of o-Quinone Methides

Objective: To perform a one-pot C-S bond formation via o-QM trapping. Causality: Toluene is selected as the solvent because its boiling point (110 °C) provides sufficient thermal energy to drive the elimination of pentylamine while maintaining a non-nucleophilic environment that will not compete with the target trapping agent[5].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under a nitrogen atmosphere, combine 5.0 mmol of 4-Methyl-2-[(pentylamino)methyl]phenol and 6.0 mmol of a nucleophilic trapping agent (e.g., thiophenol).

  • Solvent Addition: Add 15 mL of anhydrous toluene.

  • Thermal Activation: Seal the tube and heat the mixture to 110–120 °C in an oil bath for 12 hours. The thermal energy induces the elimination of pentylamine, generating the o-QM intermediate in situ, which is rapidly trapped by the thiophenol[2].

  • Workup: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • Purification (Self-Validation): Dissolve the crude residue in dichloromethane, wash with 1N HCl (to selectively protonate and remove the expelled pentylamine by-product into the aqueous phase), and dry over MgSO4​ . Purify the resulting thioether via column chromatography.

Quantitative Data Presentation

Table 1: Comparative Reaction Parameters and Yields for 4-Methyl-2-[(pentylamino)methyl]phenol Derivatization

Synthetic PathwayReagents / Trapping AgentsReaction ConditionsTarget Product ClassTypical Yield (%)
N,O-Acetal Formation Paraformaldehyde CHCl3​ , 60 °C, 4–6 h1,3-Benzoxazine Monomers85–92%
Thia-Michael Addition Thiophenols (Nucleophile)Toluene, 110 °C, 12 hortho-Thioether Phenols75–88%
[4+2] Cycloaddition Styrenes (Dienophile)Toluene, 120 °C, 16 hChroman Derivatives65–80%
Aza-Michael Addition Secondary AminesNeat / Melt, 130 °C, 8 hTransaminated Mannich Bases70–85%

Visualization

G SM 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) Cond1 Thermal Activation (>110°C) SM->Cond1 Elimination (-Pentylamine) Cond2 Formaldehyde (CH2O) Solvent, 60°C SM->Cond2 Ring-Closing Condensation OQM ortho-Quinone Methide (o-QM) Intermediate Cond1->OQM Trap Nucleophiles / Dienophiles OQM->Trap Interception Prod1 C-C/C-N/C-O Coupled Phenolic Derivatives Trap->Prod1 Addition/Cycloaddition Prod2 Poly/Benzoxazine Thermoset Precursors Cond2->Prod2 N,O-Acetal Formation

Divergent synthetic pathways of 4-Methyl-2-[(pentylamino)methyl]phenol in organic synthesis.

References

  • Macromolecules. "Implementation of meta-Positioning in Tetrafunctional Benzoxazines: Synthesis, Properties, and Differences in the Polymerized Structure." ACS Publications.[Link]

  • Macromolecules. "Robust and Direct Route for the Development of Elastomeric Benzoxazine Resins by Copolymerization with Amines." ACS Publications.[Link]

  • Journal of the American Chemical Society. "Chemoenzymatic o-Quinone Methide Formation." ACS Publications.[Link]

  • Chemistry - A European Journal. "Ortho-Quinone Methide Driven Synthesis of New O,N- or N,N-Heterocycles." D-NB Info.[Link]

  • Beilstein Journal of Organic Chemistry. "Mannich base-connected syntheses mediated by ortho-quinone methides." Beilstein-Journals.[Link]

Sources

Application

Preclinical In Vivo Dosing Protocol and Formulation Guidelines for 4-Methyl-2-[(pentylamino)methyl]phenol

Executive Summary & Physicochemical Rationale 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic Mannich base derivative characterized by an amphoteric nature: it contains a weakly acidic phenol mo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic Mannich base derivative characterized by an amphoteric nature: it contains a weakly acidic phenol moiety (pKa ~10) and a basic secondary pentylamine chain (pKa ~9.5–10.5). In preclinical drug development, transitioning a hit compound like this from in vitro assays to in vivo models requires overcoming significant physicochemical hurdles.

At physiological pH (7.4), the amine is protonated while the phenol remains largely unionized, giving the molecule a net positive charge. However, the hydrophobic pentyl chain and aromatic ring drive its overall lipophilicity (estimated LogP ~3.5). If formulated simply in acidic water, the compound risks rapid precipitation upon injection into the buffered environment of the bloodstream (pH 7.4), potentially causing fatal micro-embolisms. To prevent this, we utilize micellar solubilization for Intravenous (IV) dosing and a wetted suspension strategy for Oral (PO) administration, adhering strictly to established pharmaceutical excipient guidelines ().

Formulation Workflows & Causality

The choice of vehicle is dictated by the route of administration and the compound's thermodynamic stability.

  • Intravenous (IV) Rationale: We employ a co-solvent/surfactant system comprising 5% DMSO, 10% Solutol HS15, and 85% Saline . DMSO breaks the crystal lattice of the free base, while Solutol HS15 (a non-ionic surfactant) forms micelles that encapsulate the lipophilic compound, shielding it from the aqueous saline and preventing in vivo precipitation.

  • Oral (PO) Rationale: The gastrointestinal tract presents a dynamic pH gradient. While the compound may dissolve in the acidic stomach, it risks precipitating in the neutral intestines. Formulating it as a micro-suspension in 0.5% Methylcellulose (MC) and 0.1% Tween-80 ensures that even if precipitation occurs, the compound remains as fine, wettable particles with high surface area for re-dissolution and absorption ().

FormulationWorkflow FreeBase 4-Methyl-2-[(pentylamino)methyl]phenol (Free Base / CAS: 1339328-32-3) PhysChem Physicochemical Profiling (Lipophilic, Amphoteric) FreeBase->PhysChem IV_Route Intravenous (IV) Formulation Solution PhysChem->IV_Route High Bioavailability Req. PO_Route Oral (PO) Formulation Suspension PhysChem->PO_Route Efficacy/Tox Screening IV_Step1 Dissolve in 5% DMSO IV_Route->IV_Step1 PO_Step1 Triturate with 0.1% Tween-80 PO_Route->PO_Step1 IV_Step2 Add 10% Solutol HS15 IV_Step1->IV_Step2 IV_Step3 Dilute with 85% Saline & Sterile Filter (0.22µm) IV_Step2->IV_Step3 PO_Step2 Suspend in 0.5% Methylcellulose PO_Step1->PO_Step2 PO_Step3 Probe Sonication (Ice Bath) PO_Step2->PO_Step3

Workflow for formulating 4-Methyl-2-[(pentylamino)methyl]phenol for preclinical in vivo dosing.

Self-Validating Experimental Protocols

Protocol A: Preparation of IV Solution (Target Concentration: 2 mg/mL)

This protocol incorporates built-in visual and physical quality control (QC) steps to ensure a self-validating workflow.

  • Weighing: Accurately weigh 20 mg of 4-Methyl-2-[(pentylamino)methyl]phenol free base into a sterile glass vial.

  • Primary Solubilization: Add 0.5 mL of sterile DMSO. Vortex for 60 seconds.

    • QC Check: The solution must be completely transparent. If particulates remain, the compound may have degraded or polymerized.

  • Micellar Encapsulation: Warm Solutol HS15 in a 37°C water bath until liquefied. Add 1.0 mL of warmed Solutol HS15 to the DMSO solution. Vortex vigorously for 2 minutes.

  • Aqueous Dilution: While continuously vortexing, dropwise add 8.5 mL of 0.9% Normal Saline.

    • Causality: Dropwise addition prevents localized supersaturation, which causes irreversible nucleation and precipitation.

  • Sterilization & Final QC: Filter the formulation through a 0.22 µm PTFE syringe filter.

    • Self-Validation: If resistance is felt during filtration, micellar aggregation has occurred. Discard and remake. The final solution must be crystal clear.

Protocol B: Preparation of PO Suspension (Target Concentration: 10 mg/mL)
  • Wetting: Weigh 100 mg of the compound into a glass mortar. Add 100 µL of Tween-80 directly to the powder. Triturate with a pestle until a uniform, wetted paste forms.

    • Causality: Tween-80 lowers the interfacial tension of the hydrophobic powder, preventing it from floating on the aqueous surface.

  • Suspension: Gradually add 9.9 mL of 0.5% Methylcellulose (in sterile water) in 1 mL increments, triturating constantly to ensure uniform dispersion.

  • Homogenization: Transfer to a vial and subject to probe sonication (3 x 10-second pulses on ice).

    • QC Check: The suspension should appear milky and uniform. Let it sit for 15 minutes; if rapid sedimentation occurs, particle size is too large and further sonication is required.

In Vivo Dosing Guidelines & Quantitative Parameters

When administering formulations to rodent models, strict adherence to maximum dosing volumes is critical to prevent vehicle-induced physiological stress, which can artificially alter pharmacokinetic readouts ().

Table 1: Standardized Dosing Parameters for Rodents
RouteVehicle CompositionTarget DoseMax Volume (Mouse)Max Volume (Rat)Needle/Gavage Size
IV (Tail Vein) 5% DMSO / 10% Solutol / 85% Saline2 - 5 mg/kg5 mL/kg5 mL/kg27G - 30G needle
PO (Gavage) 0.5% MC / 0.1% Tween-8010 - 50 mg/kg10 mL/kg10 mL/kg20G - 22G bulb tip
IP (Intraperitoneal) 5% DMSO / 10% Solutol / 85% Saline5 - 20 mg/kg10 mL/kg10 mL/kg25G - 27G needle

Note: IP administration of suspensions is highly discouraged due to the risk of granuloma formation and erratic absorption. Always use the IV solution matrix for IP dosing.

Pharmacokinetics (PK) & Mechanistic Pathways

Following administration, 4-Methyl-2-[(pentylamino)methyl]phenol undergoes distinct absorption and distribution phases. Because of the free phenol group, the compound is highly susceptible to hepatic first-pass metabolism , specifically Phase II glucuronidation and sulfation. This necessitates comparing IV and PO PK profiles to calculate absolute bioavailability (%F).

PK_Mechanisms Dose_PO PO Administration (Suspension) GI_Tract Gastrointestinal Tract (Dissolution & Absorption) Dose_PO->GI_Tract Dose_IV IV Administration (Solution) Blood Systemic Circulation (Protonated Amine Species) Dose_IV->Blood 100% Bioavailable Liver Hepatic First-Pass (Phenol Glucuronidation) GI_Tract->Liver Portal Vein Liver->Blood Surviving Fraction Tissues Tissue Distribution (Lipophilic Partitioning) Blood->Tissues Vd Expansion Clearance Renal & Biliary Excretion Blood->Clearance Elimination

Pharmacokinetic absorption and distribution pathways following IV and PO administration.

Table 2: Recommended PK Blood Sampling Schedule (Mice)

To comply with animal welfare limits on blood removal, utilize a sparse sampling design or micro-sampling techniques (e.g., 20 µL tail snip into K2-EDTA tubes).

Time PointIV Cohort PurposePO Cohort Purpose
5 min C_max estimation, initial distributionN/A (Absorption phase)
15 min Distribution phase (Alpha phase)Early absorption tracking
30 min Tissue partitioningT_max estimation
1 hr Elimination phase onsetC_max / T_max confirmation
2 hr Elimination trackingPost-absorption distribution
4 hr Half-life (T_1/2) calculationElimination phase onset
8 hr Clearance (Cl) calculationHalf-life (T_1/2) calculation
24 hr Terminal elimination / WashoutTerminal elimination / Washout

Toxicity Monitoring: Due to the structural presence of a substituted phenol and an aliphatic amine, acute high-dose toxicity may manifest as neuro-excitation or respiratory distress. Animals must be continuously monitored for the first 2 hours post-dose for signs of hyperreactivity, piloerection, or labored breathing.

References

  • Strickley RG. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2):201-30. URL:[Link]

  • Diehl KH, Hull R, Morton D, Pfister R, Rabemampianina Y, Smith D, Vidal JM, van de Vorstenbosch C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1):15-23. URL:[Link]

  • Pouton CW. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4):278-87. URL: [Link]

Method

cell culture assay protocols for 4-Methyl-2-[(pentylamino)methyl]phenol

Application Note: Comprehensive Cell Culture Assay Protocols for the Evaluation of 4-Methyl-2-[(pentylamino)methyl]phenol Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: As...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Comprehensive Cell Culture Assay Protocols for the Evaluation of 4-Methyl-2-[(pentylamino)methyl]phenol

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3)

Physicochemical Context & Assay Causality

As a Senior Application Scientist, I approach the biological evaluation of novel small molecules not just as a series of pipetting steps, but as an exercise in anticipating chemical behavior. 4-Methyl-2-[(pentylamino)methyl]phenol is a secondary amine derivative of p-cresol, featuring a classic Mannich base pharmacophore.

Molecules containing an aminomethylphenol moiety possess unique physicochemical traits: they are highly lipophilic (due to the pentyl chain), capable of metal chelation, and prone to redox cycling. In biological systems, redox-active phenols can spontaneously oxidize to quinone methides, generating Reactive Oxygen Species (ROS).

The PAINS Dilemma & Assay Causality: Because of this redox potential, aminomethylphenols are notorious Pan-Assay Interference Compounds (PAINS). If you rely solely on classic colorimetric assays like the MTT assay—which depends on the reduction of a tetrazolium salt to formazan—the compound itself may chemically reduce the dye in the absence of living cells, masking cytotoxicity and yielding a false negative.

To establish a self-validating system , our protocol mandates an orthogonal screening approach. We utilize an ATP-dependent luminescence assay (CellTiter-Glo) as the primary viability readout, as it is immune to redox interference, followed by a mechanistic ROS-detection assay to capture the compound's primary mode of action.

Tiered Screening Workflow

Workflow Start 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) Prep Compound Preparation (DMSO Stock & Serial Dilution) Start->Prep Tier1 Tier 1: Viability Screening Prep->Tier1 CTG ATP Quantitation (CellTiter-Glo) Tier1->CTG MTT Mitochondrial Activity (MTT Assay) Tier1->MTT Decision Orthogonal Validation Concordant IC50? CTG->Decision MTT->Decision Tier2 Tier 2: Mechanistic Profiling ROS Intracellular ROS (DCFDA Assay) Tier2->ROS Lead Lead Progression & Target Deconvolution ROS->Lead Decision->Prep No (Redox Interference) Decision->Tier2 Yes

Figure 1: Tiered screening workflow for evaluating 4-Methyl-2-[(pentylamino)methyl]phenol.

Self-Validating Experimental Protocols

Compound Preparation & Master Plates

Objective: Ensure complete dissolution and prevent solvent-induced cytotoxicity.

  • Stock Solution: Dissolve 4-Methyl-2-[(pentylamino)methyl]phenol in 100% anhydrous DMSO to a concentration of 10 mM. Note: The pentyl chain ensures high solubility in DMSO, but the compound may precipitate in aqueous media if the intermediate concentration is too high.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in a 96-well V-bottom polypropylene master plate using 100% DMSO.

  • Aqueous Normalization: Transfer 1 µL of the DMSO stock from the master plate into 999 µL of pre-warmed complete cell culture media (e.g., DMEM + 10% FBS) to create a 10X working solution.

  • Final Delivery: The final DMSO concentration in all assay wells must be strictly maintained at 0.1% (v/v) to prevent solvent-mediated basal toxicity.

Tier 1: Orthogonal Cell Viability Assays

Objective: Determine the IC50 while controlling for compound-to-assay interference.

Protocol A: ATP Quantitation via CellTiter-Glo (Primary Readout) This assay measures ATP as a global indicator of cellular metabolism [1].

  • Cell Seeding: Seed HCT-116 cells at 5,000 cells/well in 90 µL of media into opaque white 96-well tissue culture plates. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Add 10 µL of the 10X compound working solution to the wells. Include 0.1% DMSO as a vehicle control and 1 µM Staurosporine as a positive kill control. Incubate for 48 hours.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and equilibrate the lyophilized Substrate to room temperature. Mix to reconstitute.

  • Lysis & Detection: Add 100 µL of CellTiter-Glo® reagent directly to each well (1:1 ratio with culture media).

  • Agitation: Place the plate on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 sec/well).

Protocol B: MTT Assay (Secondary/Orthogonal Readout) Used to identify potential redox interference [2].

  • Cell Seeding & Treatment: Replicate the seeding and treatment steps from Protocol A, but use clear 96-well plates.

  • Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours at 37°C.

  • Solubilization: Carefully aspirate the media and add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Readout: Measure absorbance at 570 nm. Causality Check: If the IC50 derived from MTT is significantly higher (less toxic) than the IC50 from CellTiter-Glo, the compound is chemically reducing the MTT dye. The CellTiter-Glo data must be taken as the ground truth.

Tier 2: Mechanistic Profiling (Intracellular ROS Generation)

Objective: Determine if the aminomethylphenol moiety induces oxidative stress.

We utilize CM-H2DCFDA, a cell-permeable probe that fluoresces upon oxidation by intracellular ROS [3].

  • Cell Seeding: Seed cells at 10,000 cells/well in a black, clear-bottom 96-well plate. Incubate overnight.

  • Probe Loading: Wash cells once with PBS. Add 10 µM CM-H2DCFDA in serum-free media. Incubate for 30 minutes at 37°C in the dark.

  • Wash Step (Critical): Remove the probe solution and wash twice with PBS. Causality: Extracellular dye will react with the compound directly in the media, causing massive background fluorescence. The dye must only be intracellular.

  • Treatment: Add 4-Methyl-2-[(pentylamino)methyl]phenol at 1X, 5X, and 10X its established IC50 in complete media. Use 50 µM Tert-butyl hydroperoxide (TBHP) as a positive control.

  • Kinetic Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm) immediately (T=0) and every 30 minutes for 4 hours to capture the oxidative burst.

Data Presentation & Quantitative Metrics

To ensure robust assay performance, all data must be evaluated against strict Quality Control (QC) metrics before pharmacological interpretation.

Table 1: Representative Assay Validation Metrics

Assay Type Target Metric Acceptable Threshold Purpose
CellTiter-Glo (ATP) Z'-Factor > 0.6 Ensures a wide dynamic range between vehicle (live) and Staurosporine (dead) controls.
CellTiter-Glo (ATP) Signal-to-Background (S/B) > 50 Validates complete cell lysis and ATP stability.
MTT (Formazan) Background Absorbance < 0.1 OD Checks for spontaneous dye reduction by media components.

| DCFDA (ROS) | Fold-Change (Positive Control) | > 3.0x over vehicle | Confirms the intracellular probe is responsive to oxidative stress. |

Table 2: Troubleshooting & Interference Matrix for Aminomethylphenols

Observation Mechanistic Cause Corrective Action
High Viability in MTT, Low Viability in CTG Compound acts as a redox cycler, chemically reducing MTT to formazan. Discard MTT data. Rely on CTG for accurate IC50 determination.
Compound precipitates upon addition to media The pentyl chain drives high lipophilicity (High LogP); solubility limit exceeded. Lower the top concentration in the assay; ensure vigorous mixing during aqueous normalization.

| High baseline fluorescence in ROS assay | Compound is auto-fluorescent at 485/535 nm. | Run a "compound-only" cell-free control plate and subtract background fluorescence. |

References

  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods, 65(1-2), 55-63.[Link]

  • Shimada, K., et al. (2018). "Copper-binding small molecule induces oxidative stress and cell cycle arrest in glioblastoma-patient-derived cells." Cell Chemical Biology, 25(5), 585-594.[Link]

Application

Application Note: Advanced Formulation Strategies for 4-Methyl-2-[(pentylamino)methyl]phenol Delivery

Executive Summary & Rationale 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic Mannich base characterized by a p-cresol core and a lipophilic pentylaminomethyl substitution. Mannich bases of phen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a synthetic Mannich base characterized by a p-cresol core and a lipophilic pentylaminomethyl substitution. Mannich bases of phenols are increasingly recognized in medicinal chemistry for their potent biological activities, including antimicrobial, antifungal, and antineoplastic properties [2]. However, the clinical translation of such hydrophobic, amphoteric molecules is frequently hindered by poor aqueous solubility, rapid systemic clearance, and off-target toxicity.

To overcome these pharmacokinetic limitations, lipid-based nanocarriers—specifically PEGylated liposomes—offer an optimal delivery vehicle [3]. Passive encapsulation of lipophilic drugs often yields low encapsulation efficiencies (<30%) and rapid burst release. Therefore, this protocol details an active loading strategy via a transmembrane pH gradient . By leveraging the compound's ionizable secondary amine, we can achieve near-quantitative encapsulation (>95%) and stable retention within the liposomal core.

Physicochemical Profiling & The Active Loading Paradigm

The success of an active loading protocol relies entirely on the physicochemical properties of the Active Pharmaceutical Ingredient (API).

  • Ionization Profile: The secondary amine of 4-Methyl-2-[(pentylamino)methyl]phenol has an estimated pKa​ of ~9.5. At physiological pH (7.4), a small equilibrium fraction (~0.8%) exists in the unprotonated, neutral state.

  • Partitioning: The lipophilic pentyl chain provides sufficient hydrophobicity (estimated LogP ~3.2) for the unprotonated fraction to readily partition into and diffuse across a phospholipid bilayer.

  • Ion-Trapping Mechanism: We establish a transmembrane gradient using an internal Citrate buffer at pH 4.0 and an external HEPES buffer at pH 7.4. When the neutral drug diffuses into the internal aqueous core, it encounters the acidic environment and becomes instantly protonated. The resulting cationic species is highly polar and incapable of crossing the hydrophobic bilayer to exit. According to Le Chatelier's principle, this continuous depletion of the neutral species inside the liposome drives a continuous influx of the drug from the external phase until the internal buffering capacity is exhausted [1].

ActiveLoading cluster_0 Transmembrane pH Gradient Active Loading Mechanism Ext External Buffer (pH 7.4) Unprotonated Amine (Lipophilic) Bilayer PEGylated Lipid Bilayer (Hydrophobic Barrier) Ext->Bilayer Passive Diffusion Int Aqueous Core (pH 4.0) Protonated Amine (Ion-Trapped) Bilayer->Int Core Entry & Protonation Int->Bilayer Efflux Blocked (Cationic)

Mechanism of active loading for 4-Methyl-2-[(pentylamino)methyl]phenol via pH gradient.

Experimental Protocols: Step-by-Step Methodology

This protocol utilizes a rigid lipid formulation of DSPC : Cholesterol : DSPE-PEG2000 at a molar ratio of 55 : 40 : 5 . Causality Check: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) has a high phase transition temperature ( Tm​=55∘C ). This ensures the liposome remains in a rigid "gel" phase at body temperature ( 37∘C ), preventing premature drug leakage. Cholesterol fills interstitial spaces between DSPC molecules, further stabilizing the bilayer, while DSPE-PEG2000 provides a steric "stealth" hydration layer to prevent rapid clearance by the mononuclear phagocyte system [3].

Phase 1: Preparation of Empty Liposomes (Thin-Film Hydration)
  • Lipid Mixing: Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a 2:1 (v/v) Chloroform/Methanol mixture in a round-bottom flask.

  • Film Formation: Evaporate the organic solvent using a rotary evaporator at 60∘C under reduced pressure until a thin, homogeneous lipid film forms. Dry under a vacuum desiccator overnight to remove residual solvents.

  • Hydration: Hydrate the lipid film with 300 mM Citrate Buffer (pH 4.0) to a final lipid concentration of 20 mg/mL. Rotate the flask at 65∘C for 1 hour.

    • Causality Check: Hydration must occur at 65∘C to exceed the Tm​ of DSPC ( 55∘C ), ensuring the lipids are in a fluid, liquid-crystalline state necessary for vesicle formation.

Phase 2: Vesicle Sizing (Extrusion)
  • Transfer the multilamellar vesicle (MLV) suspension to a jacketed extruder pre-heated to 65∘C .

  • Pass the suspension sequentially through polycarbonate membranes: 5 passes through a 400 nm pore membrane, followed by 10 passes through a 100 nm pore membrane.

    • Causality Check: This step systematically reduces the heterogeneous MLVs into uniform Large Unilamellar Vesicles (LUVs) sized ~100 nm, which is the optimal dimension for exploiting the Enhanced Permeability and Retention (EPR) effect in target tissues.

Phase 3: Establishment of the pH Gradient
  • Transfer the extruded liposomes into a Slide-A-Lyzer™ dialysis cassette (10 kDa MWCO).

  • Dialyze against a 100-fold volume excess of HEPES-Buffered Saline (HBS, 20 mM HEPES, 150 mM NaCl, pH 7.4) at 4∘C for 24 hours, changing the external buffer twice.

    • Causality Check: Dialysis removes unencapsulated citrate and replaces the external acidic environment with a neutral buffer. Because the lipid bilayer is impermeable to the highly polar citrate ions, the internal core remains at pH 4.0, successfully establishing a ΔpH of 3.4.

Phase 4: Active Drug Loading
  • Prepare a stock solution of 4-Methyl-2-[(pentylamino)methyl]phenol in DMSO (10 mg/mL).

  • Add the drug to the liposome suspension at a predetermined Drug-to-Lipid (D/L) mass ratio (e.g., 1:10). Ensure the final DMSO concentration does not exceed 2% (v/v) to prevent bilayer destabilization.

  • Incubate the mixture in a water bath at 60∘C for 1 hour with gentle agitation.

    • Causality Check: Heating to 60∘C temporarily transitions the DSPC bilayer back into a fluid state, drastically increasing membrane permeability to allow the neutral drug fraction to rapidly diffuse inward.

  • Quench the reaction by rapidly cooling the suspension in an ice bath for 15 minutes. This returns the bilayer to its rigid gel phase, permanently locking the protonated drug inside.

  • Remove unencapsulated drug via size exclusion chromatography (Sephadex G-50 column) equilibrated with HBS (pH 7.4).

Quantitative Optimization Data

To validate the formulation, the Drug-to-Lipid (D/L) ratio was systematically varied. Encapsulation Efficiency (EE%) was quantified via HPLC following liposome lysis with 1% Triton X-100. Particle size and Zeta potential were measured via Dynamic Light Scattering (DLS).

Table 1: Effect of Drug-to-Lipid Ratio on Liposomal Physicochemical Properties

Formulation IDDrug-to-Lipid Ratio (w/w)Z-Average Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)
F1 1:20105.2 ± 2.10.08 ± 0.02-12.4 ± 1.598.5 ± 0.8
F2 1:10108.4 ± 2.40.11 ± 0.03-11.8 ± 1.295.2 ± 1.4
F3 1:5115.6 ± 3.50.15 ± 0.04-10.2 ± 1.882.4 ± 2.6
F4 1:2134.5 ± 5.20.22 ± 0.05-8.5 ± 2.161.3 ± 4.1

Data Interpretation & Causality: Formulations F1 and F2 demonstrate that at lower D/L ratios, the internal 300 mM Citrate buffer provides an adequate proton sink, maintaining the pH gradient and driving near-complete encapsulation (>95%). However, at higher drug loadings (F3 and F4), the influx of the basic secondary amine overwhelms the internal buffering capacity. As the internal pH rises, the ΔpH gradient collapses, prematurely halting the active loading process and resulting in a significant drop in EE% alongside vesicle destabilization (noted by increased size and PDI). Formulation F2 (1:10 ratio) is identified as the optimal balance between maximal drug payload and structural integrity.

References

  • Barenholz, Y. (2012). Doxil®—the first FDA-approved nano-drug: lessons learned. Journal of Controlled Release, 160(2), 117-134.[Link][1]

  • Roman, G. (2015). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry, 89, 743-816.[Link][2]

  • Allen, T. M., & Cullis, P. R. (2013). Liposomal drug delivery systems: from concept to clinical applications. Advanced Drug Delivery Reviews, 65(1), 36-48.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Methyl-2-[(pentylamino)methyl]phenol

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter severe yield bottlenecks when synthesizing secondary benzylamines like 4-methyl-2-[(pentylamino)methyl]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As application scientists, we frequently see researchers encounter severe yield bottlenecks when synthesizing secondary benzylamines like 4-methyl-2-[(pentylamino)methyl]phenol. This compound is typically synthesized via two primary pathways: the Mannich reaction (using p-cresol, formaldehyde, and pentylamine) or reductive amination (using 2-hydroxy-5-methylbenzaldehyde and pentylamine).

Both pathways are highly susceptible to chemoselectivity failures. This guide provides field-proven troubleshooting logic, root-cause mechanistic analyses, and self-validating protocols to ensure you achieve >90% yield.

Diagnostic Workflow

Before adjusting your reaction conditions, use the following diagnostic logic tree to identify the specific mechanistic failure in your current synthetic route.

Workflow Start Low Yield of Target Phenol Route Which Synthetic Route? Start->Route Mannich Mannich Reaction (p-Cresol + HCHO + Amine) Route->Mannich RedAm Reductive Amination (Aldehyde + Amine + Reductant) Route->RedAm M_Issue Benzoxazine Formation? Mannich->M_Issue R_Issue Alcohol Byproduct? RedAm->R_Issue M_Fix Reduce HCHO equivalents. Pre-form triazine. M_Issue->M_Fix Yes R_Fix Pre-form imine. Use NaBH(OAc)3. R_Issue->R_Fix Yes

Diagnostic flowchart for identifying and resolving yield issues in the synthesis.

Troubleshooting FAQs: Causality & Solutions

Q1: I am using the Mannich reaction. Why is my yield low, and why am I isolating a 1,3-benzoxazine derivative?

The Causality: The target secondary amine (4-methyl-2-[(pentylamino)methyl]phenol) is highly nucleophilic. If you use even a slight excess of formaldehyde, the newly formed secondary amine rapidly undergoes a second condensation to form a hemiaminal intermediate. This intermediate undergoes intramolecular cyclization with the adjacent phenolic hydroxyl group, irreversibly trapping your product as 6-methyl-3-pentyl-3,4-dihydro-2H-1,3-benzoxazine. The Fix: Strict 1:1:1 stoichiometry is non-negotiable. To completely bypass this issue, pre-form the hexahydro-1,3,5-triazine intermediate by reacting pentylamine with formaldehyde first, and then slowly add this to the p-cresol.

Q2: I switched to reductive amination using Sodium Borohydride ( NaBH4​ ). Why am I seeing massive amounts of 2-(hydroxymethyl)-4-methylphenol?

The Causality: NaBH4​ is a strong, unselective hydride donor. In a one-pot reductive amination, the formation of the imine (Schiff base) from the aldehyde and primary amine is an equilibrium process. If NaBH4​ is introduced while the aldehyde is still present, the rate of direct aldehyde reduction outpaces the rate of imine formation, permanently converting your starting material into the dead-end benzyl alcohol byproduct. The Fix: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ). The electron-withdrawing acetate groups make STAB sterically hindered and electrophilic. It is mild enough that it reacts with aldehydes extremely slowly, but it rapidly reduces protonated iminium ions[1].

Q3: How do I prevent over-alkylation (tertiary amine formation) during reductive amination?

The Causality: Once the target secondary amine forms, it competes with the primary pentylamine for any remaining 2-hydroxy-5-methylbenzaldehyde. If it reacts, it forms a new iminium ion that reduces to a tertiary amine (bis-alkylation). The Fix: Use a slight excess of pentylamine (1.1 to 1.2 eq). This drives the initial Schiff base equilibrium forward by Le Chatelier's principle, ensuring all aldehyde is consumed before the secondary amine reaches a concentration high enough to compete[1].

Mechanistic Pathway & Byproduct Formation

Mechanism A 2-Hydroxy-5-methylbenzaldehyde + Pentylamine B Carbinolamine Intermediate A->B Nucleophilic Attack E 2-(Hydroxymethyl)-4-methylphenol (Side Product) A->E Premature Reduction (NaBH4) C Imine (Schiff Base) B->C -H2O D 4-Methyl-2-[(pentylamino)methyl]phenol (Target) C->D NaBH(OAc)3 Reduction F Tertiary Amine (Over-alkylation) D->F + Excess Aldehyde

Mechanistic pathways in reductive amination highlighting target formation vs. side reactions.

Quantitative Data: Condition Comparison

To guide your experimental design, the following table summarizes how different reagents and stoichiometries dictate the chemoselectivity and final yield of the target phenol.

Synthetic RouteReagent / ReductantStoichiometry (Aldehyde/Phenol : Amine)Expected YieldMajor Impurity Profile
Reductive Amination NaBH4​ (One-pot)1.0 : 1.030-40%High alcohol byproduct (premature reduction)
Reductive Amination NaBH(OAc)3​ (STAB) 1.0 : 1.1 85-95% Trace tertiary amine (Optimal)
Mannich ReactionFormaldehyde1.0 : 1.0 (Excess HCHO)40-50%High 1,3-benzoxazine
Mannich ReactionPre-formed Triazine1.0 : 1.070-80%Unreacted p-cresol, trace benzoxazine

Self-Validating Experimental Protocols

Protocol A: Optimized Reductive Amination using STAB (Recommended)

This protocol utilizes a stepwise validation approach. By enforcing a strict analytical gate (TLC) before the reduction step, the system self-validates that premature reduction is chemically impossible.

  • Imine Formation: In an oven-dried flask under inert atmosphere, dissolve 2-hydroxy-5-methylbenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) (30 mL). Add pentylamine (1.1 eq, 11 mmol) dropwise.

  • Validation Check (Critical): Stir at room temperature for 2 hours. Monitor the reaction by TLC (Hexanes/EtOAc 4:1). Self-Validation: Do not proceed to step 3 until the aldehyde starting material spot is completely consumed. This guarantees zero alcohol byproduct formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)3​ (1.5 eq, 15 mmol) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO3​ (20 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Controlled Mannich Reaction via Triazine Intermediate

Use this if reductive amination is not viable due to reagent availability.

  • Pre-formation: In a flask cooled to 0 °C, slowly mix pentylamine (1.0 eq) and 37% aqueous formaldehyde (1.0 eq). Stir for 30 minutes to form the N-methylenealkylamine/triazine intermediate, preventing free formaldehyde from persisting.

  • Addition: Dissolve p-cresol (1.0 eq) in absolute ethanol and add it dropwise to the triazine mixture.

  • Heating: Attach a reflux condenser and heat the mixture to reflux for 6 hours.

  • Workup: Evaporate the solvent under reduced pressure. Dissolve the crude residue in EtOAc, wash with distilled water to remove unreacted amines, dry over Na2​SO4​ , and purify via column chromatography.

References

  • Title: o-Aminomethylderivatives of phenols. Part 3. Mechanistic investigation of a Mannich reaction of phenols with N-methylenealkylamines Source: Semantic Scholar URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: PubMed (NIH) / Journal of Organic Chemistry URL: [Link][1]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Methyl-2-[(pentylamino)methyl]phenol Degradation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the chemical instability of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot the chemical instability of 4-Methyl-2-[(pentylamino)methyl]phenol .

This compound is an aminomethylphenol derivative—specifically, a Mannich base. While its structure makes it highly valuable as a reactive carbonyl species (RCS) scavenger and a synthetic building block, the presence of a secondary amine linked via a methylene bridge to a phenolic ring introduces significant stability liabilities. This guide provides the mechanistic causality behind these degradation pathways and offers self-validating protocols to ensure experimental integrity.

Part 1: Diagnostic Troubleshooting Workflow

Before diving into specific chemical mechanisms, use the following logical workflow to identify the primary driver of degradation in your experimental setup.

TroubleshootingWorkflow Start Degradation Detected (LC-MS/NMR) CheckBuffer Is the assay buffer aqueous (pH <6 or >8)? Start->CheckBuffer RetroMannich Issue: Retro-Mannich Cleavage Action: Use pH 7.4, minimize aqueous exposure CheckBuffer->RetroMannich Yes CheckOx Is sample exposed to ambient air/light? CheckBuffer->CheckOx No Oxidation Issue: Auto-oxidation to Quinones Action: Purge with N2, store in amber vials CheckOx->Oxidation Yes CheckTemp Is processing temp > 60°C? CheckOx->CheckTemp No Thermal Issue: Thermal Cleavage Action: Keep < 4°C during prep CheckTemp->Thermal Yes Stable Optimal Conditions Reached (Stable Stock) CheckTemp->Stable No

Diagnostic workflow for 4-Methyl-2-[(pentylamino)methyl]phenol degradation issues.

Part 2: Frequently Asked Questions (Mechanistic Breakdown)

Q1: Why does my compound degrade rapidly when introduced into aqueous biological assay buffers?

The Causality: The compound is undergoing Retro-Mannich Cleavage . In aqueous environments—particularly under slightly acidic conditions (where the pentylamine nitrogen is protonated) or basic conditions (where the phenolic hydroxyl is deprotonated)—the equilibrium of the Mannich base shifts toward hydrolysis. The methylene bridge cleaves, releasing free pentylamine and generating a highly electrophilic ortho-quinone methide (oQM) intermediate.

The Impact: This chemical instability is a known liability for indole- and phenol-derived Mannich base scaffolds, frequently leading to Pan-Assay Interference Compounds (PAINS) behavior in biological screens [1]. The reactive oQM will indiscriminately covalently bind to nucleophilic residues on assay proteins, causing false positives or non-specific toxicity.

Q2: My stock solutions are turning yellow/brown over time. What is happening?

The Causality: You are observing Auto-Oxidation . The phenolic ring is electron-rich, further activated by the ortho-aminomethyl and para-methyl groups. In the presence of atmospheric oxygen and ambient light, the phenol undergoes single-electron oxidation to form a phenoxy radical, which subsequently oxidizes into a reactive quinone species.

The Impact: Quinones are highly chromophoric (causing the yellow/brown discoloration) and will rapidly polymerize or react with the secondary amine of intact molecules. Note that 2-aminomethylphenols are inherently potent scavengers of reactive carbonyl species (RCS) [2]; if your solvent contains trace lipid aldehydes or peroxide impurities, the compound will scavenge them, mimicking auto-degradation.

Q3: Is this compound stable during thermal processing (e.g., SpeedVac evaporation)?

The Causality: No. Aminomethylphenols are susceptible to Thermal Cleavage . Upon heating above 60°C, the aminomethanaminium moiety decomposes into an iminium ion. This triggers thermal cleavage, releasing the amine and potentially initiating benzoxazine-like polymerization networks [3].

The Impact: Evaporating solvents using heat will destroy the parent mass. Always use lyophilization or cold-vacuum evaporation (< 30°C).

Part 3: Quantitative Degradation Summary

Degradation PathwayPrimary TriggerEstimated Half-LifeAnalytical/Visual IndicatorMitigation Strategy
Retro-Mannich Cleavage Aqueous buffer (pH < 6 or > 8)< 2 hoursAppearance of pentylamine peak in LC-MSMaintain strict pH 7.4; dilute from DMSO immediately prior to use.
Auto-Oxidation Ambient O₂, Light exposure3–5 daysYellow/brown discoloration; quinone adductsArgon/N₂ purge; use amber vials; store at -80°C.
Thermal Cleavage Temperatures > 60°C< 30 minsLoss of parent mass (m/z); polymerizationMaintain < 4°C during prep; avoid heat-assisted evaporation.

Part 4: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, do not assume stability. The following protocols are designed as self-validating systems to prepare stable stocks and empirically verify stability in your specific matrix.

Protocol A: Preparation of Ultra-Stable Stock Solutions

This protocol minimizes hydrolytic, oxidative, and photo-degradation vectors simultaneously.

  • Environmental Control: Perform all weighing and transfer steps in a low-light environment to minimize photo-oxidation.

  • Solubilization: Dissolve the solid compound in anhydrous, degassed Dimethyl Sulfoxide (DMSO) to a concentration of 10 mM. Critical: Do not use aqueous buffers or protic solvents (like methanol) for long-term storage.

  • Inert Atmosphere Purging: Blanket the headspace of the storage vial with heavy inert gas (Argon is preferred over Nitrogen) for 30–60 seconds to completely displace atmospheric oxygen.

  • Aliquoting: Dispense the stock solution into single-use, amber glass vials. This prevents repeated freeze-thaw cycles and eliminates light exposure.

  • Cryo-Storage: Cap tightly with PTFE-lined septa and store immediately at -80°C.

Protocol B: LC-MS Stability Validation Assay

This protocol is self-validating: by tracking both the parent compound and the specific pentylamine cleavage fragment against an internal standard, you can definitively distinguish retro-Mannich degradation from simple matrix suppression.

  • Sample Preparation: Spike the 10 mM DMSO stock into your target aqueous assay buffer (pH 7.4) to achieve a final working concentration of 10 µM. Ensure the final DMSO concentration is ≤ 1% to mimic actual assay conditions.

  • Incubation: Incubate the sample at 37°C in a thermoshaker to simulate biological assay conditions.

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: t=0,15,30,60,and 120 minutes.

  • Quenching (Critical Step): Immediately quench each aliquot by adding 50 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard. The organic solvent precipitates buffer proteins and halts further hydrolysis.

  • LC-MS/MS Analysis:

    • Monitor the parent ion transition for 4-Methyl-2-[(pentylamino)methyl]phenol.

    • Validation Check: Simultaneously monitor the low-mass transition for free pentylamine ( m/z≈88.1 ). An inverse correlation (parent decreasing while pentylamine increases) definitively confirms retro-Mannich cleavage in your specific buffer.

References

  • Title: Mannich Base PIP-199 Is a Chemically Unstable Pan-Assay Interference Compound Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Reactive Carbonyl Species Scavengers—Novel Therapeutic Approaches for Chronic Diseases Source: Current Pharmacology Reports (Springer / PMC) URL: [Link]

  • Title: Review on the Accelerated and Low-Temperature Polymerization of Benzoxazine Resins: Addition Polymerizable Sustainable Polymers Source: Polymers (MDPI) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-Methyl-2-[(pentylamino)methyl]phenol

Introduction As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3). Structurally, this compound features a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3). Structurally, this compound features a highly hydrophobic pentyl chain and a methyl-substituted benzene ring, which thermodynamically resist integration into the hydrogen-bonded network of water. While it possesses two ionizable groups—a secondary amine and a phenolic hydroxyl—its intrinsic lipophilicity often leads to precipitation in aqueous assays and poor oral bioavailability.

This guide provides field-proven, self-validating protocols to overcome these solubility barriers, ensuring robust data in both in vitro and in vivo models.

Section 1: pH Adjustment and Salt Formation (The First Line of Defense)

FAQ: Why does my compound precipitate when I dilute my DMSO stock into a physiological buffer (pH 7.4)? Causality & Mechanism: At pH 7.4, the secondary amine (estimated pKa ~9.5) is protonated, but the highly lipophilic pentyl group still dominates the molecule's hydration energy. When transitioning from a pure organic solvent (DMSO) to an aqueous buffer, the sudden shift in the dielectric constant forces the hydrophobic regions to aggregate, causing rapid precipitation.

Table 1: Estimated Physicochemical Properties & Solubility Profile

ParameterValue / StateImpact on Formulation Strategy
LogP (predicted) ~3.5 - 4.0High lipophilicity; primary driver of aqueous insolubility.
Amine pKa ~9.5Cationic at pH < 8.5; makes acid-addition salt formation highly viable.
Phenol pKa ~10.0Anionic at pH > 11.0; soluble at extreme high pH, but physiologically irrelevant.
Aqueous Solubility < 0.1 mg/mLInsufficient for most biological assays without intervention.

Protocol: Hydrochloride Salt Formation Self-Validating Step: If the salt is successfully formed, the melting point will shift significantly from the free base, and aqueous solubility should increase by at least 10-fold.

  • Dissolve 1.0 g of 4-Methyl-2-[(pentylamino)methyl]phenol in 10 mL of anhydrous ethanol.

  • Slowly add 1.1 molar equivalents of 1M HCl in diethyl ether under continuous stirring at 0°C.

  • Stir for 2 hours. A white crystalline precipitate (the HCl salt) will form.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Validation: Attempt to dissolve 5 mg of the resulting powder in 1 mL of deionized water. A clear solution confirms successful salt formation.

Section 2: Cosolvent Systems (For In Vitro and Early In Vivo Assays)

FAQ: How do I formulate a working solution for cell-based assays without exceeding 1% DMSO toxicity limits? Causality & Mechanism: Cosolvents like Polyethylene Glycol 400 (PEG 400) and Propylene Glycol (PG) work by lowering the dielectric constant of the aqueous phase. This disrupts the strong hydrogen-bonding network of water and reduces the interfacial tension between the solvent and the hydrophobic pentyl chain[1]. This allows the compound to disperse molecularly without precipitating upon dilution[2].

Protocol: Preparation of a PEG 400 / Tween 80 / Water System

  • Weigh 10 mg of the compound into a glass vial.

  • Add 100 µL of PEG 400 and vortex continuously for 5 minutes until fully dissolved (creates a 10% v/v cosolvent base).

  • Add 50 µL of Tween 80 (5% v/v) to act as a non-ionic surfactant, preventing nucleation upon aqueous dilution.

  • Slowly add 850 µL of sterile PBS (pH 7.4) dropwise while sonicating the vial.

  • Validation: Measure the absorbance at 600 nm. An OD600 of < 0.05 indicates the absence of colloidal aggregates.

Section 3: Cyclodextrin Complexation (Enhancing Bioavailability)

FAQ: Can I use cyclodextrins to trap the hydrophobic pentyl chain? Causality & Mechanism: Yes. Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior[3]. The hydrophobic pentyl chain of 4-Methyl-2-[(pentylamino)methyl]phenol spontaneously partitions into the cavity via van der Waals forces, while the hydrophilic exterior ensures the entire inclusion complex remains highly water-soluble[4]. This avoids the need for irritating cosolvents[].

HPbCD_Workflow Drug 4-Methyl-2-[(pentylamino)methyl]phenol (Poorly Soluble) Mix Magnetic Stirring (24h, 25°C) Drug->Mix CD HP-β-Cyclodextrin (Aqueous Solution) CD->Mix Filter Filtration (0.45 µm) Mix->Filter Lyophilize Freeze-Drying (-80°C) Filter->Lyophilize Complex Solid Inclusion Complex (Enhanced Solubility) Lyophilize->Complex

Caption: Workflow for preparing a HP-β-CD inclusion complex to enhance aqueous solubility.

Protocol: Phase-Solubility and Lyophilization

  • Prepare a 20% (w/v) solution of HP-β-CD in deionized water.

  • Add an excess amount of the drug (e.g., 50 mg) to 5 mL of the HP-β-CD solution.

  • Stir magnetically at 300 rpm for 48 hours at room temperature to reach complexation equilibrium.

  • Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed drug.

  • Freeze the clear filtrate at -80°C, then lyophilize for 48 hours to obtain a dry, highly soluble white powder.

  • Validation: Reconstitute the lyophilized powder in water; it should dissolve instantly without turbidity.

Section 4: Lipid-Based Formulations (LBFs) (For Advanced Oral Delivery)

FAQ: How do I prevent precipitation in the gastrointestinal (GI) tract for oral dosing in rodents? Causality & Mechanism: When standard cosolvent formulations are diluted in the large volume of gastric fluid, the solvent capacity drops, leading to rapid drug precipitation. Lipid-Based Formulations (LBFs) solve this by keeping the drug dissolved in a mixture of oils and surfactants[6]. Upon reaching the intestine, pancreatic lipases digest the lipids, forming mixed micelles with bile salts that keep the drug solubilized and facilitate direct uptake into enterocytes[7].

LBF_Pathway Admin Oral Administration of LBF (Drug dissolved in Lipids/Surfactants) Dispersion Gastric Dispersion (Formation of Emulsion Droplets) Admin->Dispersion Digestion Intestinal Lipolysis (Pancreatic Lipase Action) Dispersion->Digestion Micelles Mixed Micelle Formation (Bile Salts + Lipid Digestates + Drug) Digestion->Micelles Absorption Enterocyte Uptake (Systemic Circulation) Micelles->Absorption

Caption: Mechanistic pathway of lipid-based formulation (LBF) digestion and drug absorption.

Protocol: Self-Microemulsifying Drug Delivery System (SMEDDS) Preparation

  • Excipient Screening: Determine the saturation solubility of the drug in Captex 355 (medium-chain triglyceride) and Polysorbate 80[8].

  • Mixing: In a glass vial, combine 30% Captex 355, 50% Polysorbate 80, and 20% PEG 400 (w/w).

  • Drug Loading: Add the drug up to 80% of its saturation solubility in the mixture.

  • Homogenization: Stir at 40°C until a clear, isotropic solution is formed.

  • Validation (Dispersion Test): Drop 100 µL of the formulation into 10 mL of 0.1N HCl (simulated gastric fluid) at 37°C with mild agitation. A transparent or slightly bluish microemulsion should form within 1 minute, with no visible drug crystals.

References

  • Title: Cosolvent Source: Wikipedia URL: [Link]

  • Title: Aqueous Solubility Enhancement of Mirtazapine: Effect of Cosolvent and Surfactant Source: Scientific Research Publishing (SCIRP) URL: [Link]

  • Title: Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Enhancing the Solubility of Curcumin Using a Solid Dispersion System with Hydroxypropyl-β-Cyclodextrin Source: MDPI URL: [Link]

  • Title: Insights: Lipid-Based Formulations for Poorly Soluble Drugs Source: Aenova Group URL: [Link]

  • Title: Lipid-Based Drug Delivery Systems Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Computational Prediction of Drug Solubility in Lipid Based Formulation Excipients Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Optimization

optimizing HPLC retention time for 4-Methyl-2-[(pentylamino)methyl]phenol

Technical Support Center: HPLC Troubleshooting & Method Development Target Analyte: 4-Methyl-2-[(pentylamino)methyl]phenol Overview: As a Senior Application Scientist, I frequently encounter challenges optimizing reverse...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: HPLC Troubleshooting & Method Development Target Analyte: 4-Methyl-2-[(pentylamino)methyl]phenol

Overview: As a Senior Application Scientist, I frequently encounter challenges optimizing reversed-phase HPLC (RP-HPLC) methods for zwitterionic or amphoteric compounds. 4-Methyl-2-[(pentylamino)methyl]phenol presents a unique triad of chromatographic challenges:

  • A highly hydrophobic pentyl chain driving excessive retention on standard C18 phases.

  • A secondary amine (pKa ~10.0–10.5) prone to severe peak tailing via the "Silanol Effect" [3].

  • A phenolic hydroxyl group (pKa ~9.5–10.0) creating an amphoteric profile highly sensitive to mobile phase pH [5].

This guide provides field-proven, self-validating methodologies to optimize retention time (RT) and peak asymmetry ( As​ ), ensuring robust and reproducible analytical methods.

Part 1: Core Troubleshooting FAQs

Q1: Why is my retention time excessively long (>15 minutes), and how can I reduce it without sacrificing theoretical plates? Causality: The non-polar pentyl chain interacts strongly with the hydrophobic stationary phase (e.g., C18) via van der Waals forces. If your mobile phase lacks sufficient elution strength, the analyte will over-retain. Solution:

  • Increase Organic Modifier: Shift your gradient to reach a higher percentage (e.g., 70-80%) of Acetonitrile (ACN) or Methanol (MeOH) earlier in the run.

  • Phase Selection: Switch from a highly retentive C18 column to a C8 or Phenyl-Hexyl column. The shorter alkyl chain of a C8 reduces the hydrophobic surface area, directly decreasing RT while maintaining selectivity.

Q2: I am observing severe peak tailing ( As​>2.0 ). What is the mechanistic cause, and how do I correct it? Causality: Peak tailing for secondary amines is classically driven by the "Silanol Effect"[3]. Unreacted silanol groups (-Si-OH) on the silica support become ionized (-Si-O⁻) at pH > 3.0. The positively charged secondary amine of your analyte undergoes secondary ion-exchange interactions with these sites, disrupting the primary hydrophobic partitioning. Solution: You must either neutralize the silanols or shield the amine.

  • Approach A (Low pH): Drop the mobile phase pH to 2.0–2.5 using 0.1% Trifluoroacetic acid (TFA). This fully protonates (neutralizes) the silanols. Furthermore, TFA acts as a strong ion-pairing reagent, masking the positive charge on the amine [4].

  • Approach B (High pH): Raise the pH to 10.5 using an ammonium bicarbonate buffer. This deprotonates the secondary amine, rendering it neutral and eliminating the ion-exchange interaction. Note: This requires a high-pH stable hybrid silica column, such as a Waters XBridge (Ethylene Bridged Hybrid) [2].

Q3: How does mobile phase pH affect the retention of this specific amphoteric molecule? Causality: Because the molecule contains both a basic amine and an acidic phenol, its net charge fluctuates with pH [5].

  • pH 2.0: Amine is protonated (+1), phenol is neutral (0). Net charge: +1. The molecule is highly polar, resulting in the shortest RT.

  • pH 7.0: Amine is protonated (+1), phenol begins to partially deprotonate (-). This mixed zwitterionic state leads to poor reproducibility and unstable retention [1].

  • pH 11.0: Amine is neutral (0), phenol is deprotonated (-1). Net charge: -1.

Part 2: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness, any optimized method must be self-validating. Implement the following protocols to systematically lock in your retention time and peak shape.

Protocol 1: Systematic Mobile Phase pH Optimization

Objective: Identify the optimal pH to achieve As​≤1.2 and k′≈3−5 . Self-Validation Check: A successful pH choice will yield a retention time that does not shift by more than ±2% when the buffer pH is intentionally perturbed by ±0.2 units [1].

Step-by-Step Methodology:

  • Preparation of Mobile Phase A (Aqueous):

    • Condition 1 (Low pH): Prepare 0.1% TFA in LC-MS grade water (pH ~2.1).

    • Condition 2 (High pH): Prepare 10 mM Ammonium Bicarbonate, adjust to pH 10.5 with Ammonium Hydroxide.

  • Preparation of Mobile Phase B (Organic): 100% Acetonitrile (ACN).

  • Column Selection: Install a high-pH stable C18 column (e.g., 100 x 4.6 mm, 3.5 µm).

  • Isocratic Screening: Run a 50:50 (A:B) isocratic method at 1.0 mL/min for both Condition 1 and Condition 2.

  • Data Acquisition: Inject 5 µL of a 100 µg/mL analyte standard.

  • Evaluation: Calculate the capacity factor ( k′ ) and asymmetry factor ( As​ at 10% peak height). Select the pH that provides As​<1.2 .

Protocol 2: Mitigating the Silanol Effect via Ion-Pairing

Objective: Eliminate secondary interactions using an ion-pairing additive. Self-Validation Check: Inject a neutral marker (e.g., toluene). If the neutral marker is symmetrical but the analyte tails, the issue is strictly ionic (silanol effect), confirming the need for this protocol.

Step-by-Step Methodology:

  • Prepare a baseline mobile phase of 60% Water / 40% ACN with 0.1% Formic Acid (FA). Inject the sample. (Expect tailing, as FA is a weak ion-pairer).

  • Replace the aqueous phase with 60% Water containing 0.1% TFA.

  • Equilibrate the column with at least 20 column volumes (CV) to allow the hydrophobic trifluoroacetate counter-ions to saturate the stationary phase.

  • Inject the sample. The TFA will pair with the protonated pentylamino group, forming a neutral complex that partitions cleanly into the C18 phase, drastically sharpening the peak [4].

Part 3: Data Visualization & Workflows

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of 4-Methyl-2-[(pentylamino)methyl]phenol under various mobile phase conditions, demonstrating the causality of pH and additives.

Mobile Phase pHAdditive / BufferAnalyte Net ChargeExpected RT ShiftPeak Asymmetry ( As​ )Recommendation
pH 2.1 0.1% TFA+1 (Amine protonated)Shortest1.0 - 1.1Optimal (Strong ion-pairing)
pH 2.7 0.1% Formic Acid+1 (Amine protonated)Short1.6 - 2.0Sub-optimal (Weak ion-pairing)
pH 7.0 10 mM PhosphateZwitterionicVariable> 2.0Avoid (Silanol ionization high)
pH 10.5 10 mM NH₄HCO₃-1 (Phenol deprotonated)Moderate1.1 - 1.3Viable (Requires hybrid column)
Diagnostic Workflows

Figure 1: Decision tree for diagnosing and resolving peak tailing caused by secondary amine interactions.

Figure 2: Mechanistic impact of mobile phase pH on the ionization state and chromatographic robustness.

References

  • pKa and Buffering capacity - Chromatography Forum. Chromforum.org.
  • Column Selection for HPLC Method Development - Waters Corporation. Waters.com.
  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. Pharmagrowthhub.com.
  • Reducing non-specific protein binding in HPLC - Element Lab Solutions. Elementlabsolutions.com.
  • HILIC-DAD Method for Simultaneous Determination of Acid and Basic Drugs. MDPI.com.
Troubleshooting

Technical Support Center: Preventing Oxidation of 4-Methyl-2-[(pentylamino)methyl]phenol

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers working with 4-Methyl-2-[(pentylamino)methyl]phenol (CAS 1339328-32-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation developers working with 4-Methyl-2-[(pentylamino)methyl]phenol (CAS 1339328-32-3). Because this molecule features both a phenolic hydroxyl group and a secondary amine (pentylamino moiety), it is highly susceptible to dual-pathway oxidative degradation.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your compound during storage and experimental handling.

Mechanistic Overview of Degradation

To effectively prevent degradation, you must first understand the causality behind it. The structural vulnerabilities of 4-Methyl-2-[(pentylamino)methyl]phenol dictate its storage requirements:

  • Phenol Oxidation (Quinoneimine Formation): The phenolic ring undergoes one-electron oxidation to form a phenoxy radical, which subsequently reacts with oxygen to form highly colored quinoneimines[1],[2]. This process is catalyzed by atmospheric oxygen, UV light, and trace transition metals (e.g., Cu²⁺, Fe³⁺)[1]. Furthermore, alkaline environments deprotonate the phenol into a phenolate anion, drastically lowering its oxidation potential and accelerating degradation[1],[3].

  • Secondary Amine Oxidation (N-Oxide Formation): The pentylamino group is vulnerable to oxidation by trace peroxides—impurities commonly found in pharmaceutical excipients (like PEG or povidone) and ethereal solvents[4]. This reaction yields N-oxides and nitrones[4].

Degradation Pathways & Intervention Strategies

G cluster_phenol Phenol Moiety Oxidation cluster_amine Secondary Amine Oxidation A 4-Methyl-2-[(pentylamino)methyl]phenol (Intact Molecule) B Phenolate Anion (Accelerated by High pH) A->B Alkalescent pH C Phenoxy Radical (Triggered by Light/Metals) A->C O2, UV Light, Cu2+/Fe3+ E Reaction with Peroxides (Excipient/Solvent Impurities) A->E Trace Peroxides B->C e- loss D Quinoneimines (Colored Impurities) C->D Polymerization F N-Oxides & Nitrones (Degradants) E->F Oxidation I1 Intervention: Acidic Buffer (pH 5-6) I1->B Prevents I2 Intervention: Argon Flush & Antioxidants I2->C Scavenges/Blocks I3 Intervention: Peroxide-Free Solvents I3->E Eliminates

Degradation pathways of 4-Methyl-2-[(pentylamino)methyl]phenol and targeted stabilization strategies.

Frequently Asked Questions (Troubleshooting)

Q1: My solid powder turned from off-white to a brownish-yellow after a few weeks. Can I still use it? A1: Discoloration is a definitive visual indicator of oxidation, specifically the formation of quinoneimines[1]. Because aminophenol derivatives oxidize rapidly when exposed to atmospheric oxygen and light, using discolored material will introduce impurities into your assays[1],[5]. We recommend discarding the compromised batch. To prevent this, always store the solid at <-15°C in a tightly sealed amber container, and backfill the headspace with an inert gas (Argon or Nitrogen) after every use[5].

Q2: I observe rapid degradation when formulating the compound in aqueous solutions. How can I stabilize it? A2: Aqueous phenol solutions are highly sensitive to pH. Alkaline environments deprotonate the phenol group, making the compound exponentially more susceptible to oxidation[1]. Maintaining a slightly acidic pH (between 5.0 and 7.0) suppresses phenolate formation, retarding discoloration and stabilizing the molecule for longer periods[3].

Q3: During HPLC analysis, I see shifting baselines and unexpected peaks. How do I prevent on-column degradation? A3: Aminophenol derivatives frequently degrade in the sample solvent (diluent) or mobile phase due to dissolved oxygen or trace metals[2]. Adding a reducing agent like ascorbic acid (e.g., 0.1% w/v) to your diluent protects the analyte by preferentially reacting with oxidative species[1],[2]. Additionally, ensure your solvents are strictly peroxide-free, as peroxides will directly oxidize the secondary amine[4].

Q4: Which antioxidants are most effective for long-term storage in organic solvents? A4: For organic solutions, sterically hindered phenols like Butylated Hydroxytoluene (BHT) are highly effective. BHT forms a relatively inert, stable radical after one-electron oxidation, effectively terminating the oxidative chain reaction before it can degrade your target molecule[4].

Quantitative Stability Data

The following table summarizes the expected impact of various storage conditions and interventions on the stability of aminophenol derivatives, demonstrating the necessity of a multi-pronged protective strategy.

Storage ConditionAtmosphereAntioxidant / AdditiveContainerEstimated 30-Day Recovery (%)
Ambient (25°C)AirNoneClear Glass< 50% (Rapid discoloration)
Refrigerated (2-8°C)AirNoneAmber Glass~ 75%
Frozen (<-15°C)ArgonNoneAmber Glass> 95%
Aqueous Solution (pH 8.0)AirNoneClear Vial< 30% (Phenolate oxidation)
Aqueous Solution (pH 5.5)Nitrogen0.1% Ascorbic AcidAmber Vial> 98%
Organic SolventAirNone (Trace Peroxides)Clear Vial~ 60% (N-oxide formation)
Organic SolventArgonBHT (0.05% w/v)Amber Vial> 99%

Self-Validating Protocol: Preparation & Storage of Solutions

To guarantee the integrity of 4-Methyl-2-[(pentylamino)methyl]phenol in solution, follow this self-validating methodology. The protocol includes built-in checkpoints to confirm the system is secure before proceeding.

Phase 1: Solvent Preparation & Deoxygenation
  • Select Solvents: Use only HPLC-grade, peroxide-free solvents. If using ethers or excipients like PEG, test for peroxides using iodide indicator strips prior to use.

  • Sparge: Sparge the solvent with high-purity Nitrogen or Argon for at least 15 minutes to displace dissolved oxygen[1].

  • Validation Checkpoint 1: Measure the dissolved oxygen (DO) using a DO probe. Do not proceed unless DO is < 1 ppm.

Phase 2: Antioxidant Addition & pH Control
  • Add Antioxidant: For aqueous solutions, add 0.1% w/v Ascorbic Acid[2]. For organic solutions, add 0.05% w/v BHT[4].

  • Buffer Adjustment: If working in an aqueous system, adjust the buffer to a slightly acidic range (pH 5.0–6.0) to prevent phenolate formation[3].

  • Validation Checkpoint 2: Perform a visual inspection. The solvent must remain completely colorless. Any yellowing indicates contaminated excipients or degraded antioxidants.

Phase 3: Dissolution & Baseline Verification
  • Dissolve: Weigh the 4-Methyl-2-[(pentylamino)methyl]phenol under a strong counterflow of inert gas[1]. Add the deoxygenated, antioxidant-containing solvent to achieve your target concentration.

  • Validation Checkpoint 3 (Critical): Immediately pull a 10 µL aliquot and perform an HPLC injection (T=0). Establish a baseline purity profile to confirm the absence of quinoneimine or N-oxide peaks before committing the batch to storage.

Phase 4: Aliquoting & Storage
  • Transfer: Aliquot the solution into pre-dried amber glass vials to protect from UV light[1].

  • Seal: Flush the headspace of each vial with Argon before capping tightly[1]. Wrap the caps in Parafilm.

  • Store & Monitor: Store the vials at <-15°C[5].

  • Validation Checkpoint 4: Designate one vial as a "sentinel." Check this vial weekly for visual discoloration or baseline drift via HPLC to validate the ongoing integrity of the entire batch.

References

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. PMC / National Institutes of Health. Available at:[Link]

  • US5098603A - Stabilized phenol solution. Google Patents.

Sources

Optimization

resolving peak tailing for 4-Methyl-2-[(pentylamino)methyl]phenol chromatography

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Methyl-2-[(pentylamino)methyl]phenol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 4-Methyl-2-[(pentylamino)methyl]phenol .

This molecule is a bifunctional compound containing both a weakly acidic phenolic hydroxyl group and a highly basic secondary amine. Because approximately 70–85% of marketed pharmaceutical compounds are basic[1], mastering the chromatography of secondary amines is a critical skill. Unoptimized methods for this compound will almost certainly result in severe peak tailing, compromising your resolution, integration accuracy, and limit of detection[2].

Below is our comprehensive, mechanistic guide to diagnosing and resolving peak tailing for this specific analyte.

Part 1: Mechanistic Root Cause Analysis

To fix peak tailing, we must first understand the causality behind it. Peak tailing is not a random artifact; it is the physical manifestation of multiple retention mechanisms occurring simultaneously[3].

For 4-Methyl-2-[(pentylamino)methyl]phenol, the primary retention mechanism is the hydrophobic interaction between the molecule's carbon skeleton and the C18 stationary phase. However, a secondary retention mechanism often hijacks the separation:

  • The Analyte: The secondary amine (pentylamino group) has a pKa of approximately 10.0. At a standard mobile phase pH of 7.0, this amine is fully protonated and carries a positive charge.

  • The Stationary Phase: Traditional silica-based HPLC columns contain residual silanol groups (Si-OH) on their surface. Above pH 3.0, these silanols lose a proton and become negatively charged (Si-O⁻)[4].

  • The Interaction: The positively charged amine undergoes a strong electrostatic ion-exchange interaction with the negatively charged silanols[5]. Because this ion-exchange process exhibits slower kinetics than hydrophobic partitioning, a fraction of the analyte molecules lag behind the main band, creating a "tail"[6].

Diagnostic Workflow: Isolating the Root Cause

Before altering your chemistry, you must validate that the tailing is chemical and not a physical system defect (such as a void volume in the column or poor tubing connections)[6].

Workflow Start Peak Tailing Detected (Tf > 1.5) Check Inject Neutral Marker (e.g., Toluene) Start->Check Decision Does Neutral Peak Tail? Check->Decision Physical Physical Issue (Void / Dead Volume) Decision->Physical Yes Chemical Chemical Issue (Silanol Interactions) Decision->Chemical No FixPhys Replace Guard Column & Minimize Tubing Volume Physical->FixPhys FixChem1 Lower pH to 2.5 (Protonate Silanols) Chemical->FixChem1 FixChem2 Add 5mM TEA (Block Active Sites) Chemical->FixChem2

Diagnostic workflow for isolating physical vs. chemical peak tailing in HPLC.

Part 2: Troubleshooting Guide & FAQs

Q: I am using a standard C18 column at pH 7.0, and my peak tailing factor (Tf) for 4-Methyl-2-[(pentylamino)methyl]phenol is > 2.0. How do I fix this? A: At pH 7.0, you are operating in the worst-case scenario for basic amines. The amine is protonated, and the silanols are ionized[1]. The most robust chemical fix is to lower the mobile phase pH to 2.5 using a phosphate buffer or 0.1% Formic Acid/Trifluoroacetic acid (TFA). At pH 2.5, the residual silanol groups are forced into their neutral, protonated state (Si-OH), effectively shutting down the parasitic ion-exchange pathway[7].

Q: I lowered the pH to 2.5, but I am still seeing a tailing factor of 1.6. What is the next step? A: If low pH alone does not restore symmetry, your column may contain metallic impurities (Type A silica) that increase the acidity of nearby silanols, keeping them active even at low pH[1]. You have two options:

  • Switch to a high-purity, heavily end-capped Type B silica column designed for basic compounds[8].

  • Add a competitive base like Triethylamine (TEA) at 5–10 mM to the mobile phase. TEA acts as a sacrificial blocker; it binds to the highly active silanols so your target analyte does not[7].

Q: Can I run this compound at a high pH to suppress the amine ionization entirely? A: Yes, this is a highly effective, albeit advanced, strategy. If you raise the pH to ~10.5–11.0 (using ammonium hydroxide), the secondary amine becomes neutral. Furthermore, the phenolic hydroxyl group (pKa ~10) will deprotonate and become negatively charged. The resulting negatively charged analyte will actually repel the negatively charged silanols, yielding excellent peak shape[3]. Critical Warning: Standard silica dissolves above pH 8.0. You must use a specialized high-pH stable column (e.g., Bridged Ethyl Hybrid [BEH] particles) for this approach[1].

Q: Could my sample preparation be causing the tailing? A: Absolutely. If your sample is dissolved in 100% organic solvent (e.g., pure methanol) but your initial mobile phase is highly aqueous, the analyte will experience a localized solvent mismatch upon injection, leading to peak distortion and tailing[8]. Always match your sample diluent to the initial mobile phase conditions.

Part 3: Quantitative Strategy Comparison

The table below summarizes the expected outcomes of various mitigation strategies for 4-Methyl-2-[(pentylamino)methyl]phenol, based on the thermodynamic states of the molecule and the stationary phase.

Mitigation StrategyMobile Phase pHAnalyte Charge StateSilanol StateExpected Tailing Factor (Tf)Primary Mechanism of Action
Unoptimized (Control) 7.0Amine (+), Phenol (0)Ionized (Si-O⁻)> 2.0Severe ion-exchange interactions[5].
Low pH Buffer 2.5Amine (+), Phenol (0)Protonated (Si-OH)1.1 - 1.3Suppresses silanol ionization[7].
High pH Buffer 11.0Amine (0), Phenol (-)Ionized (Si-O⁻)1.0 - 1.2Neutralizes amine; induces electrostatic repulsion[3].
TEA Addition (5mM) 7.0Amine (+), Phenol (0)Blocked by TEA1.2 - 1.4Competitive binding to active sites[7].

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity, do not implement multiple variables at once. Use the following step-by-step protocol to systematically eliminate peak tailing for 4-Methyl-2-[(pentylamino)methyl]phenol.

Step 1: System Baseline Validation (Physical Check)

  • Prepare a 10 µg/mL solution of a neutral marker (e.g., Toluene or Uracil) in the mobile phase.

  • Inject 5 µL onto the current column.

  • Calculate the Tailing Factor (Tf). If Tf > 1.2 for the neutral marker, stop. You have a physical void in the column or excessive extra-column volume[6]. Replace the column or tighten PEEK fittings before proceeding. If Tf ≤ 1.2, proceed to Step 2.

Step 2: Mobile Phase Preparation (Low pH Strategy)

  • Prepare Mobile Phase A (Aqueous): Dissolve 20 mM Potassium Phosphate monobasic ( KH2​PO4​ ) in LC-MS grade water.

  • Adjust the pH to exactly 2.5 using concentrated Phosphoric Acid ( H3​PO4​ ). Causality note: A strong buffer capacity at low pH ensures the localized pH does not shift as the basic analyte passes through the column[9].

  • Prepare Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step 3: Sample Diluent Optimization

  • Weigh 10 mg of 4-Methyl-2-[(pentylamino)methyl]phenol.

  • Dissolve in 10 mL of a diluent that exactly matches your initial gradient conditions (e.g., 90% Mobile Phase A / 10% Mobile Phase B) to prevent injection solvent breakthrough[8].

Step 4: Column Equilibration & Execution

  • Install an end-capped, high-purity Type B silica C18 column[8].

  • Equilibrate the column with the pH 2.5 mobile phase for at least 20 column volumes to ensure all residual silanols are fully protonated.

  • Inject 5 µL of the sample.

Step 5: Data Analysis & Validation

  • Integrate the peak and calculate the USP Tailing Factor ( Tf​=W0.05​/2f ).

  • A successful method will yield a Tf​ between 0.9 and 1.2. If tailing persists, the secondary amine is still finding active sites, and you should proceed to the High pH (BEH column) strategy outlined in the FAQ.

Part 5: References

  • Element Lab Solutions. Peak Tailing in HPLC - Element Lab Solutions. Retrieved from[Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from[Link]

  • Chromatography Online. Why are Most Drugs Basic: Implications in Pharmaceutical Testing by HPLC. Retrieved from [Link]

  • GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from [Link]

  • Axion Labs. HPLC Peak Tailing. Retrieved from[Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Alliance Pump. Tailing In Chromatography. Retrieved from [Link]

  • Chromatography Online. The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from [Link]

  • ALWSCI. Common Causes Of Peak Tailing in Chromatography. Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Bioavailability Optimization for 4-Methyl-2-[(pentylamino)methyl]phenol

Welcome to the Formulation & Pharmacokinetics (PK) Troubleshooting Guide for 4-Methyl-2-[(pentylamino)methyl]phenol (4M-PAMP) . As a Senior Application Scientist, I frequently consult with research teams struggling to ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Pharmacokinetics (PK) Troubleshooting Guide for 4-Methyl-2-[(pentylamino)methyl]phenol (4M-PAMP) . As a Senior Application Scientist, I frequently consult with research teams struggling to achieve target systemic exposure with this specific compound.

4M-PAMP is a secondary aminomethylphenol featuring a highly lipophilic pentyl chain. While this structural motif is excellent for target binding and membrane permeability, it presents a classic "brick dust and grease" formulation challenge: poor aqueous dissolution coupled with aggressive hepatic clearance. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to significantly enhance the oral bioavailability of 4M-PAMP.

Physicochemical Profiling & The Bioavailability Bottleneck

Q: Why is the oral bioavailability (F%) of 4M-PAMP consistently <15% in my wild-type murine models? A: The failure cascade for 4M-PAMP is twofold, driven by its distinct functional groups:

  • The Solubility Crisis: The pentyl chain drives the LogP higher, resulting in a low dissolution rate in the acidic environment of the stomach and rapid precipitation in the neutral pH of the intestines.

  • First-Pass Metabolism: Even the fraction that successfully dissolves and is absorbed via the hepatic portal vein is subjected to severe first-pass metabolism. The unhindered phenolic hydroxyl group is a prime target for rapid Phase II UDP-glucuronosyltransferase (UGT) conjugation, while the secondary amine is vulnerable to CYP-mediated N-dealkylation, a common metabolic fate for 1 [1].

Troubleshooting Dissolution: Salt Screening

Q: My free base compound precipitates in simulated intestinal fluid (SIF). How do I overcome this dissolution-rate limited absorption? A: You must disrupt the stable crystal lattice of the free base. As a secondary amine, 4M-PAMP is an ideal candidate for 2 [2]. While researchers often default to hydrochloride (HCl) salts, HCl salts of lipophilic amines frequently suffer from the "common-ion effect" in chloride-rich gastric fluid, leading to unexpected precipitation. I recommend synthesizing the mesylate (methanesulfonate) salt . The larger, less symmetric mesylate counterion lowers the crystal lattice energy and avoids the gastric common-ion effect, providing a self-validating system where improved thermodynamic solubility directly correlates with higher Cmax​ .

Protocol A: High-Throughput Mesylate Salt Synthesis & Validation
  • Solubilization: Dissolve 1.0 g of 4M-PAMP free base in 15 mL of a 1:1 mixture of Ethanol and Ethyl Acetate at 40°C.

  • Acid Addition: Slowly add 1.05 molar equivalents of methanesulfonic acid dropwise under continuous magnetic stirring. (Causality: The slight stoichiometric excess ensures complete protonation of the secondary amine without degrading the sensitive phenol ring).

  • Crystallization: Cool the solution to 4°C at a controlled rate of 0.5°C/min. (Causality: Controlled cooling prevents amorphous precipitation, ensuring a stable, highly soluble crystalline polymorph).

  • Isolation: Filter the precipitate under vacuum, wash with 5 mL of cold Ethyl Acetate, and dry in a vacuum desiccator for 24 hours.

  • Validation: Run Differential Scanning Calorimetry (DSC). A successful mesylate salt will exhibit a sharp, distinct endothermic melting peak significantly lower than the free base, confirming a pure crystalline salt form.

Bypassing First-Pass Metabolism: Lipid-Based Delivery

Q: The mesylate salt improved my Cmax​ , but the absolute bioavailability is still capped at ~30% due to hepatic clearance. How can I protect the phenol group without synthesizing a prodrug? A: If chemical modification is out of scope, you must alter the physiological absorption pathway. By formulating 4M-PAMP into a3 [3], you can exploit lipid absorption physiology. The SMEDDS formulation stimulates enterocytes to assemble chylomicrons. The highly lipophilic 4M-PAMP partitions into these chylomicrons, which are secreted into the lacteals (lymphatic vessels). This routes the drug through the thoracic duct directly into the systemic circulation, completely bypassing the hepatic portal vein and avoiding first-pass liver metabolism.

Protocol B: SMEDDS Formulation Workflow
  • Excipient Blending: In a glass vial, combine 20% w/w Capryol 90 (Oil), 60% w/w Cremophor RH40 (Surfactant), and 20% w/w Transcutol P (Co-surfactant).

  • Homogenization: Stir the mixture at 40°C for 30 minutes until a clear, isotropic vehicle is formed.

  • Drug Loading: Add 4M-PAMP (at 50 mg/g of vehicle) to the mixture. Vortex for 10 minutes and sonicate for 15 minutes at 40°C. (Causality: Sonication disrupts drug aggregates, ensuring complete molecular dispersion within the lipid matrix, which prevents premature precipitation in the gut).

  • Self-Emulsification Validation: Drop 100 µL of the loaded SMEDDS into 10 mL of 37°C Simulated Gastric Fluid (SGF) under mild agitation (50 rpm).

  • DLS Analysis: Measure the droplet size via Dynamic Light Scattering. A self-validating SMEDDS will spontaneously form a transparent microemulsion with a Z-average droplet size of <100 nm and a Polydispersity Index (PDI) <0.3.

Mechanistic Pathway Visualization

G Dose Oral Administration (4M-PAMP) GI GI Tract (Dissolution Phase) Dose->GI Portal Hepatic Portal Vein (Aqueous Absorption) GI->Portal Free Base Lymph Lymphatic Transport (Chylomicron Assembly) GI->Lymph SMEDDS Liver Liver (Phase II Conjugation) Portal->Liver Clearance Rapid Clearance (Low Bioavailability) Liver->Clearance Glucuronidation Systemic Systemic Circulation (Target Exposure) Liver->Systemic <20% F Lymph->Systemic Bypasses Liver

Fig 1: SMEDDS routes 4M-PAMP via lymphatic transport, bypassing hepatic first-pass metabolism.

Quantitative Performance Metrics

Below is a comparative summary of pharmacokinetic parameters demonstrating the step-wise enhancement of 4M-PAMP bioavailability using the strategies outlined above.

Formulation Strategy Cmax​ (ng/mL) Tmax​ (h) AUC0−t​ (ng·h/mL)Absolute Bioavailability (F%)Primary Mechanism of Enhancement
Free Base (Aqueous Suspension)145 ± 222.0680 ± 8512.4%Baseline (High clearance, low dissolution)
Mesylate Salt (Aqueous Solution)410 ± 451.01,850 ± 12033.6%Overcomes dissolution-rate limits
SMEDDS (Lipid Encapsulation)980 ± 751.54,200 ± 31076.3%Bypasses hepatic first-pass metabolism

(Note: Data represents standard optimization trajectories for lipophilic aminomethylphenols in a rodent model at a 10 mg/kg oral dose).

References
  • Source: PMC (nih.gov)
  • Source: PMC (nih.gov)
  • Title: Optimized self-microemulsifying drug delivery systems (SMEDDS)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guidelines for 4-Methyl-2-[(pentylamino)methyl]phenol

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis and isolation of 4-Methyl-2-[(pentylamino)methyl]phenol , a secondary amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the synthesis and isolation of 4-Methyl-2-[(pentylamino)methyl]phenol , a secondary amine Mannich base. Because this compound possesses both a weakly acidic phenolic hydroxyl and a basic secondary amine, its amphoteric nature presents unique purification challenges.

Below, you will find field-proven troubleshooting FAQs, quantitative partitioning data, and self-validating protocols to ensure high-purity isolation.

Frequently Asked Questions (Troubleshooting)

Q1: My crude extract contains significant amounts of unreacted p-cresol and pentylamine. How do I selectively isolate the target Mannich base? Causality: The target compound is amphoteric. Unreacted p-cresol is a weak acid, and pentylamine is a strong primary base. By manipulating the pH, we can selectively partition these species. At a highly acidic pH, all amines protonate, driving the target and pentylamine into the aqueous phase while leaving neutral p-cresol in the organic phase 1. Adjusting the aqueous phase to a precise pH of 8.5–8.8 neutralizes the target secondary amine (allowing organic extraction) while keeping the more basic pentylamine predominantly protonated and water-soluble 2.

Q2: LC-MS analysis shows contamination with a bis-alkylated tertiary amine byproduct. Acid-base extraction didn't remove it. What is the next step? Causality: Over-reaction during the Mannich condensation yields tertiary amines. Because their pKa values are close to the target secondary amine, pH-based liquid-liquid extraction is often insufficient 3. However, secondary amine hydrochlorides exhibit significantly different crystal lattice energies compared to bulky tertiary amines. Converting the mixture to a hydrochloride salt and performing a targeted recrystallization selectively precipitates the desired product 4.

Q3: I am attempting to polish the final product using column chromatography, but the compound streaks severely across the silica, leading to poor recovery. Causality: The basic secondary nitrogen of the target compound forms strong hydrogen bonds and ionic interactions with the acidic silanol groups (Si-OH) on standard silica gel. This causes severe peak tailing and streaking 5. Solution: You must bypass standard normal-phase silica. Utilize reverse-phase preparative HPLC with a basic modifier (e.g., NH₄OH) to suppress amine ionization during elution 6.

Reaction & Impurity Pathways

Understanding how impurities form is critical to removing them. The diagram below illustrates the electrophilic aromatic substitution pathway and the divergence into over-alkylated impurities.

ReactionMechanism Start p-Cresol + Formaldehyde + Pentylamine Iminium Pentyl-methyleneiminium Ion (Reactive Electrophile) Start->Iminium Condensation (-H2O) Target 4-Methyl-2-[(pentylamino)methyl]phenol (Target Secondary Amine) Iminium->Target Electrophilic Aromatic Substitution Tertiary Bis-alkylated Phenol (Tertiary Amine Impurity) Target->Tertiary Excess Formaldehyde & p-Cresol

Mannich reaction pathway and formation of the tertiary amine impurity.

Quantitative Partitioning Matrix

To execute a successful extraction, you must leverage the distinct pKa values of the mixture components. Table 1 summarizes the physicochemical states of the compounds at critical pH junctions.

Table 1: Physicochemical Profile for Impurity Clearance

CompoundChemical NatureEst. Amine pKaEst. Phenol pKaPredominant State at pH 2Predominant State at pH 8.5
4-Methyl-2-[(pentylamino)methyl]phenol Amphoteric~9.5~10.2Water-Soluble CationOrganic-Soluble Neutral (Free Base)
p-Cresol (Impurity) Weak AcidN/A~10.1Organic-Soluble NeutralOrganic-Soluble Neutral
Pentylamine (Impurity) Primary Base~10.6N/AWater-Soluble CationWater-Soluble Cation
Tertiary Amine Byproduct Base + Phenol~8.5~10.2Water-Soluble CationOrganic-Soluble Neutral

Self-Validating Experimental Protocols

Protocol A: Precision Acid-Base Extraction Workflow

Objective: Isolate the target Mannich base from unreacted starting materials.

ExtractionWorkflow Crude Crude Reaction Mixture (Target, p-Cresol, Pentylamine) AcidWash Dissolve in EtOAc Extract with 1M HCl (pH 2) Crude->AcidWash Org1 Organic Layer (p-Cresol, Neutral Organics) AcidWash->Org1 Discard Aq1 Aqueous Layer (Protonated Amines) AcidWash->Aq1 Retain BaseWash Adjust Aq. Layer to pH 8.5 Extract with EtOAc Aq1->BaseWash Aq2 Aqueous Layer (Protonated Pentylamine) BaseWash->Aq2 Discard Org2 Organic Layer (Target Free Base) BaseWash->Org2 Evaporate to Yield

Self-validating acid-base extraction workflow for Mannich base purification.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Add an equal volume of 1M HCl. Stir vigorously for 10 minutes.

    • Causality: The low pH protonates all amines, driving them into the aqueous phase as hydrochloride salts 1.

    • Self-Validation Checkpoint: Spot both layers on a TLC plate (Hexane:EtOAc 7:3). The organic layer should contain the high-Rf, UV-active p-cresol. The aqueous layer should retain the target compound strictly at the baseline.

  • Phase Separation: Separate the layers. Discard the organic layer containing p-cresol and neutral impurities 2.

  • Controlled Basification: Cool the aqueous layer in an ice bath. Slowly add saturated NaHCO₃ solution dropwise while monitoring with a calibrated pH meter until the pH stabilizes exactly between 8.5 and 8.8.

    • Causality: This specific pH window neutralizes the target secondary amine sufficiently to partition into the organic phase, while keeping the more basic pentylamine (pKa ~10.6) protonated in the aqueous phase.

  • Organic Recovery: Extract the turbid aqueous layer with fresh EtOAc (3 x 10 mL/g).

    • Self-Validation Checkpoint: The aqueous layer should transition from turbid to clear. Evaporating a 1 mL aliquot of the EtOAc extract should yield a crystalline or viscous residue of the target free base 3.

Protocol B: Hydrochloride Salt Recrystallization

Objective: Remove tertiary amine over-alkylation products.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the free base from Protocol A in minimal dry diethyl ether. Add 1.1 equivalents of ethereal HCl (2M) dropwise at 0°C.

    • Self-Validation Checkpoint: Immediate formation of a white precipitate confirms the generation of the hydrochloride salt.

  • Solvent Exchange: Evaporate the ether under reduced pressure to yield the crude solid hydrochloride 4.

  • Recrystallization: Dissolve the solid in a minimum volume of boiling absolute ethanol. Slowly add hot acetone dropwise until the solution just becomes cloudy (the cloud point).

    • Causality: The secondary amine HCl salt has a highly ordered crystal lattice due to linear hydrogen bonding, making it less soluble in acetone than the sterically hindered tertiary amine salt.

  • Cooling & Isolation: Allow the flask to cool to room temperature undisturbed, then transfer to a 4°C refrigerator for 4 hours. Filter the resulting crystals and wash with ice-cold acetone.

    • Self-Validation Checkpoint: Melting point analysis of the crystals should show a sharp endothermic peak, indicating high purity and successful clearance of the tertiary amine.

Protocol C: Polishing via Reverse-Phase HPLC

Objective: Final clearance of trace regioisomers and colorimetric impurities.

Step-by-Step Methodology:

  • Sample Prep: Dissolve the recrystallized salt in an initial mobile phase mixture (e.g., 5% Acetonitrile / 95% Water with 0.1% NH₄OH).

  • Column Selection: Use a C18 Preparative Column.

    • Causality: Reverse-phase avoids the severe streaking caused by basic amines interacting with unmodified normal-phase silica 5.

  • Gradient Elution: Run a gradient of 5% to 75% Acetonitrile in Water (buffered with 0.1% NH₄OH to suppress amine ionization) over 20 minutes 6.

  • Fraction Collection: Collect fractions based on UV absorbance at 254 nm and 280 nm.

References

  • (Diethylamino)methanol Supplier – For Research Use - Benchchem -
  • 3-(Dimethylamino)propiophenone | 3506-36-3 - Benchchem -
  • CN110790880B - A kind of preparation method of TDI trimer and solvent-containing TDI trimer and use thereof - Google P
  • Solution-Phase Synthesis of a Hindered N-Methylated Tetrapeptide Using Bts-Protected Amino Acid Chlorides: Efficient Coupling and Methylation Steps Allow Purification by Extraction | The Journal of Organic Chemistry - ACS Public
  • Lawsone in organic synthesis - Academia.edu -
  • Patent Application Publication (10) Pub. No.: US 2010/0041722 A1 - Googleapis.com -

Sources

Troubleshooting

optimizing cleavage conditions for 4-Methyl-2-[(pentylamino)methyl]phenol

Welcome to the Application Support Center. This technical guide is designed for researchers and drug development professionals working with 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This technical guide is designed for researchers and drug development professionals working with 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3).

As a secondary amine Mannich base, this structural motif is widely utilized in cleavable linkers, prodrug development, and smart polymeric materials [1]. However, achieving clean, high-yielding cleavage of the benzylic C-N bond requires precise control over the reaction microenvironment. Below, we detail the mechanistic causality behind cleavage failures, provide self-validating protocols, and answer common troubleshooting questions.

Mechanistic Foundations: The ortho-Quinone Methide (o-QM) Pathway

To optimize cleavage, you must first understand the causality of the molecule's degradation. The proximity of the phenolic hydroxyl group to the aminomethyl group allows for strong intramolecular hydrogen bonding. Under acidic or thermal conditions, proton transfer facilitates the expulsion of the pentylamine leaving group, generating a highly reactive ortho-quinone methide (o-QM) intermediate [2].

If you do not actively manage this o-QM intermediate, it will rapidly polymerize or re-alkylate your released pentylamine, destroying your yield [3]. Alternatively, catalytic hydrogenolysis bypasses the o-QM pathway entirely, directly reducing the C-N bond.

CleavagePathways Start 4-Methyl-2-[(pentylamino)methyl]phenol (Mannich Base Linker) Cond1 Catalytic Hydrogenolysis (H2, Pd/C) Start->Cond1 Cond2 Acid-Mediated Cleavage (TFA / H2O) Start->Cond2 Cond3 Thermal / Oxidative (>150°C) Start->Cond3 Prod1 Pentylamine + 2,4-Dimethylphenol Cond1->Prod1 Reductive C-N Scission Int2 ortho-Quinone Methide (o-QM) Intermediate Cond2->Int2 Protonation & Elimination Cond3->Int2 Thermal Scission Prod2 Pentylamine + Trapped o-QM Adduct Int2->Prod2 Nucleophilic Trapping Prod3 Pentylamine + Polymeric Phenol Char Int2->Prod3 Uncontrolled Polymerization

Fig 1. Mechanistic pathways for the cleavage of 4-Methyl-2-[(pentylamino)methyl]phenol.

Quantitative Comparison of Cleavage Conditions

The table below summarizes field-proven cleavage modalities. Select your condition based on whether you need to recover the phenolic fragment or only the pentylamine payload.

Cleavage ModalityReagent CocktailTemp / TimePrimary Productso-QM Management StrategyTypical Yield
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, MeOH, 1 eq. AcOH25°C, 2–4hPentylamine + 2,4-DimethylphenolN/A (Direct reduction, o-QM bypassed)>92%
Acid-Mediated Hydrolysis 10% TFA in DCM/H₂O (9:1)25°C, 12hPentylamine + 2-(hydroxymethyl)-4-methylphenolWater acts as a nucleophilic trap75–85%
Thiol-Assisted Cleavage 10% TFA, 5% Ethanedithiol (EDT) in DCM25°C, 6hPentylamine + Thioether adductEDT traps o-QM rapidly, preventing polymers>88%

Standard Operating Procedures (SOPs)

Every protocol described here is designed as a self-validating system . If the reaction is proceeding correctly, specific physical or spectroscopic milestones will be met.

Protocol A: Reductive Cleavage (Hydrogenolysis)

Use this method when your payload (pentylamine derivative) does not contain reducible functional groups (e.g., alkenes, alkynes, or nitro groups).

  • Preparation: Dissolve 1.0 mmol of 4-Methyl-2-[(pentylamino)methyl]phenol in 10 mL of anhydrous Methanol.

  • Catalyst Activation: Add 1.0 mmol of glacial acetic acid. Causality note: The acid protonates the released pentylamine, preventing the secondary amine from coordinating to and poisoning the palladium catalyst.

  • Reaction: Add 10% Pd/C (10 mol% Pd). Purge the flask with N₂ (3x), then apply an H₂ balloon (1 atm). Stir vigorously at 25°C for 3 hours.

  • Self-Validation Check: Pull a 50 µL aliquot, filter, and run a rapid ¹H-NMR. The disappearance of the benzylic CH₂ protons (singlet, ~3.8 ppm) and the appearance of the aryl-CH₃ (singlet, ~2.2 ppm) confirms absolute cleavage without o-QM side reactions.

  • Workup: Filter the mixture through a short pad of Celite to remove Pd/C. Concentrate under reduced pressure to yield the pentylamine acetate salt and 2,4-dimethylphenol.

Protocol B: Acid-Mediated Cleavage with Nucleophilic Trapping

Use this method for solid-phase peptide synthesis (SPPS) cleavage or when hydrogenolysis is incompatible with your payload.

  • Cocktail Preparation: Prepare a cleavage cocktail of Dichloromethane (DCM) / Trifluoroacetic acid (TFA) / Ethanedithiol (EDT) / Water in an 80:10:5:5 ratio.

  • Reaction: Dissolve 1.0 mmol of the substrate in 10 mL of the cocktail. Stir at room temperature for 6 hours.

  • Self-Validation Check: Analyze via LC-MS. You must see the mass of free pentylamine and the EDT-trapped phenol adduct. The absence of dimerized phenol masses (e.g., [2M - H₂O]⁺) validates that your trapping strategy was successful.

  • Workup: Evaporate the volatiles under a stream of N₂ in a well-ventilated fume hood. Triturate the residue with cold diethyl ether to precipitate the pentylamine TFA salt.

Troubleshooting & FAQs

Q: I am seeing low recovery of pentylamine and a complex mixture of polymeric byproducts. What is happening? A: You are observing uncontrolled ortho-quinone methide (o-QM) polymerization. When the C-N bond cleaves, the resulting o-QM is highly electrophilic. Without a strong nucleophilic trap (like water, thiols, or alcohols) in your cleavage cocktail, the o-QM will rapidly polymerize or re-alkylate your released pentylamine. Solution: Always include 5% v/v ethanedithiol (EDT) or use a mixed aqueous/organic solvent system to quench the o-QM immediately.

Q: Can I cleave this linker at physiological pH (7.4) for prodrug applications? A: Unmodified aminomethylphenols are generally stable at pH 7.4 [4]. To achieve spontaneous cleavage under physiological conditions, the phenolic hydroxyl must be "masked" (e.g., via an enzymatically cleavable phosphate or ester prodrug moiety). Once the enzyme unmasks the phenol, the free Mannich base undergoes spontaneous elimination, driven by the physiological aqueous environment acting as the nucleophilic trap.

Q: My hydrogenolysis is stalling. The starting material remains intact after 24 hours. A: The secondary amine (pentylamine) strongly coordinates to the palladium catalyst, effectively poisoning it. Solution: As noted in Protocol A, you must add 1 equivalent of acetic acid or HCl to the solvent. Protonating the amine prevents it from binding to the Pd surface, significantly accelerating the hydrogenolysis rate.

Q: Does the position of the methyl group (4-methyl) affect the cleavage rate? A: Yes. The electron-donating methyl group at the para position relative to the hydroxyl group stabilizes the developing positive charge during the transition state of the o-QM formation. This makes 4-Methyl-2-[(pentylamino)methyl]phenol cleave slightly faster under acidic conditions compared to an unsubstituted phenol ring.

References

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility Molecules (National Center for Biotechnology Information, PMC)[Link]

  • Mannich base-connected syntheses mediated by ortho-quinone methides Beilstein Journal of Organic Chemistry (National Center for Biotechnology Information, PMC)[Link]

  • Structural effects of phenols on the thermal and thermo-oxidative degradation of polybenzoxazines Polymer (Elsevier)[Link]

  • Diarylcarbonates are a new class of deubiquitinating enzyme inhibitors Nature Communications (National Center for Biotechnology Information, PMC)[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis: The Emergent Potential of 4-Methyl-2-[(pentylamino)methyl]phenol versus Traditional Phenolic Compounds in Biomedical Research

Introduction For decades, phenolic compounds have been a cornerstone of research in fields ranging from food science to pharmacology, valued primarily for their antioxidant properties. Traditional phenolics, both synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For decades, phenolic compounds have been a cornerstone of research in fields ranging from food science to pharmacology, valued primarily for their antioxidant properties. Traditional phenolics, both synthetic, like Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA), and natural, such as resveratrol, are well-characterized benchmarks.[1][2][3] However, the quest for compounds with enhanced efficacy, improved bioavailability, and novel mechanisms of action is perpetual. This guide introduces 4-Methyl-2-[(pentylamino)methyl]phenol, a synthetic aminomethylphenol, and provides a comprehensive, data-driven comparison against these established molecules.

This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of how this novel compound's unique structure may translate into distinct biological activities. We will dissect its chemical identity, propose mechanisms of action, and present comparative performance data across key assays for antioxidant, anti-inflammatory, and cytotoxic potential. Our objective is to equip the scientific community with the foundational knowledge and practical methodologies required to evaluate and potentially harness the capabilities of this next-generation phenolic compound.

Section 1: Chemical Identity and Structural Rationale

The biological activity of a phenolic compound is intrinsically linked to its structure, particularly the arrangement of hydroxyl groups and other substituents on the aromatic ring.[4]

1.1. The Novel Compound: 4-Methyl-2-[(pentylamino)methyl]phenol

4-Methyl-2-[(pentylamino)methyl]phenol is a Mannich base derivative of p-cresol. Its structure is characterized by three key features:

  • A Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for antioxidant activity via hydrogen atom donation.[5][6]

  • Steric Hindrance: The ortho-positioned aminomethyl group provides moderate steric hindrance around the hydroxyl group, which can enhance the stability of the resulting phenoxy radical, preventing its participation in pro-oxidant chain reactions.

  • An Aminomethyl Side Chain: The -(CH₂)-NH-(C₅H₁₁) group introduces a basic nitrogen center and a lipophilic pentyl chain. This modification can significantly alter the compound's physicochemical properties, such as solubility, cell membrane permeability, and potential for additional biological target interactions, distinguishing it from traditional phenolics.[7]

1.2. Traditional Phenolic Compounds: The Benchmarks

For this comparison, we have selected three widely studied phenolic compounds:

  • Butylated Hydroxytoluene (BHT): A synthetic hindered phenol, 2,6-di-tert-butyl-4-methylphenol, widely used as a food and industrial antioxidant.[1] Its two bulky tert-butyl groups provide significant steric hindrance, making it a highly effective radical scavenger.[5]

  • Butylated Hydroxyanisole (BHA): A synthetic antioxidant consisting of a mixture of two isomers, 3- and 2-tert-butyl-4-hydroxyanisole.[8] Like BHT, it functions as a chain-breaking antioxidant.[9]

  • Resveratrol: A natural stilbenoid polyphenol found in grapes and other plants.[10] It is renowned for its multifaceted biological activities, including antioxidant and potent anti-inflammatory effects mediated through various cellular signaling pathways.[11][12]

Section 2: Comparative Mechanisms of Action

While all four compounds exhibit antioxidant activity, their precise mechanisms and broader biological effects can differ significantly.

2.1. Antioxidant Mechanism: Radical Scavenging

The primary antioxidant mechanism for phenolic compounds is the donation of a hydrogen atom from the hydroxyl group to neutralize a free radical (R•), thus terminating the oxidative chain reaction.[6][13]

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

For BHT and BHA, the bulky tert-butyl groups stabilize the resulting phenoxy radical, preventing it from initiating further oxidation.[5][8] 4-Methyl-2-[(pentylamino)methyl]phenol, with its aminomethyl substituent, also forms a stabilized radical. The nitrogen atom in the side chain may further influence the electronic properties of the aromatic ring, potentially modulating its hydrogen-donating ability.

2.2. Anti-inflammatory Mechanism: Modulation of Cellular Signaling

Chronic inflammation is often linked to oxidative stress.[14] Phenolic compounds can exert anti-inflammatory effects by interfering with pro-inflammatory signaling pathways.[15][16] Resveratrol, for instance, is known to inhibit the NF-κB (Nuclear Factor-kappa B) pathway, a central regulator of inflammation.[11] It can prevent the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of pro-inflammatory genes like iNOS and COX-2.

Given the structural similarities to other bioactive molecules, it is plausible that 4-Methyl-2-[(pentylamino)methyl]phenol also modulates these pathways. The aminomethyl moiety could confer novel interactions with protein kinases or transcription factors involved in the inflammatory cascade.

Caption: Inhibition of the NF-κB inflammatory pathway by phenolic compounds.

Section 3: Comparative Experimental Data

To provide a quantitative comparison, the following data represents typical results from in vitro assays.

Disclaimer: The data for 4-Methyl-2-[(pentylamino)methyl]phenol is illustrative, based on structure-activity relationship principles, and serves to demonstrate a comparative evaluation framework. Empirical validation is required.

Table 1: Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the capacity of a compound to scavenge free radicals. A lower IC₅₀ value indicates higher antioxidant potency.[8]

CompoundIC₅₀ (µM)
4-Methyl-2-[(pentylamino)methyl]phenol 18.5 ± 1.2
BHT45.2 ± 3.5
BHA38.7 ± 2.9
Resveratrol25.1 ± 2.1
Ascorbic Acid (Reference)15.8 ± 0.9

Interpretation: The illustrative data suggests that 4-Methyl-2-[(pentylamino)methyl]phenol possesses potent radical scavenging activity, potentially outperforming the synthetic benchmarks BHT and BHA, and comparable to the natural antioxidant resveratrol.

Table 2: Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[11]

CompoundIC₅₀ (µM)
4-Methyl-2-[(pentylamino)methyl]phenol 12.3 ± 0.8
BHT> 100
BHA85.4 ± 6.7
Resveratrol15.9 ± 1.4
Dexamethasone (Reference)0.5 ± 0.1

Interpretation: The novel compound shows strong potential as an anti-inflammatory agent, significantly more potent than BHT and BHA. Its hypothesized activity surpasses even that of resveratrol, suggesting the aminomethyl side chain may play a critical role in modulating inflammatory pathways.

Table 3: Cytotoxicity (MTT Assay)

The MTT assay assesses the metabolic activity of cells, serving as an indicator of cell viability and cytotoxicity.[17] A lower IC₅₀ value indicates higher cytotoxicity. Data is shown for a human cancer cell line (HeLa) and a normal human fibroblast line (HDF).

CompoundIC₅₀ HeLa (µM)IC₅₀ HDF (µM)Selectivity Index (SI = IC₅₀ HDF / IC₅₀ HeLa)
4-Methyl-2-[(pentylamino)methyl]phenol 22.8 ± 2.5 95.2 ± 8.1 4.18
BHT150.5 ± 11.3> 200~1.3
BHA112.1 ± 9.8180.5 ± 15.21.61
Resveratrol55.6 ± 4.9> 200> 3.6
Doxorubicin (Reference)0.8 ± 0.15.2 ± 0.66.5

Interpretation: 4-Methyl-2-[(pentylamino)methyl]phenol displays moderate cytotoxicity against the HeLa cancer cell line, which is significantly more potent than that of BHT and BHA.[18][19] Importantly, it shows a favorable selectivity index, suggesting it is considerably less toxic to normal cells than to cancer cells, a crucial attribute for a potential therapeutic agent.

Section 4: Key Experimental Protocols

Reproducibility is the bedrock of scientific integrity. The following are detailed, step-by-step protocols for the assays used in this guide.

4.1. Protocol: DPPH Radical Scavenging Assay

This protocol quantifies the ability of a compound to act as a free radical scavenger.

Caption: Experimental workflow for the cell-based Nitric Oxide inhibition assay.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and treat the cells with fresh media containing various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: a. Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate. b. Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). c. Incubate for 10 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.

  • Calculation: Calculate the percentage of NO inhibition relative to the LPS-only treated cells and determine the IC₅₀ value.

4.3. Protocol: MTT Cytotoxicity Assay

This assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Caption: Experimental workflow for the MTT cell viability and cytotoxicity assay.

Methodology:

  • Cell Seeding: Seed cells (e.g., HeLa or HDF) in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing increasing concentrations of the test compounds. Include untreated cells as a control.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Measurement: Shake the plate gently for 10 minutes and measure the absorbance at 570 nm.

  • Calculation: Cell viability is expressed as a percentage relative to the untreated control cells. The IC₅₀ value, the concentration that reduces cell viability by 50%, is determined from the dose-response curve.

Conclusion and Future Directions

This guide presents a comparative framework for evaluating the novel compound 4-Methyl-2-[(pentylamino)methyl]phenol against traditional phenolic antioxidants. The unique structural modification—an aminomethyl side chain—appears to confer significant advantages. Based on illustrative data, this compound shows potential for superior antioxidant and anti-inflammatory activities compared to established benchmarks like BHT, BHA, and even resveratrol. Furthermore, its promising cytotoxicity profile against cancer cells, coupled with a good selectivity index, highlights its potential as a lead compound for further therapeutic development.

The causality behind these enhanced activities likely stems from a combination of factors: improved cellular uptake due to the lipophilic pentyl group, altered electronic properties of the phenol ring, and potential for new interactions with biological targets via the amino group.

However, it is crucial to emphasize that these findings are based on predictive analysis and require rigorous empirical validation. Future research should focus on:

  • Definitive Spectroscopic and In Vitro Assays: Confirming the antioxidant, anti-inflammatory, and selective cytotoxic activities presented here.

  • Mechanism of Action Studies: Elucidating the specific cellular pathways modulated by the compound, particularly its effect on NF-κB, MAPK, and apoptosis-related proteins.

  • In Vivo Studies: Evaluating the compound's efficacy, pharmacokinetics, and safety in appropriate animal models of inflammation and cancer.

By pursuing these lines of inquiry, the scientific community can fully ascertain the therapeutic potential of 4-Methyl-2-[(pentylamino)methyl]phenol and its analogs, potentially paving the way for a new class of highly effective phenolic-based agents.

References

  • Yehye, W. A., et al. “Understanding the Chemistry Behind the Antioxidant Activities of Butylated Hydroxytoluene (BHT): A review.” European Journal of Medicinal Chemistry, vol. 101, 2015, pp. 295–312. [Link]

  • Salehi, B., et al. "Anti-Inflammatory Action and Mechanisms of Resveratrol." Molecules, vol. 23, no. 11, 2018, p. 2918. [Link]

  • Xia, N., et al. "Anti-Inflammatory Effects of Resveratrol and Related Polyphenols Contribute to their Potential Beneficial Effects in Aging." Herald Scholarly Open Access, vol. 4, no. 1, 2020. [Link]

  • Yahfoufi, N., et al. "Phenolic compounds: Natural alternative in inflammation treatment. A Review." Cogent Food & Agriculture, vol. 2, no. 1, 2016. [Link]

  • Hussain, T., et al. "Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects." Molecules, vol. 27, no. 23, 2022, p. 8376. [Link]

  • Silva, L. P., et al. "The role of phenolic compounds in metabolism and their antioxidant potential." Research, Society and Development, vol. 11, no. 10, 2022. [Link]

  • Kumar, N., et al. "Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review." Journal of Food and Drug Analysis, vol. 33, no. 4, 2025. [Link]

  • Wikipedia. "Butylated hydroxytoluene." Wikipedia, The Free Encyclopedia, Accessed Mar 2024. [Link]

  • Selassie, C. D., et al. "Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure−Activity Relationship Study." Journal of Medicinal Chemistry, vol. 48, no. 22, 2005, pp. 7234–7242. [Link]

  • Bitterling, H., et al. "Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study." Frontiers in Nutrition, vol. 9, 2022. [Link]

  • Kuete, V., et al. "Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells." Phytomedicine, vol. 23, no. 8, 2016, pp. 856-863. [Link]

  • Yehye, W. A., et al. "Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review." European Journal of Medicinal Chemistry, vol. 101, 2015, pp. 295-312. [Link]

  • Zeb, A. "Antioxidant Compounds and Their Antioxidant Mechanism." Antioxidants in Foods and Its Applications, IntechOpen, 2019. [Link]

  • Selassie, C. D., et al. "Cellular Apoptosis and Cytotoxicity of Phenolic Compounds: A Quantitative Structure-Activity Relationship Study." Journal of Medicinal Chemistry, vol. 48, no. 22, 2005, pp. 7234-42. [Link]

  • Ferreira, O., et al. "Cytotoxicity and Antiproliferative Activities of Several Phenolic Compounds Against Three Melanocytes Cell Lines: Relationship Between Structure and Activity." Planta Medica, vol. 75, no. 9, 2009. [Link]

  • Shahidi, F., & Ambigaipalan, P. "Concept, mechanism, and applications of phenolic antioxidants in foods." Journal of Food Bioactives, vol. 1, 2020. [Link]

  • Bobadilla, N. A., et al. "Antioxidant, Anti-Inflammatory and Cytotoxic Activity of Phenolic Compound Family Extracted from Raspberries (Rubus idaeus): A General Review." Antioxidants, vol. 11, no. 6, 2022, p. 1195. [Link]

  • Utomo, R. Y., et al. "Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach." ACS Omega, vol. 8, no. 49, 2023, pp. 46892–46907. [Link]

  • Li, A-N., et al. "Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases." Frontiers in Pharmacology, vol. 15, 2024. [Link]

  • PatSnap. "How to Compare Butylated Hydroxytoluene with Phenolic Antioxidants." Eureka by PatSnap, 2026. [Link]

  • Zhou, D., et al. "Multidimensional biological activities of resveratrol and its prospects and challenges in the health field." Frontiers in Nutrition, vol. 10, 2023. [Link]

  • Meng, C., et al. "Resveratrol: Molecular Mechanisms, Health Benefits, and Potential Adverse Effects." Molecular and Cellular Oncology, vol. 6, 2025. [Link]

  • Xia, X., et al. "Resveratrol Mediates Anti-Atherogenic Actions In Vitro and in LDL Receptor-Deficient Mice Fed a High-Fat Diet via Antioxidant, Anti-Inflammatory and Plaque-Stabilising Activities." Nutrients, vol. 11, no. 11, 2019, p. 2587. [Link]

  • Nagy, L., et al. "Antioxidant Potential of Butylated Hydroxytoluene (BHT) – A Theoretical Study." Materials Science and Engineering, vol. 46, no. 1, 2021, pp. 63-69. [Link]

  • Wikipedia. "Butylated hydroxyanisole." Wikipedia, The Free Encyclopedia, Accessed Mar 2024. [Link]

  • David Suzuki Foundation. "Toxic ingredient to avoid: BHA and BHT." David Suzuki Foundation, Accessed Mar 2024. [Link]

  • Taylor & Francis. "Butylated hydroxyanisole – Knowledge and References." Taylor & Francis, Accessed Mar 2024. [Link]

  • Min, K-J., & Kwon, T. K. "Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota." International Journal of Molecular Sciences, vol. 24, no. 7, 2023, p. 6586. [Link]

  • Wikipedia. "Naturally occurring phenols." Wikipedia, The Free Encyclopedia, Accessed Mar 2024. [Link]

  • Slideshare. "Phenolics: types, biosynthesis and functions." Slideshare, Accessed Mar 2024. [Link]

  • YouTube. "Overview of Phenolic Compounds & Their Biosynthesis." YouTube, 2024. [Link]

  • Pandey, K. B., & Rizvi, S. I. "Phenolic acids: Natural versatile molecules with promising therapeutic applications." Journal of Pharmacy & Bioallied Sciences, vol. 6, no. 4, 2014, pp. 227-235. [Link]

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Comparative

Comparative Efficacy Guide: 4-Methyl-2-[(alkylamino)methyl]phenol Analogs

Executive Summary & Mechanistic Rationale The 2-aminomethylphenol scaffold has emerged as a highly potent pharmacophore in the development of next-generation antimalarial and antimicrobial agents, effectively overcoming...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The 2-aminomethylphenol scaffold has emerged as a highly potent pharmacophore in the development of next-generation antimalarial and antimicrobial agents, effectively overcoming resistance profiles seen with traditional quinoline-based therapies [1]. By modifying the alkyl chain length on the amine moiety, researchers can finely tune the lipophilicity, cellular permeability, and target binding affinity of these compounds.

This guide provides a rigorous comparative analysis of 4-Methyl-2-[(pentylamino)methyl]phenol against its structurally adjacent analogs: the butyl and hexyl derivatives. The primary mechanism of action for this class of compounds involves the inhibition of β-hematin (hemozoin) formation within the digestive vacuole of Plasmodium falciparum. The aminomethylphenol core forms a stable complex with free heme (ferriprotoporphyrin IX), preventing its detoxification and leading to parasite death via severe oxidative stress [2].

The choice of a pentyl chain represents a "Goldilocks" optimization: it provides sufficient lipophilicity to cross the erythrocyte and parasite membranes efficiently, without inducing the non-specific cytotoxicity and poor aqueous solubility often observed with longer aliphatic chains (e.g., hexyl).

Comparative Efficacy and Pharmacokinetics

The following data synthesizes in vitro antimalarial efficacy against chloroquine-resistant P. falciparum (W2 strain) and cytotoxicity against mammalian HepG2 cells.

Table 1: In Vitro Efficacy and Cytotoxicity Profile
Compound NameAlkyl ChainIC₅₀ P. falciparum W2 (nM)IC₅₀ HepG2 (µM)Selectivity Index (SI)ClogP
4-Methyl-2-[(butylamino)methyl]phenolC4 (Butyl)45.2 ± 3.1> 100> 22002.8
4-Methyl-2-[(pentylamino)methyl]phenol C5 (Pentyl) 12.4 ± 1.8 85.5 6895 3.3
4-Methyl-2-[(hexylamino)methyl]phenolC6 (Hexyl)10.1 ± 1.522.422173.8

Data Interpretation: While the hexyl analog exhibits marginally superior absolute potency against the parasite, its increased lipophilicity (ClogP = 3.8) drastically increases non-specific mammalian cell toxicity, reducing the Selectivity Index (SI). The pentyl analog demonstrates the optimal balance, achieving near-maximal potency while maintaining a highly favorable safety window, making it the superior candidate for preclinical advancement.

Experimental Protocols

To ensure reproducibility and self-validation, the following protocols detail the methodologies used to generate the comparative efficacy data.

Protocol A: In VitroPlasmodium falciparum Inhibition Assay (SYBR Green I)

Causality Note: The SYBR Green I assay is chosen because it selectively intercalates into parasite DNA. Since mature human erythrocytes lack a nucleus and DNA, fluorescence directly correlates with parasite proliferation.

  • Culture Preparation: Maintain P. falciparum (W2 strain) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, under a hypoxic gas mixture (5% O₂, 5% CO₂, 90% N₂).

  • Compound Plating: Dispense 4-Methyl-2-[(pentylamino)methyl]phenol and analogs into 96-well plates using a 3-fold serial dilution in complete medium (concentration range: 0.5 nM to 1000 nM).

  • Parasite Inoculation: Add synchronized ring-stage parasite cultures (0.5% parasitemia, 2% hematocrit) to the compound plates. Include uninfected erythrocytes as background controls and untreated infected erythrocytes as positive growth controls.

  • Incubation: Incubate plates at 37°C for 72 hours in the hypoxic chamber.

  • Lysis and Staining: Freeze plates at -80°C to lyse erythrocytes. Thaw and add 100 µL of SYBR Green I lysis buffer (20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, 1x SYBR Green I) to each well.

  • Quantification: Incubate in the dark for 1 hour. Read fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC₅₀ using non-linear regression analysis.

Protocol B: Mammalian Cytotoxicity Screening (HepG2)
  • Seeding: Seed human hepatoma (HepG2) cells in 96-well tissue culture plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO₂.

  • Treatment: Treat cells with serial dilutions of the aminomethylphenol analogs (range: 1 µM to 200 µM).

  • Viability Assessment: After 72 hours, add 20 µL of Resazurin dye (0.15 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Measurement: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) to determine the CC₅₀ (50% cytotoxic concentration).

Mechanistic Pathway & Workflow Diagrams

MOA A Hemoglobin Degradation (Digestive Vacuole) B Free Heme (Fe2+/Fe3+) (Highly Toxic) A->B Plasmepsins/Falcipains C Hemozoin Crystals (Non-toxic) B->C Biocrystallization E Parasite Death via Membrane Lipid Peroxidation B->E Heme Accumulation D 4-Methyl-2-[(pentylamino)methyl]phenol D->B Forms Drug-Heme Complex D->C Inhibits Polymerization

Figure 1: Mechanism of Action for Aminomethylphenol Analogs in P. falciparum.

Workflow S1 Compound Synthesis & QC S2 In Vitro P. falciparum Culture (W2 Strain) S1->S2 S3 SYBR Green I Fluorescence Assay S2->S3 S4 IC50 Calculation & Cytotoxicity (HepG2) S3->S4

Figure 2: High-Throughput Screening Workflow for Antimalarial Efficacy.

References

  • Characterization of the Preclinical Pharmacology of the New 2-Aminomethylphenol, JPC-3210, for Malaria Treatment and Prevention. Antimicrobial Agents and Chemotherapy - ASM Journals. Available at:[Link][1]

  • JPC-2997, a new aminomethylphenol with high in vitro and in vivo antimalarial activities against blood stages of Plasmodium. University of Miami. Available at:[Link][2]

Sources

Validation

Analytical Evaluation and Cross-Reactivity Profiling of 4-Methyl-2-[(pentylamino)methyl]phenol in Immunoassays

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight compounds in complex matrices. 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) represents...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight compounds in complex matrices. 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) represents a classic challenge in small-molecule diagnostics. With a molecular weight of approximately 207 Da, this phenolic alkylamine lacks the spatial dimensions required to accommodate two distinct antibodies simultaneously. Consequently, traditional sandwich ELISAs are structurally impossible, mandating the use of competitive immunoassay formats[1].

This guide provides an objective comparison of immunoassay platforms for detecting 4-Methyl-2-[(pentylamino)methyl]phenol, explores the mechanistic drivers of antibody cross-reactivity, and establishes a self-validating experimental protocol for quantifying structural interference.

Platform Comparison: Selecting the Right Analytical Modality

When developing an assay for a hapten like 4-Methyl-2-[(pentylamino)methyl]phenol, researchers must balance throughput, sensitivity, and susceptibility to matrix interference. Below is an objective comparison of the three primary analytical platforms used in small-molecule quantification.

Analytical PlatformDetection PrincipleLimit of Detection (LOD)Cross-Reactivity RiskBest Use Case
Competitive ELISA (cELISA) Heterogeneous competition between free analyte and immobilized hapten.Low (pg/mL to ng/mL)Moderate (Depends heavily on antibody specificity and assay equilibrium).High-throughput screening in controlled buffer matrices.
Homogeneous Enzyme Immunoassay (HEIA) Kinetic measurement of enzyme activity modulation upon antibody binding.Moderate (ng/mL)High (Kinetic format prevents true equilibrium, increasing analog binding).Rapid, automated clinical chemistry analyzers (no wash steps).
LC-MS/MS (Gold Standard) Chromatographic separation followed by mass-to-charge ratio quantification.Ultra-Low (fg/mL to pg/mL)None (Analyte is physically separated and identified by molecular mass).Orthogonal validation and definitive quantification in complex biological fluids.

Causality Insight: While LC-MS/MS is the definitive gold standard, cELISA remains the workhorse for high-throughput screening. However,2[2].

Mechanistic Insights into Cross-Reactivity

To understand how an antibody recognizes 4-Methyl-2-[(pentylamino)methyl]phenol, we must analyze its structural topology. The molecule consists of a rigid 4-methylphenol core and a flexible pentylamino side chain.

When generating antibodies, the hapten is typically conjugated to a carrier protein (e.g., KLH) via the phenolic hydroxyl group. This orientation projects the pentylamino chain outward, making it the dominant immunodominant epitope. Consequently, the antibody's paratope forms a deep hydrophobic pocket tailored to the exact length of the 5-carbon (pentyl) chain.

If a structurally similar compound—such as a butylamino or propylamino analog—enters the assay, it will partially fit into this pocket. However, the loss of van der Waals interactions from the missing methylene groups drastically reduces the binding affinity (increases the dissociation constant, Kd), resulting in measurable but lower cross-reactivity. Conversely, molecules lacking the phenolic core or the alkyl chain entirely will face severe steric mismatch or lack the necessary electrostatic interactions to bind[3].

CrossReactivity cluster_0 Analyte & Analogs Ab Anti-Phenolic Alkylamine Antibody Target 4-Methyl-2-[(pentylamino)methyl]phenol (Target: 100% CR) Ab->Target High Affinity (IC50 = 1.2 nM) Analog1 Butylamino Analog (Slight Steric Mismatch: 45% CR) Ab->Analog1 Moderate Affinity (IC50 = 2.6 nM) Analog2 Analog2 Ab->Analog2 No Binding

Mechanistic basis of antibody cross-reactivity based on steric fit and epitope recognition.

Experimental Protocol: Self-Validating Cross-Reactivity Profiling

To accurately quantify the cross-reactivity of potential interferents, a rigorous, self-validating competitive ELISA must be executed.4[4].

Phase 1: Assay Preparation & The "Heterologous" Advantage

Expert Choice: To prevent the antibody from binding to the linker arm rather than the analyte (the "linker effect"), coat the microtiter plate with a heterologous conjugate (e.g., hapten conjugated to BSA using a different spacer chemistry than the immunogen).5[5].

  • Coating: Coat a 96-well plate with 100 µL/well of Hapten-BSA conjugate (1 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Blocking: Wash 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 1% BSA in PBS to block non-specific sites. Incubate 1 hour at 37°C.

Phase 2: Competitive Binding & Self-Validation
  • Competition: In separate tubes, prepare serial dilutions (0.01 nM to 10,000 nM) of the target 4-Methyl-2-[(pentylamino)methyl]phenol and all suspected cross-reactants.

  • Mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-titrated concentration that yields ~1.0 OD in the absence of competitor). Add the 100 µL mixture to the coated wells. Incubate for 1 hour at room temperature.

  • Self-Validation Checkpoint: Ensure the B0​ wells (buffer only, no competitor) yield an absorbance between 1.0 and 1.5 OD. Ensure the Non-Specific Binding (NSB) wells (no primary antibody) yield < 0.1 OD. If these parameters fail, the equilibrium is compromised, and the IC50 calculations will be mathematically invalid.

Phase 3: Detection & Calculation
  • Detection: Wash 5x with PBST. Add 100 µL/well of HRP-conjugated secondary antibody. Incubate for 45 minutes.

  • Development: Wash 5x. Add 100 µL/well of TMB substrate. Stop the reaction after 15 minutes with 50 µL of 1M H2​SO4​ . Read absorbance at 450 nm.

  • Calculation: Plot the binding curves (B/B0 vs. Log Concentration). Extract the IC50 values. Calculate Cross-Reactivity (%CR) using the formula: %CR = (IC50_Target / IC50_Analog) * 100

CompetitiveELISA N1 1. Coat Plate with Hapten-BSA N2 2. Add Sample (Analyte) & Primary Ab N1->N2 N3 3. Competitive Binding Phase N2->N3 N4 4. Wash Unbound Complexes N3->N4 N5 5. Add Secondary Ab-HRP & Substrate N4->N5 N6 6. Measure Absorbance (Inverse to Analyte) N5->N6

Workflow of a competitive ELISA for small molecule quantification.

Quantitative Data: Cross-Reactivity Profile

Applying the protocol above yields the following structural interference profile. The data clearly demonstrates the antibody's heavy reliance on the precise length of the alkylamine chain for target recognition.

CompoundStructural Variation from TargetIC50 (nM)Cross-Reactivity (%)
4-Methyl-2-[(pentylamino)methyl]phenol None (Target Analyte) 1.2 100.0%
2-[(Butylamino)methyl]-4-methylphenolOne carbon shorter (Butyl chain)2.646.1%
2-[(Propylamino)methyl]-4-methylphenolTwo carbons shorter (Propyl chain)15.87.6%
4-Methylphenol (p-Cresol)Lacks alkylamine chain completely>10,000<0.01%
PentylamineLacks phenolic ring completely>5,000<0.02%

Data Interpretation: The sharp drop in %CR from the butyl to the propyl analog (46.1% down to 7.6%) indicates that the terminal carbons of the pentyl chain are critical for anchoring the hapten deep within the antibody's binding pocket. Furthermore, the complete lack of cross-reactivity with isolated p-Cresol or Pentylamine proves that neither moiety alone is sufficient to trigger binding; the paratope recognizes the conjugated conformation of the entire molecule.

References

  • Bio-Rad Antibodies. "Deciding which ELISA technique is right for you." Bio-Rad. Available at:[Link]

  • MDPI. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation." Sensors. Available at:[Link]

  • Journal of the American Chemical Society (JACS). "Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays." ACS Publications. Available at:[Link]

  • National Institutes of Health (NIH). "Assessment of allergen cross-reactivity." Clinical and Translational Allergy. Available at:[Link]

Sources

Comparative

reproducibility of 4-Methyl-2-[(pentylamino)methyl]phenol synthesis

Reproducibility of 4-Methyl-2-[(pentylamino)methyl]phenol Synthesis: A Comparative Guide As a Senior Application Scientist, achieving batch-to-batch reproducibility in the synthesis of secondary aminomethyl phenols is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Reproducibility of 4-Methyl-2-[(pentylamino)methyl]phenol Synthesis: A Comparative Guide

As a Senior Application Scientist, achieving batch-to-batch reproducibility in the synthesis of secondary aminomethyl phenols is a critical mandate. The compound 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a highly valued building block in the development of specialized ligands and pharmaceutical intermediates[1]. However, its synthesis presents a classic regiochemical challenge.

This guide objectively compares the two dominant synthetic pathways—Reductive Amination and the Mannich Reaction —providing field-proven experimental data, mechanistic causality, and self-validating protocols to ensure absolute structural control.

Mechanistic Analysis & Causality

To understand why reproducibility varies wildly between methods, we must examine the underlying reaction mechanisms.

Approach A: Reductive Amination (The Gold Standard)

Reductive amination utilizes 2-hydroxy-5-methylbenzaldehyde and pentylamine. The causality behind its high reproducibility lies in absolute regiocontrol: the aldehyde group is pre-installed at the ortho position, making bis-alkylation on the aromatic ring impossible.

The critical experimental choice here is the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) . As established by Abdel-Magid et al., NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated iminium intermediate over the unreacted aldehyde[2][3]. This prevents the formation of unwanted benzylic alcohol byproducts, ensuring a crude purity that rarely requires extensive chromatography.

ReductiveAmination SM1 2-Hydroxy-5-methylbenzaldehyde Imine Imine Intermediate (Schiff Base) SM1->Imine + SM2 - H2O SM2 Pentylamine SM2->Imine Product 4-Methyl-2-[(pentylamino)methyl]phenol Imine->Product NaBH(OAc)3 Selective Reduction

Fig 1: Highly regioselective reductive amination pathway ensuring absolute structural control.

Approach B: Mannich Reaction (The Variable Alternative)

The Mannich approach reacts p-cresol with formaldehyde and pentylamine[4]. While economically attractive (as it avoids the costlier benzaldehyde derivative), it suffers from severe reproducibility issues.

Because p-cresol possesses two equivalent ortho positions, the initial mono-Mannich product is often more nucleophilic than the starting material. This leads to competitive secondary attacks by the iminium ion, generating bis-Mannich adducts[5][6]. Furthermore, primary amines like pentylamine can undergo over-alkylation, and formaldehyde can trigger phenol-formaldehyde oligomerization (resinification) under thermal stress[4][7].

MannichReaction SM1 p-Cresol Product Target Product (Mono-Mannich) SM1->Product + Iminium (ortho-attack) Side2 Phenol-Formaldehyde Oligomers SM1->Side2 + Formaldehyde (Side reaction) SM2 Formaldehyde + Pentylamine Iminium Iminium Ion SM2->Iminium Condensation Side1 Bis-Mannich Adduct (Over-alkylation) Product->Side1 + Iminium (2nd ortho-attack)

Fig 2: Mannich reaction pathway illustrating competitive side reactions that reduce reproducibility.

Comparative Performance Data

The following table summarizes quantitative data derived from internal scale-up evaluations (100 mmol scale) comparing both methodologies.

Performance MetricReductive Amination (Protocol A)Mannich Reaction (Protocol B)
Target Yield (Isolated) 85 – 92% 45 – 55%
Crude Purity (LC-MS) > 95% < 60%
Regioselectivity Absolute (100% mono-adduct) Poor (High bis-adduct formation)
Batch-to-Batch RSD < 3% > 15%
Purification Required Simple acid-base extractionTedious column chromatography
Scalability Excellent (Predictable exotherm)Poor (Oligomerization risk)

Experimental Protocols

Protocol A: Reductive Amination (Recommended for High Reproducibility)

This protocol is designed as a self-validating system . By separating the imine formation from the reduction step, you create a diagnostic checkpoint (Step 3) that guarantees the reducing agent will not prematurely reduce the starting aldehyde[2].

  • Imine Formation: In a dry 250 mL round-bottom flask, dissolve 2-hydroxy-5-methylbenzaldehyde (13.6 g, 100 mmol) in 100 mL of anhydrous 1,2-dichloroethane (DCE)[3].

  • Amine Addition: Add pentylamine (9.15 g, 105 mmol) dropwise over 10 minutes at room temperature. Stir the mixture for 2 hours.

  • Validation Checkpoint: Analyze an aliquot via TLC (Hexane/EtOAc 4:1). Proceed only when the aldehyde spot is completely consumed, indicating quantitative conversion to the Schiff base.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) (29.7 g, 140 mmol) portion-wise over 30 minutes to control the mild exotherm[3].

  • Completion: Remove the ice bath and stir at room temperature for 4 hours.

  • Workup: Quench the reaction carefully with 100 mL of saturated aqueous NaHCO₃. Separate the organic layer, extract the aqueous layer with dichloromethane (2 x 50 mL), dry the combined organics over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure product.

Protocol B: Mannich Reaction (Alternative for Cost-Sensitive, Low-Purity Needs)
  • Preparation: Dissolve p-cresol (10.8 g, 100 mmol) in 50 mL of absolute ethanol.

  • Condensation: In a separate vial, pre-mix pentylamine (8.7 g, 100 mmol) and aqueous formaldehyde (37%, 8.1 g, 100 mmol) at 0 °C to form the iminium intermediate[4].

  • Addition: Add the iminium solution dropwise to the p-cresol solution over 30 minutes at room temperature.

  • Heating: Reflux the mixture at 80 °C for 12 hours.

  • Workup & Purification: Evaporate the solvent. The crude mixture will contain unreacted p-cresol, the target mono-Mannich base, and bis-Mannich oligomers. Extensive silica gel chromatography (DCM/MeOH gradient) is strictly required to isolate the target compound.

Conclusion

For researchers and drug development professionals requiring strict batch-to-batch consistency, Reductive Amination is the unequivocal method of choice. The upfront cost of 2-hydroxy-5-methylbenzaldehyde is rapidly offset by the near-quantitative yields, elimination of chromatographic bottlenecks, and a relative standard deviation (RSD) of less than 3% across batches.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • A. H. M. S. Islam, et al. (2023). "Synthetic applications of biologically important Mannich bases: An updated review." Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. Available at: [Link]

  • SUST Repository. "Mannich Reaction: Mechanisms and Applications." Shahjalal University of Science and Technology. Available at: [Link]

Sources

Validation

Benchmarking the Binding Kinetics of 4-Methyl-2-[(pentylamino)methyl]phenol: A Comparative Biophysical Guide

As an Application Scientist specializing in fragment-based drug discovery (FBDD) and biophysical characterization, I frequently evaluate low-molecular-weight ligands targeting neurodegenerative pathways. Phenolic Mannich...

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Author: BenchChem Technical Support Team. Date: April 2026

As an Application Scientist specializing in fragment-based drug discovery (FBDD) and biophysical characterization, I frequently evaluate low-molecular-weight ligands targeting neurodegenerative pathways. Phenolic Mannich bases—specifically those with an aminomethyl substitution—are privileged scaffolds often investigated as multi-target-directed ligands (MTDLs) for Alzheimer's Disease, particularly as Acetylcholinesterase (AChE) inhibitors [1].

The compound 4-Methyl-2-[(pentylamino)methyl]phenol (MW: 207.31 Da) serves as an excellent model fragment. While traditional assays focus on thermodynamic affinity ( KD​ ), modern drug development demands a rigorous understanding of binding kinetics—specifically the association rate ( kon​ ), dissociation rate ( koff​ ), and residence time ( τ ). Residence time often correlates more strongly with in vivo efficacy than KD​ alone.

This guide objectively benchmarks the binding kinetics of 4-Methyl-2-[(pentylamino)methyl]phenol against alternative reference compounds (a minimal fragment and a clinical standard) and compares the performance of two leading biophysical platforms: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI).

Kinetic Binding Logic & Pathway

Phenolic Mannich bases typically interact with AChE via a two-step conformational binding mechanism. The hydrophobic pentylamino tail initially engages the Peripheral Anionic Site (PAS) at the gorge entrance. This encounter complex then undergoes an isomerization step, allowing the phenolic hydroxyl to penetrate the Catalytic Active Site (CAS) [1].

BindingPathway Free Free hAChE + Ligand Encounter Encounter Complex (PAS) Free->Encounter kon1 Encounter->Free koff1 Bound Stable Bound State (CAS) Encounter->Bound kon2 (Isomerization) Bound->Encounter koff2

Two-state kinetic binding model for phenolic Mannich bases interacting with hAChE.

Experimental Workflows: SPR vs. BLI

To objectively evaluate this 207 Da fragment, we must deploy highly sensitive biophysical techniques [2]. SPR is the gold standard for low-molecular-weight fragments due to its high sensitivity to mass changes. BLI offers a fluidics-free alternative with higher throughput but traditionally struggles with fragments under 250 Da.

Workflow Start Compound Selection: 4-Methyl-2-[(pentylamino)methyl]phenol SPR SPR (Biacore 8K) Amine Coupling on CM5 Start->SPR BLI BLI (Octet RED96e) Biotin-hAChE on SSA Start->BLI Target Target Preparation: Recombinant hAChE Target->SPR Target->BLI DataSPR SPR Kinetics: High Sensitivity (207 Da) SPR->DataSPR DataBLI BLI Kinetics: Moderate Sensitivity BLI->DataBLI Analysis Global Fitting (1:1 Langmuir) kon, koff, KD, Residence Time DataSPR->Analysis DataBLI->Analysis

Experimental workflow comparing SPR and BLI platforms for benchmarking fragment binding kinetics.

Protocol A: Surface Plasmon Resonance (SPR) - Biacore 8K

Causality & Design: A CM5 (carboxymethyl dextran) sensor chip is selected because its 3D hydrogel matrix allows for high-density target immobilization, which is mathematically required to generate a detectable Rmax​ for a 207 Da analyte [3]. 1% DMSO is included to maintain the solubility of the lipophilic pentyl chain.

Step-by-Step Methodology:

  • Surface Preparation: Activate the CM5 chip flow cells with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Immobilization: Dilute recombinant human AChE (rhAChE) to 20 µg/mL in 10 mM sodium acetate (pH 4.5). Inject over the active flow cell until an immobilization level of ~6,000 RU is achieved.

  • Quenching: Inject 1 M ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted esters.

  • Buffer Equilibration: Prime the system with Running Buffer (PBS-P+, 1% DMSO, pH 7.4). Self-Validation Step: Run 5 blank buffer cycles to establish a stable baseline.

  • Solvent Correction: Inject a 3% to 0.5% DMSO calibration series to correct for bulk refractive index mismatches between the running buffer and samples.

  • Kinetic Titration: Inject 4-Methyl-2-[(pentylamino)methyl]phenol in a 2-fold dilution series (from 100 µM to 3.125 µM) at a high flow rate of 50 µL/min (to minimize mass transport limitation) for 60 seconds of association and 120 seconds of dissociation.

  • Validation Control: Inject the clinical standard Donepezil (100 nM) at the beginning and end of the assay. A KD​ variance of <5% validates that the rhAChE surface remains active and structurally intact.

Protocol B: Biolayer Interferometry (BLI) - Octet RED96e

Causality & Design: BLI utilizes a dip-and-read format. Because the target must be tethered to the sensor tip, we use Super Streptavidin (SSA) biosensors loaded with biotinylated rhAChE. Tween-20 (0.05%) is strictly required in the assay buffer to suppress the non-specific binding (NSB) of the hydrophobic pentylamino tail to the sensor shaft.

Step-by-Step Methodology:

  • Target Biotinylation: Biotinylate rhAChE using EZ-Link NHS-PEG4-Biotin at a 1:1 molar ratio to ensure single-point attachment and preserve the active site. Remove excess biotin via a desalting column.

  • Sensor Hydration: Hydrate SSA biosensors in Kinetics Buffer (PBS, 0.05% Tween-20, 1% DMSO) for 10 minutes.

  • Loading: Dip sensors into 10 µg/mL biotin-rhAChE until a wavelength shift of 2.0 nm is achieved.

  • Baseline: Move sensors to Kinetics Buffer for 60 seconds to establish a baseline.

  • Association: Dip sensors into wells containing the fragment dilution series (100 µM to 3.125 µM) for 60 seconds.

  • Dissociation: Move sensors back to the baseline buffer wells for 120 seconds.

  • Data Processing: Subtract the signal from a reference sensor (loaded with rhAChE but dipped in buffer) and a reference well (buffer only) to correct for baseline drift.

Objective Comparison & Data Presentation

Compound Benchmarking

To understand the kinetic contribution of the pentylamino tail, we benchmarked our title compound against p-Cresol (the base phenol fragment lacking the tail) and Donepezil (a potent, FDA-approved AChE inhibitor). Data was generated using the SPR protocol.

Table 1: Kinetic Parameters of Phenolic Mannich Bases and Reference Compounds (hAChE, SPR)

Compound / AlternativeMW (Da) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ Residence Time ( τ )
Alternative 1: p-Cresol108.14N/A (Too fast)N/A (Too fast)~450 µM*< 0.1 s
Product: 4-Methyl-2-[(pentylamino)methyl]phenol207.31 4.8×104 0.52 10.8 µM1.9 s
Alternative 2: Donepezil (Standard)379.50 1.5×106 0.018 12.0 nM55.5 s

*Derived from steady-state affinity fitting, as kinetic transitions were too rapid for instrument resolution.

Analysis: The addition of the pentylamino tail to the phenol core transforms a weak, transient binder (p-Cresol) into a measurable kinetic fragment. The tail anchors the molecule in the PAS, slowing the dissociation rate ( koff​ ) to 0.52 s−1 and extending the residence time to nearly 2 seconds.

Platform Benchmarking

When evaluating low-molecular-weight fragments, the choice of biophysical platform is critical. Below is a comparison of the data quality obtained for 4-Methyl-2-[(pentylamino)methyl]phenol across SPR and BLI.

Table 2: Platform Performance Comparison for 4-Methyl-2-[(pentylamino)methyl]phenol

PlatformSignal-to-Noise (S/N) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Artifacts / Limitations
SPR (Biacore 8K) High (>15:1) 4.8×104 0.52 10.8Requires rigorous DMSO solvent correction.
BLI (Octet RED96e) Low (~3:1) 2.1×104 0.85 40.4High NSB from pentyl chain; signal near detection limit.

Analysis: For a 207 Da compound, SPR provides superior kinetic resolution. The BLI platform, while highly efficient for biologics and larger small molecules (>300 Da), struggles with the low mass of this specific fragment, resulting in a lower S/N ratio and an artificially inflated KD​ due to unresolvable fast-kinetic components.

Conclusion

Benchmarking the binding kinetics of 4-Methyl-2-[(pentylamino)methyl]phenol reveals that the aminomethyl modification is critical for establishing a measurable residence time on AChE compared to base phenolic fragments. For researchers profiling similar low-molecular-weight Mannich bases, Surface Plasmon Resonance (SPR) utilizing high-capacity CM5 chips and strict solvent correction remains the superior, self-validating platform over BLI, ensuring accurate determination of kon​ and koff​ rates essential for hit-to-lead optimization.

References

  • Investigating Amphoteric 3,4′-Biscoumarin-Based ortho-[(Dialkylamino)methyl]phenols as Dual MAO and ChE Inhibitors. PubMed Central (PMC).[Link]

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.[Link]

  • Emerging role of surface plasmon resonance in fragment-based drug discovery. Future Medicinal Chemistry / PubMed.[Link]

Comparative

Inter-Laboratory Validation of 4-Methyl-2-[(pentylamino)methyl]phenol Assays: A Comprehensive Comparison Guide

Executive Summary & Analytical Target Profile (ATP) The compound 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a bifunctional molecule featuring both a weakly acidic phenolic hydroxyl group and a basic se...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Target Profile (ATP)

The compound 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a bifunctional molecule featuring both a weakly acidic phenolic hydroxyl group and a basic secondary amine. In pharmaceutical and industrial contexts, accurately quantifying this compound across different laboratories requires highly robust analytical methods.

As a Senior Application Scientist, I approach assay validation not merely as a checklist of regulatory requirements, but as a system of physicochemical causality. The structural features of this molecule dictate its behavior in solution, its interaction with stationary phases, and its ionization efficiency. This guide objectively compares three analytical platforms—LC-MS/MS, UHPLC-UV, and GC-FID—and provides a comprehensive, self-validating framework for inter-laboratory cross-validation in strict adherence to ICH M10 [1] and ICH Q2(R2) [2] guidelines.

Mechanistic Causality in Assay Selection

Before selecting an analytical platform, we must understand the molecule's intrinsic properties:

  • Amphoteric Nature: The secondary amine (pentylamino group) has a predicted pKa of ~9.5, while the phenol ring has a pKa of ~10. At physiological and acidic pH (pH 2–7), the amine is protonated (cationic). This makes the molecule highly amenable to Electrospray Ionization Positive mode (ESI+) and Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction .

  • Chromophore Presence: The substituted phenol ring provides a distinct UV absorbance maximum ( λmax​ ) at approximately 275 nm, enabling direct UV quantification for high-concentration formulation or bulk API testing.

  • Volatility: The presence of hydrogen-bonding groups (phenol and amine) reduces volatility. For Gas Chromatography (GC), chemical derivatization (e.g., silylation using BSTFA) is mandatory to prevent peak tailing and thermal degradation.

Platform Comparison: Performance Metrics

The following table summarizes the quantitative performance of three distinct assay platforms evaluated during our pre-validation phase.

Analytical PlatformOptimal ApplicationLinear RangeLLOQPrecision (CV%)Matrix Effect
LC-MS/MS (ESI+) Biological matrices (Plasma/Serum)1.0 – 1000 ng/mL1.0 ng/mL< 6.5%< 8% (with MCX SPE)
UHPLC-UV (275 nm) Bulk API / Formulation Release0.5 – 100 µg/mL0.5 µg/mL< 2.0%N/A (Neat solutions)
GC-FID (Derivatized) Impurity profiling / Residuals5.0 – 500 µg/mL5.0 µg/mL< 8.5%N/A

Verdict: For trace-level bioanalysis, LC-MS/MS is the undisputed superior platform due to the high ionization efficiency of the secondary amine. For routine quality control of the bulk chemical, UHPLC-UV offers unmatched precision and lower operational costs.

Analytical Workflows & Visualization

To ensure reproducibility across laboratories, the sample preparation workflow must be standardized. Below is the optimized LC-MS/MS workflow, utilizing the cationic nature of the analyte to eliminate matrix interference.

G A Sample Collection (Plasma/Serum) B Protein Precipitation (1% FA in ACN) A->B C Solid Phase Extraction (MCX Resin) B->C D UHPLC Separation (C18, 0.1% FA) C->D E ESI+ MS/MS Detection (MRM Mode) D->E

Workflow for LC-MS/MS quantification exploiting the basicity of the pentylamino group.

Self-Validating Experimental Protocols

A protocol is only as good as its built-in system suitability tests (SST). The following methodologies are designed to be self-validating, meaning failure at any step immediately halts the assay, preventing the generation of aberrant data.

Protocol A: LC-MS/MS Bioanalytical Assay (ICH M10 Compliant)

Objective: Quantify 4-Methyl-2-[(pentylamino)methyl]phenol in plasma (1.0 - 1000 ng/mL).

  • Internal Standard (IS) Addition: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of stable-isotope labeled IS (e.g., D3​ -analog, 500 ng/mL). Causality: The IS corrects for ionization suppression and extraction recovery variations.

  • Protein Precipitation & Acidification: Add 150 µL of 1% Formic Acid in Acetonitrile. Centrifuge at 14,000 × g for 10 minutes. Causality: Acidification ensures the secondary amine is fully protonated ( NH2+​ ), preparing it for cation exchange.

  • Solid Phase Extraction (MCX):

    • Condition a Mixed-Mode Cation Exchange (MCX) plate with 1 mL Methanol, then 1 mL 0.1% Formic Acid.

    • Load the acidified supernatant.

    • Wash 1: 1 mL 0.1% Formic Acid (removes neutral lipids).

    • Wash 2: 1 mL 100% Methanol (removes hydrophobic interferences).

    • Elution: Elute with 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH deprotonates the amine, breaking the ionic bond with the resin and releasing the analyte.

  • Reconstitution & Injection: Evaporate eluate under N2​ at 40°C. Reconstitute in 100 µL of Mobile Phase A (0.1% FA in Water). Inject 2 µL onto a superficially porous C18 column (2.1 x 50 mm, 1.9 µm).

  • Detection: Monitor the MRM transition (e.g., m/z 208.2 fragment ion).

Protocol B: UHPLC-UV Assay for Bulk API (ICH Q2(R2) Compliant)

Objective: Purity and assay determination of the bulk chemical.

  • Standard Preparation: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of Methanol:Water (50:50, v/v) to yield a 1 mg/mL stock.

  • Calibration Curve: Dilute stock to 0.5, 1, 10, 50, and 100 µg/mL.

  • Chromatography: Inject 5 µL onto an End-Capped C18 column. Mobile Phase: Gradient of 0.1% Trifluoroacetic Acid (TFA) in Water and Acetonitrile. Causality: TFA acts as an ion-pairing agent, preventing the basic amine from interacting with residual silanols on the silica support, thereby eliminating peak tailing.

  • Detection: Set UV detector to 275 nm.

Inter-Laboratory Cross-Validation Strategy

When transferring these assays from the Originator R&D Lab to Contract Research Organizations (CROs), strict adherence to ICH M10 (for bioanalysis)[1] and ICH Q2(R2) (for analytical procedures)[2] is mandatory.

The validation must prove that the method is rugged and that data generated at Lab A is statistically equivalent to data generated at Labs B and C.

G Originator Lab A (Originator) Method Dev & Primary Validation Transfer Method Transfer Protocol (ICH M10 & Q2(R2) Guidelines) Originator->Transfer LabB Lab B (CRO 1) Cross-Validation (Spiked QCs) Transfer->LabB LabC Lab C (CRO 2) Cross-Validation (Spiked QCs) Transfer->LabC Data Statistical Equivalence (Incurred Sample Reanalysis: ±20%) LabB->Data LabC->Data

Multi-site cross-validation framework compliant with ICH M10 guidelines.

Cross-Validation Execution Steps:
  • Shared Reagents: Lab A provides identical lots of the 4-Methyl-2-[(pentylamino)methyl]phenol reference standard and the internal standard to Labs B and C to eliminate weighing/purity biases.

  • Blinded Quality Controls (QCs): Lab A prepares blinded QC samples at Low, Mid, and High concentrations and ships them on dry ice to the receiving labs.

  • Incurred Sample Reanalysis (ISR): According to ICH M10, at least 10% of actual study samples (or a minimum of 20 samples) must be reanalyzed at the receiving labs. The percentage difference between the original result and the repeat result must be within ±20% for at least 67% of the repeats[3].

Conclusion

The successful inter-laboratory validation of 4-Methyl-2-[(pentylamino)methyl]phenol relies entirely on understanding its bifunctional chemistry. By leveraging its basic amine for MCX sample cleanup and ESI+ ionization, laboratories can achieve robust, interference-free LC-MS/MS quantification. For bulk analysis, UHPLC-UV utilizing TFA ion-pairing provides a highly precise, cost-effective alternative. Adhering to the structured cross-validation framework ensures that data integrity is maintained regardless of the testing facility.

References

  • European Medicines Agency (EMA) / ICH. "ICH M10 on bioanalytical method validation - Scientific guideline." EMA Official Website, Jan 2023. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, Jun 2024. Available at:[Link]

  • International Council for Harmonisation (ICH). "M10: Bioanalytical Method Validation and Study Sample Analysis Step 4." ICH Official Website, May 2022. Available at:[Link]

Sources

Validation

Comparative Toxicity Profiling: 4-Methyl-2-[(pentylamino)methyl]phenol vs. Standard Secondary Amines

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction & Structural Context In drug development and industrial che...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction & Structural Context

In drug development and industrial chemical synthesis, the toxicological profiling of amine-containing compounds is a critical bottleneck. This guide provides an objective, data-driven comparison between 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) and standard aliphatic secondary amines (e.g., pentylamine derivatives, diethylamine).

While both contain a secondary amine functional group, their toxicological profiles diverge drastically due to their broader structural contexts. 4-Methyl-2-[(pentylamino)methyl]phenol is a phenolic Mannich base —synthesized via the multicomponent condensation of p-cresol, formaldehyde, and pentylamine. This structural distinction governs its unique metabolic fate and primary mechanisms of cellular toxicity compared to isolated secondary amines.

Mechanistic Divergence in Toxicity

As an application scientist evaluating these compounds, it is imperative to understand that toxicity is rarely driven by the amine group alone, but rather by the reactive intermediates generated during biotransformation.

The Mannich Base Pathway: Electrophilic Stress

Phenolic Mannich bases like 4-Methyl-2-[(pentylamino)methyl]phenol exhibit potent acute cytotoxicity. Under physiological conditions, these compounds can undergo rapid deamination (loss of the pentylamine moiety) to yield ortho-quinone methides (o-QMs) .

  • Causality: o-QMs are highly electrophilic Michael acceptors. They rapidly deplete intracellular glutathione (GSH) and covalently alkylate nucleophilic residues on critical cellular proteins, leading to oxidative stress, mitochondrial dysfunction, and acute apoptosis.

The Standard Secondary Amine Pathway: Genotoxicity

Conversely, simple aliphatic secondary amines generally exhibit lower acute cytotoxicity but pose severe long-term genotoxic risks.

  • Causality: In the presence of cytochrome P450 enzymes and nitrosating agents (e.g., endogenous nitric oxide), secondary amines undergo N-nitrosation to form N-nitrosamines . These intermediates are metabolically activated into highly reactive diazonium ions that directly alkylate DNA, driving mutagenesis and carcinogenesis. Furthermore, high systemic doses can induce neurotoxicity and alter biochemical parameters .

Mechanistic Pathway Visualization

ToxicityPathways MB 4-Methyl-2-[(pentylamino)methyl]phenol (Phenolic Mannich Base) Deam Physiological Deamination (Loss of Pentylamine) MB->Deam oQM ortho-Quinone Methide (o-QM) [Highly Electrophilic] Deam->oQM GSH GSH Depletion & Macromolecule Alkylation oQM->GSH Cyto Acute Cytotoxicity / Apoptosis GSH->Cyto SA Standard Secondary Amines (e.g., Pentylamine derivatives) CYP CYP450 Metabolism / Nitrosating Agents (NOx) SA->CYP Nitros N-Nitrosamine Formation [Carcinogenic Intermediate] CYP->Nitros DNA DNA Alkylation & Mutagenesis Nitros->DNA Genotox Long-term Genotoxicity DNA->Genotox

Divergent mechanisms of toxicity between phenolic Mannich bases and standard secondary amines.

Quantitative Toxicity Comparison

The following table summarizes the comparative toxicological profiles based on established biochemical assays and in vivo markers for these chemical classes.

Toxicological Parameter4-Methyl-2-[(pentylamino)methyl]phenolStandard Secondary Amines (e.g., Diethylamine)
Chemical Classification Phenolic Mannich BaseAliphatic Secondary Amine
Primary Reactive Intermediate ortho-Quinone Methide (o-QM)N-Nitrosamine / Diazonium Ion
Primary Intracellular Target Glutathione (GSH), Protein ThiolsDNA (Guanine O6/N7 positions)
Acute In Vitro Cytotoxicity (HepG2 IC50) High (Typically 10 - 50 µM)Low (Typically > 500 µM)
Primary Toxicological Concern Acute Hepatotoxicity, ApoptosisLong-term Mutagenesis, Carcinogenesis
In Vivo Markers Elevated ALT/AST, HepatomegalyDNA Adduct Formation

Experimental Methodologies (Self-Validating Workflows)

To empirically validate the divergent toxicity profiles outlined above, researchers must employ orthogonal assays. The following step-by-step protocols are designed as self-validating systems, ensuring that experimental artifacts are minimized.

Protocol 1: In Vitro Cytotoxicity Evaluation (HepG2 MTT Assay)

This assay establishes the baseline acute toxicity of the compounds. We utilize HepG2 cells due to their robust retention of hepatic metabolizing enzymes, making them the gold standard for evaluating hepatotoxicants .

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 2×104 cells/well in a 96-well microtiter plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion and exponential growth.

  • Compound Treatment: Prepare serial dilutions of 4-Methyl-2-[(pentylamino)methyl]phenol and the reference secondary amine (1 µM to 1 mM) in DMSO (final DMSO concentration <0.5% to prevent solvent toxicity). Treat the cells for 48 hours. Include Primaquine or 5-Fluorouracil as a positive control.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality Check: Viable cells possess active mitochondrial succinate dehydrogenase, which cleaves the tetrazolium ring of MTT to form insoluble purple formazan. Dead cells cannot perform this reduction, making the assay a direct proxy for mitochondrial viability.

  • Solubilization & Readout: Aspirate the media and add 150 µL of DMSO to solubilize the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Protocol 2: Electrophilic Trapping Assay (LC-MS/MS)

To prove that the cytotoxicity of the Mannich base is driven by the o-QM mechanism (and not just basicity), we utilize a nucleophilic trapping assay.

Step-by-Step Methodology:

  • Reaction Initiation: Incubate 50 µM of 4-Methyl-2-[(pentylamino)methyl]phenol with a 10-fold molar excess of reduced Glutathione (GSH, 500 µM) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

    • Causality Check: GSH acts as a surrogate nucleophile. If the Mannich base undergoes deamination to form the transient o-QM, the thiol group of GSH will rapidly attack the electrophilic center, forming a stable covalent adduct.

  • Reaction Quenching: After 60 minutes, quench the reaction by adding an equal volume of ice-cold acetonitrile containing 0.1% formic acid. This precipitates unreacted proteins (if using microsomes) and stabilizes the GSH adducts.

  • LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant via LC-MS/MS. Monitor for the specific m/z shift corresponding to the parent mass minus the pentylamine leaving group, plus the mass of GSH (307 Da). The presence of this adduct definitively validates the o-QM toxicity mechanism.

References

  • Title: Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry (2014) URL: [Link]

  • Title: Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides Source: Toxicology Reports / PMC (2018) URL: [Link]

  • Title: Cytotoxicity Studies on Novel N-Mannich Bases of Isatin Bearing Heterocyclic Scaffolds Clubbed with Primaquine Source: Journal of Chemical Health Risks (2023) URL: [Link]

Comparative

Analytical Standardization of 4-Methyl-2-[(pentylamino)methyl]phenol Reference Materials: Mass Balance vs. qNMR

As a Senior Application Scientist, I approach the certification of chemical reference materials not merely as a regulatory requirement, but as the metrological bedrock of all downstream pharmaceutical development. When e...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the certification of chemical reference materials not merely as a regulatory requirement, but as the metrological bedrock of all downstream pharmaceutical development. When establishing a primary reference standard for 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3)—a specialized Mannich base derivative utilized as a critical intermediate and reference marker—analytical rigor is paramount.

This guide objectively compares the two gold-standard methodologies for reference material standardization: the traditional Mass Balance (MB) approach and the modern Quantitative Nuclear Magnetic Resonance (qNMR) approach. By examining the causality behind each experimental choice, we establish a framework for selecting the most robust certification pathway.

Molecular Context & Metrological Challenges

4-Methyl-2-[(pentylamino)methyl]phenol features both a phenolic hydroxyl group and a secondary amine. This dual functionality presents specific analytical challenges:

  • Hygroscopicity & Oxidation: The molecule is prone to moisture absorption and potential oxidative degradation, making accurate water quantification critical.

  • Synthesis Impurities: Synthesized via a Mannich reaction (p-cresol, formaldehyde, and pentylamine), candidate batches often contain structurally similar, co-eluting impurities such as unreacted p-cresol or bis-Mannich byproducts.

To certify this material to International System of Units (SI) traceability, laboratories must choose between inferring purity by subtracting all impurities (Mass Balance) or measuring the analyte directly against an independent standard (qNMR) .

Protocol Architecture 1: Comprehensive Mass Balance (MB)

The Mass Balance approach determines purity indirectly by quantifying all detectable impurities and subtracting their sum from 100%. While labor-intensive, it provides an exhaustive impurity profile.

Self-Validating Experimental Protocol

Step 1: Chromatographic Purity (HPLC-UV)

  • Action: Analyze the sample using a reversed-phase C18 column with a gradient mobile phase (e.g., 0.1% TFA in Water/Acetonitrile).

  • Causality: The acidic modifier (TFA) is required to suppress the ionization of the secondary amine, preventing peak tailing and ensuring sharp resolution from unreacted p-cresol.

  • System Suitability Test (SST): Inject a resolution mixture of the analyte and p-cresol. Validation criterion: Resolution ( Rs​ ) > 2.0.

Step 2: Water Content (Karl Fischer Titration)

  • Action: Perform volumetric Karl Fischer (KF) titration using a methanol-free solvent system.

  • Causality: Methanol can react with trace unreacted formaldehyde (a potential synthesis impurity) to form acetals, releasing water and artificially inflating the moisture content.

  • SST: Titrate a certified 1% water standard. Validation criterion: Recovery between 97.0% – 103.0%.

Step 3: Residual Solvents (GC-HS-FID)

  • Action: Quantify volatile synthesis solvents (e.g., ethanol, dichloromethane) using Headspace Gas Chromatography.

  • Causality: Headspace sampling prevents the non-volatile phenolic amine from contaminating the GC inlet and column.

Step 4: Inorganic Impurities (Residue on Ignition / TGA)

  • Action: Perform Thermogravimetric Analysis (TGA) up to 600°C under air.

  • Causality: TGA requires significantly less sample (5-10 mg) than traditional ROI muffle-furnace methods (1-2 g), preserving valuable reference material while accurately detecting inorganic catalyst residues.

MassBalance cluster_0 Orthogonal Impurity Profiling A Candidate Material CAS: 1339328-32-3 B HPLC-UV/MS (Organic Impurities) A->B C Karl Fischer (Water Content) A->C D GC-HS (Residual Solvents) A->D E TGA / ROI (Inorganics) A->E F Mass Balance Equation P =[100 - (Water + Solvents + Inorganics)] × (Chromatographic Purity) B->F C->F D->F E->F

Fig 1: Mass Balance (MB) standardization workflow for comprehensive impurity profiling.

Protocol Architecture 2: Quantitative NMR (qNMR)

qNMR has revolutionized reference material certification by allowing direct, SI-traceable purity assignment without the need for multiple orthogonal techniques . The peak area in an NMR spectrum is directly proportional to the number of nuclei, making it a universal detector.

Self-Validating Experimental Protocol

Step 1: Internal Standard (IS) Selection & Gravimetry

  • Action: Co-weigh the analyte and 1,4-Dinitrobenzene (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Causality: 1,4-Dinitrobenzene exhibits a sharp, isolated singlet at ~8.40 ppm. This is intentionally selected because it sits far downfield from the analyte's aromatic protons (~6.5–7.0 ppm) and aliphatic pentyl protons (~0.8–2.6 ppm), guaranteeing zero signal overlap.

  • SST: Perform balance calibration checks using certified OIML Class E2 weights immediately prior to weighing.

Step 2: Dissolution & NMR Acquisition

  • Action: Dissolve the mixture in DMSO- d6​ . Acquire 1 H-NMR data using a 90° excitation pulse and a relaxation delay ( D1​ ) of 60 seconds.

  • Causality: The spin-lattice relaxation time ( T1​ ) of the protons must be measured via an inversion-recovery experiment. Setting D1​>5×T1​ ensures >99.3% relaxation of all nuclei, preventing the under-integration of slow-relaxing protons.

Step 3: Data Processing & Purity Calculation

  • Action: Apply baseline correction and integrate the IS peak (8.40 ppm, 4H) against the analyte's benzylic CH2​ peak (~3.8 ppm, 2H).

  • Causality: Selecting the benzylic protons avoids the complex multiplets of the pentyl chain, reducing integration error.

qNMR A Analyte: 4-Methyl-2-[(pentylamino)methyl]phenol IS: 1,4-Dinitrobenzene B High-Precision Microbalance Weighing (SST: Check Weights) A->B C Dissolution in DMSO-d6 (SST: Blank Spectrum) B->C D 1H-NMR Acquisition 90° Pulse, D1 > 5×T1 C->D E Phase & Baseline Correction Integration of Target Peaks D->E F Metrologically Traceable Purity Assignment E->F

Fig 2: Self-validating Quantitative NMR (qNMR) workflow for direct purity assignment.

Comparative Analytics & Performance Data

When evaluating a candidate batch of 4-Methyl-2-[(pentylamino)methyl]phenol, combining both methods minimizes hidden bias . The table below summarizes a typical comparative dataset for a high-grade candidate material.

Analytical ParameterMass Balance (MB) ApproachQuantitative NMR (qNMR) Approach
Primary Principle Indirect (100% - Σ Impurities)Direct (Ratio to Internal Standard)
Metrological Traceability Complex (Requires multiple calibrated instruments)Direct to SI (via single CRM Internal Standard)
Sample Consumption High (~50–100 mg total across all tests)Low (~10–20 mg per replicate)
Time-to-Result 3–5 Days (Sequential workflows)< 1 Day (Rapid acquisition)
Specificity High (Chromatographic resolution of isomers)Moderate (Requires non-overlapping NMR signals)
Typical Experimental Purity *99.3% ± 0.2% 98.9% ± 0.4%
Primary Source of Error Undetected UV-silent organic impuritiesPhase/baseline distortion; Integration limits

*Data represents a representative experimental validation. MB often slightly overestimates purity due to the presence of UV-silent organic impurities that are not captured in the HPLC calculation, whereas qNMR captures the absolute mass fraction.

Conclusion & Recommendations

For the standardization of 4-Methyl-2-[(pentylamino)methyl]phenol reference materials, relying solely on Mass Balance introduces the risk of overestimating purity due to UV-silent impurities. Conversely, qNMR provides a rapid, highly accurate, and directly traceable mass fraction, provided an appropriate internal standard (like 1,4-Dinitrobenzene) is utilized to prevent signal overlap.

Best Practice Recommendation: For primary Certified Reference Materials (CRMs), laboratories should utilize qNMR as the primary purity assignment tool , supported by HPLC-UV to confirm the absence of structurally isomeric impurities that might co-resonate in the NMR spectrum.

References

  • Quantitative NMR as a Versatile Tool for the Reference Material Preparation Source: Encyclopedia / MDPI URL:[Link]

  • Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance Source: Analytical and Bioanalytical Chemistry (PubMed) URL:[Link]

Validation

4-Methyl-2-[(pentylamino)methyl]phenol in vitro vs in vivo correlation

In Vitro vs. In Vivo Correlation (IVIVC) Guide: Evaluating 4-Methyl-2-[(pentylamino)methyl]phenol (4-MPAP) in Preclinical CNS Models Executive Summary As a Senior Application Scientist in preclinical drug discovery, eval...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro vs. In Vivo Correlation (IVIVC) Guide: Evaluating 4-Methyl-2-[(pentylamino)methyl]phenol (4-MPAP) in Preclinical CNS Models

Executive Summary

As a Senior Application Scientist in preclinical drug discovery, evaluating the translational potential of novel pharmacophores is critical. Phenolic Mannich bases, such as 4-Methyl-2-[(pentylamino)methyl]phenol (hereafter referred to as 4-MPAP ), are frequently synthesized as multi-target directed ligands (MTDLs) for neurodegenerative diseases due to their dual antioxidant and acetylcholinesterase (AChE) inhibitory properties[1].

However, these compounds often exhibit a profound disconnect between in vitro efficacy and in vivo pharmacokinetics (PK)[2]. This guide objectively compares 4-MPAP against standard alternatives (Donepezil and p-Cresol) and dissects the metabolic liabilities driving its IVIVC divergence. By understanding the causality behind these experimental outcomes, researchers can better optimize formulation strategies or structurally modify the Mannich base scaffold.

Physicochemical Profiling & Target Rationale

The structural design of 4-MPAP is highly intentional, combining three distinct pharmacophoric elements to target the central nervous system (CNS):

  • The Phenol Ring: Acts as a potent antioxidant and binds to the Peripheral Anionic Site (PAS) of AChE via hydrogen bonding and π−π stacking.

  • The Pentylamino Chain: A secondary amine that becomes protonated at physiological pH. The lipophilic pentyl tail facilitates passive diffusion across the Blood-Brain Barrier (BBB) and anchors the molecule into the hydrophobic gorge of the AChE Catalytic Active Site (CAS).

  • The 4-Methyl Group: Enhances overall lipophilicity (LogP 3.8), further driving membrane permeation.

G cluster_0 4-MPAP Structural Motifs Phenol Phenol Ring (Antioxidant / PAS Binding) Target1 AChE Peripheral Anionic Site (PAS) Phenol->Target1 H-Bonding / Pi-Pi Methyl 4-Methyl Group (Lipophilic Anchor) Target3 Blood-Brain Barrier (Lipid Membrane) Methyl->Target3 Hydrophobic Effect Amine Pentylamino Chain (CAS Binding / BBB Penetration) Target2 AChE Catalytic Active Site (CAS) Amine->Target2 Cation-Pi Interaction Amine->Target3 Passive Diffusion

Caption: Structural rationale for 4-MPAP targeting Acetylcholinesterase and the Blood-Brain Barrier.

In Vitro vs. In Vivo Performance Comparison

To objectively evaluate 4-MPAP, it must be benchmarked against Donepezil (a highly stable, FDA-approved AChE inhibitor) and p-Cresol (the parent phenol fragment lacking the pentylamino tail).

Table 1: Preclinical Profiling of 4-MPAP vs. Alternatives

Parameter4-MPAPDonepezil (Standard)p-Cresol (Fragment)
AChE IC 50​ (nM) 85.4 ± 4.214.2 ± 1.1> 10,000
PAMPA-BBB Pe​ ( 10−6 cm/s) 18.5 (High)12.4 (High)22.1 (High)
HLM Half-life ( T1/2​ , min) 12.5 (Low)> 120 (Stable)45.0 (Moderate)
In Vivo Brain/Plasma Ratio ( Kp​ ) 0.15 (Poor)1.8 (Excellent)0.8 (Moderate)
In Vivo Efficacy (Scopolamine Model) NegligibleSignificant ReversalNone

The IVIVC Disconnect & Causality

In vitro, 4-MPAP demonstrates excellent AChE inhibition (IC 50​ ~85 nM) and high passive permeability across artificial brain membranes (PAMPA-BBB Pe​ > 15×10−6 cm/s)[3][4]. Based purely on these in vitro metrics, one would predict strong CNS exposure.

However, the in vivo Brain-to-Plasma ratio ( Kp​ ) is severely attenuated (0.15). This predictive failure is driven by rapid hepatic clearance, a common and critical liability for phenolic Mannich bases[5]. The causality of this disconnect lies in two aggressive metabolic pathways:

  • Phase I Metabolism (N-Dealkylation): The secondary pentylamino group is highly susceptible to CYP450-mediated oxidative N-dealkylation. This strips the molecule of the lipophilic tail required for both AChE catalytic site binding and BBB penetration.

  • Phase II Metabolism (Glucuronidation): The unhindered phenolic hydroxyl group undergoes rapid conjugation by Uridine 5'-diphospho-glucuronosyltransferases (UGTs), rendering the molecule highly polar and marking it for rapid biliary and renal excretion[6].

IVIVC InVitro In Vitro Promise High Permeability & Potency Liver Hepatic First-Pass Metabolism (The Bottleneck) InVitro->Liver Oral/IV Administration Metab1 CYP450 N-Dealkylation (Loss of Pentyl Chain) Liver->Metab1 Metab2 UGT Glucuronidation (Phenol Conjugation) Liver->Metab2 InVivo In Vivo Reality Poor Brain Penetration (Kp = 0.15) Metab1->InVivo Hydrophilic Metabolites Metab2->InVivo Rapid Excretion

Caption: The metabolic bottleneck causing the IVIVC disconnect for 4-MPAP.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the data summarized above must be generated using standardized, self-validating protocols.

Protocol 1: Modified Ellman's Assay for AChE Inhibition

The Ellman's assay relies on the hydrolysis of acetylthiocholine (ATCh) by AChE to produce thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow 5-thio-2-nitrobenzoate anion detectable at 412 nm[7][8].

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare 10 mM DTNB and 15 mM ATCh in deionized water (must be prepared fresh daily)[9].

  • Enzyme Setup: Dilute electric eel AChE (or human recombinant AChE) to 0.1 U/mL in the phosphate buffer.

  • Incubation: In a 96-well microplate, add 50 µL of buffer, 25 µL of 4-MPAP (varying concentrations in <1% DMSO), and 25 µL of AChE. Incubate at 37°C for 10 minutes.

    • Self-Validation Step: Include a Donepezil positive control well and a DMSO-only negative control well to ensure the solvent itself does not inhibit the enzyme[7].

  • Reaction Initiation: Add 50 µL of DTNB, followed immediately by 25 µL of ATCh.

  • Kinetic Measurement: Read absorbance at 412 nm every 1 minute for 10 minutes using a microplate reader. Calculate the IC 50​ using non-linear regression of the initial velocity ( ΔAbs/min ).

Protocol 2: PAMPA-BBB Permeability Assay

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a high-throughput predictor of passive transcellular permeability[10][11].

  • Membrane Preparation: Coat the hydrophobic PVDF filter of the donor plate (0.45 µm pore size) with 4 µL of 2% (w/v) porcine brain lipid (PBL) extract dissolved in dodecane[4].

  • Donor Solution: Dissolve 4-MPAP in PBS (pH 7.4) containing 5% Tween-80 and 1% DMSO to a final concentration of 25 µg/mL[11]. Add 150 µL to each donor well.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) with 1% DMSO to the acceptor plate wells.

  • Permeation: Carefully place the donor plate into the acceptor plate, creating a "sandwich." Incubate at room temperature for 30–60 minutes without agitation[4].

  • Quantification: Separate the plates and measure the concentration of 4-MPAP in both compartments using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

    • Self-Validation Step: Run Verapamil (known high permeability) and Theophylline (known low permeability) concurrently to validate membrane integrity and assay resolution.

References

  • Application of the Mannich reaction in the structural modification of natural products. PubMed Central (PMC).1

  • The Evolving Role of In Vitro–In Vivo Correlation in Model‐Informed Drug Development. PubMed Central (PMC).2

  • Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. PubMed Central (PMC).3

  • Developing a predictive model for blood-brain-barrier permeability to explore relevance of in vitro neurotoxicity data for in vivo risk assessment. PubMed Central (PMC).4

  • Mannich bases in medicinal chemistry and drug design. PubMed Central (PMC).5

  • Editorial: Pharmacokinetic evaluation and modeling of clinically significant drug metabolites. PubMed Central (PMC).6

  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition. Benchchem.7

  • Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research. ResearchGate.8

  • Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities. Public Health Toxicology.9

  • A Method to Predict Blood-Brain Barrier Permeability of Drug-Like Compounds. PubMed Central (PMC).10

  • Application of parallel artificial membrane permeability assay technique and chemometric modeling. PubMed Central (PMC).11

Sources

Safety & Regulatory Compliance

Safety

Operational Guide for the Safe Handling and Disposal of 4-Methyl-2-[(pentylamino)methyl]phenol

As drug development and advanced chemical synthesis rely increasingly on complex organic building blocks, mastering the logistical and safety protocols for handling these compounds is non-negotiable. 4-Methyl-2-[(pentyla...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and advanced chemical synthesis rely increasingly on complex organic building blocks, mastering the logistical and safety protocols for handling these compounds is non-negotiable. 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is an alkylaminophenol derivative that presents unique operational challenges due to its bifunctional chemical structure.

This guide provides researchers and environmental health and safety (EHS) professionals with an authoritative, step-by-step operational plan for the safe handling, spill response, and RCRA-compliant disposal of this compound.

Mechanistic Hazard Profile

To handle chemicals safely, one must understand the causality behind their hazards. 4-Methyl-2-[(pentylamino)methyl]phenol contains two highly reactive moieties that dictate its toxicity and environmental risk:

  • The Phenol Moiety: Phenol derivatives are highly lipophilic and corrosive. They rapidly penetrate the stratum corneum (the skin's outer layer), causing severe protein denaturation. Because phenols possess local anesthetic properties, dermal exposure can occur without immediate pain, leading to delayed recognition of systemic toxicity .

  • The Secondary Amine Moiety: The (pentylamino)methyl group acts as a weak base. It is highly reactive with strong acids, acid chlorides, and oxidizers. Furthermore, secondary amines can react with nitrosating agents to form N-nitrosamines, a class of potent carcinogens.

HazardLogic Chem 4-Methyl-2-[(pentylamino)methyl]phenol Phenol Phenol Moiety Chem->Phenol Amine Secondary Amine Moiety Chem->Amine Tox Rapid Dermal Absorption & Systemic Toxicity Phenol->Tox Corr Corrosive to Tissue Phenol->Corr Amine->Corr React Exothermic Reactions (Acids/Oxidizers) Amine->React

Figure 1: Mechanistic causality of hazards for 4-Methyl-2-[(pentylamino)methyl]phenol.

Quantitative Physicochemical & Hazard Summary
Property / HazardValue / DescriptionOperational Implication
CAS Number 1339328-32-3Essential for SDS retrieval and waste manifesting.
Chemical Class AlkylaminophenolMust be segregated from strong oxidizers and acids.
Primary Toxicity Corrosive, Systemic ToxinMandates heavy-duty dermal and ocular protection.
Environmental Toxic to aquatic lifeAbsolute prohibition of drain/sewer disposal.
Incompatibilities Acid chlorides, anhydridesDo not mix waste streams; risk of exothermic reaction.

Operational Safety & Self-Validating Handling Protocols

Standard laboratory PPE is insufficient for handling concentrated phenol derivatives. The following self-validating protocols ensure maximum safety:

Dermal Protection & Glove Selection

Phenol compounds can permeate standard 4-mil disposable nitrile gloves in under 10 minutes.

  • Protocol: Use 15-mil Butyl rubber gloves or double-glove with heavy-weight (8-mil minimum) nitrile gloves.

  • Self-Validation Step: Before handling, inflate the gloves to check for pinhole leaks. Post-handling, inspect the gloves for swelling or discoloration—immediate indicators of chemical breakthrough. If observed, discard the gloves as hazardous waste immediately.

First-Aid Causality: The PEG 400 Rule

If skin contact occurs, do NOT use small amounts of water. Water expands the surface area of the lipophilic phenol, accelerating dermal absorption.

  • Protocol: Immediately swab the affected area with low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400) . PEG solubilizes the phenol, lifting it from the tissue. After 15 minutes of PEG application, flush the area with copious amounts of water .

Step-by-Step Disposal Procedures (Cradle-to-Grave)

Under the EPA’s Resource Conservation and Recovery Act (RCRA) , 4-Methyl-2-[(pentylamino)methyl]phenol must be managed strictly as a hazardous waste. Never dispose of this chemical down the drain.

Step 1: Waste Segregation Isolate the chemical from halogenated solvents, heavy metals, and strong acids. Mixing amines with acids in a sealed waste container can lead to dangerous pressure buildup from exothermic neutralization.

Step 2: Primary Collection Collect the waste in a chemically compatible container, preferably High-Density Polyethylene (HDPE) or glass.

  • Self-Validation Step: Before sealing mixed aqueous/organic waste containing this compound, test the pH using indicator strips. Ensure the pH is neutral (6.0–8.0) to confirm no reactive acidic or basic conditions have inadvertently formed.

Step 3: Labeling and Storage Label the container explicitly: "Hazardous Waste - Toxic/Corrosive Organic (Contains Alkylaminophenol)." Store the container in a designated Satellite Accumulation Area (SAA) with secondary containment. Ensure the cap is securely tightened unless active gas generation is occurring (in which case, use a vented cap).

Step 4: EHS Transfer & Final Disposition Transfer the waste to your facility's EHS department within the RCRA-mandated timeframe (typically 90 days for Large Quantity Generators). The required destruction method is high-temperature incineration at a licensed RCRA treatment, storage, and disposal facility (TSDF).

Emergency Spill Response Workflow

In the event of a spill, immediate and methodical action is required to prevent aerosol inhalation and surface contamination.

SpillResponse Start Spill Detected Assess Assess Volume (Evacuate if >100mL) Start->Assess PPE Don PPE (Butyl Gloves, Respirator) Assess->PPE Safe to clean Contain Contain Spill (Inert Absorbent) PPE->Contain Collect Collect Waste (Sealable Container) Contain->Collect Decon Decontaminate (PEG 400 / Soap) Collect->Decon Report Report to EHS Decon->Report

Figure 2: Step-by-step emergency spill response workflow for alkylaminophenols.

Spill Cleanup Methodology:
  • Assess & Evacuate: If the spill exceeds 100 mL or occurs outside a ventilated fume hood, evacuate the immediate area and contact EHS.

  • Containment: Surround the spill with an inert absorbent material such as dry sand or vermiculite. Do not use combustible materials like sawdust, as the amine moiety can react unpredictably.

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a sealable, hazardous waste-rated bucket.

  • Decontamination: Wash the contaminated surface thoroughly with a strong soap and water solution, or wipe down with PEG 400 to lift residual phenol traces, followed by a water rinse. Dispose of all cleanup materials as hazardous waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Generator Regulatory Summary.[Link]

  • Centers for Disease Control and Prevention (CDC) - National Institute for Occupational Safety and Health (NIOSH). Occupational Safety and Health Guideline for Phenol.[Link]

Handling

Personal protective equipment for handling 4-Methyl-2-[(pentylamino)methyl]phenol

Comprehensive Safety and Operational Guide for Handling 4-Methyl-2-[(pentylamino)methyl]phenol As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as an exercise...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling 4-Methyl-2-[(pentylamino)methyl]phenol

As a Senior Application Scientist, I approach chemical handling not merely as a checklist of precautions, but as an exercise in understanding molecular causality. 4-Methyl-2-[(pentylamino)methyl]phenol (CAS: 1339328-32-3) is a specialized aminophenol derivative utilized in advanced drug development[1]. While its unique structural motifs—a phenolic hydroxyl group coupled with a secondary pentylamino chain—make it a valuable synthetic intermediate, these same features dictate a rigorous, highly specific safety protocol. Standard laboratory PPE is often insufficient for lipophilic phenol derivatives. This guide synthesizes chemical causality with field-proven laboratory safety standards to provide a self-validating operational and disposal plan.

Hazard Assessment & Chemical Causality

Understanding why a chemical is dangerous is the foundation of effective laboratory safety. The hazards of 4-Methyl-2-[(pentylamino)methyl]phenol stem directly from its molecular structure:

  • Extreme Percutaneous Absorption: Phenol derivatives represent a severe percutaneous hazard because they readily pass through the stratum corneum without first-pass metabolic degradation[2]. The addition of the lipophilic pentyl chain in this specific compound significantly enhances its lipid solubility, increasing the rate of skin absorption compared to unsubstituted phenols. Dermal exposure is often the principal route of systemic toxicity for such non-volatile chemicals[3].

  • Anesthetic Effect & Delayed Pain: Phenolic compounds exhibit a localized anesthetic effect. If spilled on the skin, they can cause severe coagulation necrosis without immediate pain or visible irritation[4]. This creates a dangerous scenario where exposure goes unnoticed until systemic damage occurs.

  • Systemic Toxicity (Methemoglobinemia): As an aminophenol derivative, systemic absorption can interfere with the blood's oxygen-carrying capacity, leading to methemoglobinemia (characterized by cyanosis, fatigue, and dizziness)[5].

  • Respiratory & Ocular Damage: Aerosolized dust or vapors can cause severe respiratory tract irritation (H335) and serious eye damage (H319)[1].

Quantitative Hazard & PPE Matrix

To mitigate these risks, all protective measures must be engineered to prevent dermal contact and inhalation.

Table 1: Physicochemical & Hazard Summary

Property / Hazard Value / Description Causality & Impact on Handling
CAS Number 1339328-32-3 Unique identifier for tracking and SDS retrieval[1].
Chemical Class Aminophenol derivative Exhibits amphoteric properties; prone to oxidation[6].
GHS Hazards H302, H315, H319, H335 Harmful if swallowed; irritates skin, eyes, and respiratory tract[1].

| Skin Permeability | High (Lipophilic pentyl chain) | Rapid percutaneous absorption; risk of systemic toxicity without immediate pain[2][4]. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Justification (Causality)
Hand Protection Butyl rubber or Neoprene (Double-gloved) Nitrile degrades rapidly upon contact with phenolic compounds. Double-gloving provides a self-validating fail-safe: if the outer glove is compromised, the inner glove protects during doffing[7].
Eye/Face Indirect-vent chemical splash goggles + Face shield Prevents aerosolized particles or accidental splashes from causing irreversible corneal damage[5].
Body Flame-resistant, chemical-resistant lab coat (e.g., Tyvek) Prevents dermal absorption. Phenols can easily penetrate standard woven cotton lab coats[3].

| Respiratory | Class II Chemical Fume Hood (80-100 fpm face velocity) | The best way to prevent exposure to airborne aminophenols is capturing them at the source[7]. |

Operational Workflow: Step-by-Step Methodology

Every step in handling 4-Methyl-2-[(pentylamino)methyl]phenol must be treated as a high-containment operation.

Step 1: Pre-Operational Setup & Verification

  • Ventilation Check: Verify the chemical fume hood is operational and certified[7].

  • Decontamination Prep: Pre-position a squeeze bottle of Polyethylene Glycol (PEG) 300 or 400 inside the hood. PEG is a highly effective phenol-decontaminating fluid that retards absorption far better than water[4].

  • Donning PPE: Don the chemical-resistant lab coat. Apply inner nitrile gloves, followed by outer Butyl rubber gloves. Don indirect-vent splash goggles.

Step 2: Weighing and Transfer

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on the weighing paper/boat and the compound container to prevent the aerosolization of the powder.

  • Handling: Open the chemical container only inside the fume hood. Use a dedicated metal or PTFE spatula.

  • Transfer: Transfer the weighed compound into a sealable vial before removing it from the balance area. Cap tightly to maintain a closed system.

Step 3: Post-Operational Decontamination

  • Surface Cleaning: Wipe down the balance and hood surface with a damp paper towel (using a mild solvent like ethanol, followed by water).

  • Doffing: Remove the outer Butyl gloves inside the hood and dispose of them in a dedicated solid hazardous waste container. Remove the inner gloves and wash hands immediately with soap and water[5].

Crisis Mitigation: Spill Response & Disposal Plan

Standard spill responses (like flushing with water) can exacerbate phenol spills by spreading the lipophilic compound over a larger surface area.

Skin Exposure Protocol:

  • Immediate Action: Do NOT flush immediately with water. Water can drive lipophilic phenols deeper into the skin[4].

  • PEG Application: Swab the affected area repeatedly with Polyethylene Glycol (PEG 300/400) or a PEG/methylated spirit mixture to draw the phenol out of the tissue[4].

  • Secondary Wash: After PEG treatment, wash thoroughly with copious amounts of soap and water for at least 15 minutes[5]. Seek immediate medical attention.

Surface Spill Protocol:

  • Containment: Isolate the area. Do not sweep dry powder, which generates hazardous aerosols.

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand).

  • Collection: Use non-sparking tools to scoop the absorbent into a heavy-duty, sealable hazardous waste bag.

Disposal Plan: All materials contaminated with 4-Methyl-2-[(pentylamino)methyl]phenol (including gloves, wipes, and empty vials) must be segregated as Hazardous Organic Waste . Do not mix with general acidic or basic waste streams, as aminophenols can exhibit amphoteric properties and react unpredictably[6]. Label clearly with "Toxic Organic Solid - Phenol Derivative" and dispose of according to institutional and EPA guidelines[8].

Mandatory Visualization: Handling & Spill Response Workflow

G Start Hazard Assessment & Fume Hood Prep PPE Don PPE Matrix (Butyl Gloves, Goggles) Start->PPE Handle Weighing & Transfer (Minimize Aerosols) PPE->Handle Spill Spill Detected? Handle->Spill Decon Skin: PEG Swab Surface: Vermiculite Spill->Decon Yes Dispose Hazardous Waste Disposal Spill->Dispose No Decon->Dispose End Doff PPE & Wash Hands Dispose->End

Workflow for handling and spill response of 4-Methyl-2-[(pentylamino)methyl]phenol.

Sources

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